Olaquindox
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURHTASYUMWZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040726 | |
| Record name | Olaquindox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] May cause irritation; Inhalation may cause sensitization, asthma symptoms, or breathing difficulties; Can cause photosensitivity; Harmful by ingestion; [Aldrich MSDS] | |
| Record name | Olaquindox | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1241 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in water, Insoluble in most organic solvents. | |
| Record name | OLAQUINDOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow crystals | |
CAS No. |
23696-28-8 | |
| Record name | Olaquindox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23696-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olaquindox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olaquindox | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLAQUINDOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3LAW9U88T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OLAQUINDOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
209 °C (decomposes) | |
| Record name | OLAQUINDOX | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Olaquindox
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of olaquindox, a quinoxaline derivative formerly used as an antibacterial agent and growth promoter in veterinary medicine. Due to concerns over its potential toxicity, a thorough understanding of its synthesis and analytical characterization is crucial for regulatory monitoring, residue analysis, and further toxicological studies.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the oxidation and cyclization of o-nitroaniline. While a detailed, publicly available, step-by-step protocol for the industrial synthesis of this compound is not readily found in the scientific literature, the general synthetic route involves the following key transformations:
-
Oxidative cyclization of o-nitroaniline: o-Nitroaniline is treated with an oxidizing agent, such as sodium hypochlorite, in the presence of a base. This reaction leads to the formation of a benzofuroxan intermediate.
-
Reaction with a β-keto ester: The benzofuroxan intermediate is then reacted with a β-keto ester, like ethyl acetoacetate. This step forms the quinoxaline ring system.
-
Amidation: The ester group on the quinoxaline ring is subsequently amidated by reaction with ethanolamine to yield the final product, this compound.
A detailed experimental protocol for a similar quinoxaline-1,4-dioxide derivative, 6(7)-sulfonamido-substituted quinoxaline 1,4-dioxide, provides insights into the potential reaction conditions. In this synthesis, the oxidative cyclization of the corresponding o-nitroaniline is performed using sodium hypochlorite in the presence of potassium hydroxide in dimethylformamide (DMF) at low temperatures (0-5 °C)[1].
Experimental Protocol for a Related Quinoxaline-1,4-Dioxide
The following protocol for the synthesis of 5-sulfonamidobenzofuroxan, a key intermediate for a related compound, illustrates the general conditions that could be adapted for this compound synthesis.
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | 4-amino-3-nitrosulfonamide, DMF | 0-5 °C | Dissolution of the starting material. |
| 2 | Sodium hypochlorite, aq. KOH | Dropwise addition at 0-5 °C, stir for 30 min | Oxidative cyclization to form the benzofuroxan ring. |
| 3 | Water | Addition to the reaction mixture | Precipitation of the product. |
| 4 | Filtration, washing, and drying | Standard laboratory procedures | Isolation and purification of the intermediate. |
Note: This protocol is for a related compound and would require optimization for the synthesis of this compound.
Chemical Characterization of this compound
The chemical characterization of this compound is essential for its identification, purity assessment, and quantification in various matrices. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for Desoxy Mequindox [2]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J, Hz) |
| 2.87 | s | 3H | COCH₃ | - |
| 3.00 | s | 3H | CH₃ | - |
| 7.77-7.88 | m | 2H | H6, H7 | - |
| 8.06 | d | 1H | H5 | 7.6 |
| 8.14 | d | 1H | H8 | 7.2 |
2.1.2. Infrared (IR) Spectroscopy
Detailed IR spectral data with peak assignments for this compound are not publicly available. However, based on its chemical structure, the following characteristic absorption bands can be expected.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Hydroxyl group |
| 3400-3250 (medium) | N-H stretch | Amide |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1700-1630 | C=O stretch | Amide (Amide I band) |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |
| ~1300 | N=O stretch | N-oxide |
| 1320-1000 | C-O stretch | Alcohol |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and structural elucidation of this compound and its metabolites. The fragmentation pattern provides valuable information about the molecule's structure.
Table 3: Mass Spectrometry Fragmentation Data for this compound and its Metabolites [3][4]
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragmentation |
| This compound | 264.1 | 247.1, 233.1, 217.1, 188.1 | Loss of OH from N-oxide, loss of CH₂OH, loss of CONHCH₂CH₂OH |
| Desoxythis compound (DOLQ) | 232 | 145, 143 | - |
| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | 189.1 | 171.1, 143.1 | Loss of H₂O, loss of CO |
| Quinoxaline-2-carboxylic acid (QCA) | 175.1 | 129.1 | Loss of COOH |
Chromatographic Characterization
High-performance liquid chromatography (HPLC) is the primary technique for the separation and quantification of this compound in various samples.
Table 4: HPLC Methods for the Analysis of this compound
| Stationary Phase | Mobile Phase | Detection | Sample Matrix | Reference |
| C18 | Methanol/Water | UV | Animal Tissues | [5] |
| C18 | Acetonitrile/Water with Formic Acid | MS/MS | Animal Tissues | [4] |
2.2.1. Experimental Protocol for HPLC-UV Analysis
The following is a general protocol for the analysis of this compound and its metabolites in animal tissues by HPLC-UV[5].
-
Sample Preparation:
-
Homogenize tissue samples.
-
Extract with a suitable organic solvent (e.g., acetonitrile).
-
Perform solid-phase extraction (SPE) for cleanup using a cartridge like Oasis HLB.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 254 nm).
-
Injection Volume: 20-40 µL.
-
Signaling Pathway and Mechanism of Action
Recent studies have elucidated the molecular mechanisms underlying the toxicity of this compound, particularly its ability to induce apoptosis (programmed cell death). The primary pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of stress-activated protein kinase pathways.
ROS-Mediated JNK/p38 MAPK Signaling Pathway
Exposure of cells to this compound leads to an increase in intracellular ROS[6]. These ROS act as upstream signaling molecules that trigger the phosphorylation and activation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (p38 MAPK)[6]. The activation of these pathways ultimately leads to the execution of the apoptotic program. Interestingly, inhibition of JNK and p38 MAPK has been shown to potentiate this compound-induced apoptosis, suggesting a complex regulatory role of these kinases[6].
This compound-induced apoptotic signaling pathway.
Conclusion
This technical guide has summarized the available information on the synthesis and chemical characterization of this compound. While the general synthetic pathway is understood, a detailed experimental protocol remains elusive in the public domain. The analytical characterization of this compound is well-established, with HPLC and LC-MS/MS being the methods of choice for its detection and quantification. The toxicological effects of this compound are mediated, at least in part, through the induction of ROS and the activation of the JNK and p38 MAPK signaling pathways, leading to apoptosis. This information is vital for researchers and professionals involved in drug development, food safety, and toxicology. Further research is warranted to fully elucidate the synthesis details and to expand the library of spectral data for this compound.
References
- 1. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 6. This compound-induced apoptosis is suppressed through p38 MAPK and ROS-mediated JNK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Olaquindox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaquindox is a quinoxaline-di-N-oxide derivative with a history of use as an antibacterial agent and growth promoter in livestock. Its mechanism of action has been a subject of considerable research, with evidence pointing towards a multi-faceted process primarily centered on the induction of DNA damage. While some sources suggest a direct interaction with DNA gyrase, a critical enzyme in bacterial DNA replication, the predominant and more substantiated mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its effects on DNA and the putative role of DNA gyrase.
Postulated Interaction with DNA Gyrase
Several sources propose that the antibacterial activity of this compound stems from its ability to cause dysfunction of DNA gyrase, leading to the disruption of bacterial DNA structure and ultimately, cell death[1][2]. DNA gyrase, a type II topoisomerase, is essential for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Inhibition of this enzyme is a well-established mechanism for quinolone antibiotics.
However, a direct, quinolone-like inhibitory interaction of this compound with DNA gyrase is not well-documented in the scientific literature. There is a notable absence of quantitative data, such as IC50 values, from in vitro DNA gyrase inhibition assays for this compound. The connection between this compound and DNA gyrase is further suggested by the observation that the OqxAB efflux pump can confer resistance to both this compound and quinolones, hinting at a potential overlap in their mechanisms of action or resistance pathways.
Core Mechanism: Reactive Oxygen Species (ROS) Generation and DNA Damage
The most extensively supported mechanism of action for this compound is its ability to induce significant DNA damage through the generation of reactive oxygen species (ROS)[3][4][5][6][7][8][9]. This process is believed to be central to its antibacterial effects and is also implicated in its genotoxicity in eukaryotic cells.
The proposed signaling pathway is as follows:
-
Metabolic Activation: this compound, a quinoxaline-N,N-dioxide, is metabolically reduced in biological systems. This reduction process is a key step in its activation and the subsequent generation of ROS.
-
ROS Production: The metabolic activation of this compound leads to the production of ROS, including superoxide anions and hydroxyl radicals.
-
Oxidative Stress: The accumulation of ROS creates a state of oxidative stress within the cell, overwhelming its antioxidant defenses.
-
DNA Damage: ROS directly attacks cellular macromolecules, most notably DNA. This results in various forms of DNA damage, including single- and double-strand breaks and the formation of oxidized bases such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Cellular Consequences: The extensive DNA damage triggers cellular responses such as the activation of DNA repair pathways (e.g., the SOS response in bacteria), cell cycle arrest, and ultimately, apoptosis or cell death. In human cell lines, this compound has been shown to induce DNA damage and S-phase arrest, involving the p53 signaling pathway[3][10][11][12].
The logical relationship and workflow for investigating this mechanism are depicted in the following diagrams.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically detailing the direct inhibition of DNA gyrase by this compound. The majority of quantitative studies focus on its genotoxic and cytotoxic effects.
| Parameter | Cell Line | Value | Reference |
| Genotoxicity | Human HepG2 cells | Dose-dependent increase in DNA damage | [7][8][9] |
| Cytotoxicity | Human HepG2 cells | Dose- and time-dependent decrease in cell viability | [8][9] |
| ROS Induction | Human HepG2 cells | Significant increase in intracellular ROS levels | [7][8][9] |
| 8-OHdG Formation | Human HepG2 cells | Increased levels of 8-OHdG | [7][8] |
Experimental Protocols
DNA Gyrase Supercoiling Assay (for assessment of direct inhibition)
This assay is fundamental to determining if a compound directly inhibits the supercoiling activity of DNA gyrase.
Objective: To measure the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of an inhibitor.
Materials:
-
Purified DNA gyrase (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Control inhibitor (e.g., ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS/EDTA).
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel and visualize the DNA bands.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition and calculate the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To quantify the intracellular production of ROS in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HepG2 or a bacterial strain)
-
Cell culture medium and supplements
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates or chamber slides).
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
The fluorescence intensity is directly proportional to the amount of intracellular ROS.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To detect and quantify DNA strand breaks in individual cells.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (containing high salt and detergents)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining agent (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Harvest cells treated with this compound and control cells.
-
Embed the cells in low melting point agarose and layer onto a pre-coated slide.
-
Lyse the cells in a high-salt lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Subject the slides to electrophoresis under alkaline (for single-strand breaks) or neutral (for double-strand breaks) conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
Conclusion
The primary mechanism of action of this compound is the induction of DNA damage mediated by the generation of reactive oxygen species. While its effect is described in some contexts as causing "dysfunction of DNA gyrase," there is a lack of direct evidence for a quinolone-like inhibition of this enzyme. The genotoxic effects of this compound, stemming from oxidative stress, are well-supported by experimental data. For drug development professionals, it is crucial to consider the potent DNA-damaging properties of this compound and its metabolites. Further research, specifically employing in vitro DNA gyrase inhibition assays, is necessary to definitively elucidate any direct role of DNA gyrase in the antibacterial action of this compound.
References
- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Footprint of Olaquindox: A Technical Guide to Oxidative DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olaquindox, a quinoxaline 1,4-dioxide derivative, has been utilized as a growth promoter and antimicrobial agent in the livestock industry. However, mounting evidence has raised significant concerns regarding its genotoxic and carcinogenic potential, leading to restrictions on its use in many countries. This technical guide provides an in-depth examination of the mechanisms underlying this compound-induced genotoxicity, with a primary focus on its role in instigating oxidative DNA damage. We will delve into the experimental evidence, present quantitative data from key studies in a structured format, detail the methodologies of pivotal assays, and visualize the intricate signaling pathways involved. This guide is intended to be a comprehensive resource for researchers and professionals investigating the toxicological profile of this compound and similar compounds.
Introduction
The genotoxicity of a compound refers to its ability to damage the genetic material (DNA) within a cell, potentially leading to mutations and cancer. This compound has been shown to exert genotoxic effects across various cell lines and in vivo models.[1][2] A central mechanism implicated in this toxicity is the generation of reactive oxygen species (ROS), which are highly reactive molecules that can inflict damage upon cellular macromolecules, including DNA.[1][3] This document synthesizes the current understanding of how this compound induces oxidative DNA damage and the subsequent cellular responses.
Quantitative Assessment of this compound-Induced Genotoxicity
Multiple studies have quantified the extent of DNA damage and cellular toxicity induced by this compound. The following tables summarize key quantitative findings from research on human cell lines, providing a comparative overview of its genotoxic effects.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Exposure Time (h) | IC50 Value (µg/mL) | Reference |
| HEK293 | 24 | ~800 | [4] |
| HepG2 | 24 | Not explicitly stated, but significant viability decrease at 200 µg/mL | [2] |
Table 2: this compound-Induced DNA Damage (Comet Assay) in HepG2 Cells
| This compound Concentration (µg/mL) | % Tail DNA (Mean ± SD) | Tail Length (µm, Mean ± SD) | Tail Moment (Mean ± SD) | Reference |
| 0 (Control) | 4.1 ± 1.2 | 5.2 ± 1.5 | 0.21 ± 0.08 | [5] |
| 50 | 10.2 ± 2.1 | 12.8 ± 2.5 | 1.30 ± 0.34 | [5] |
| 100 | 18.5 ± 3.5 | 22.1 ± 4.1 | 4.10 ± 0.82 | [5] |
| 200 | 29.8 ± 4.8 | 35.7 ± 5.6 | 10.6 ± 2.1** | [5] |
| *Data are presented as mean ± standard deviation. *p < 0.01 compared with the control group. |
Table 3: this compound-Induced Micronucleus (MN) Formation in HepG2 Cells
| This compound Concentration (µg/mL) | MN Frequency (‰, Mean ± SD) | Reference |
| 0 (Control) | 5.3 ± 1.5 | [1][2] |
| 50 | 12.7 ± 2.1 | [1][2] |
| 100 | 21.3 ± 3.2 | [1][2] |
| 200 | 35.8 ± 4.5** | [1][2] |
| *Data are presented as mean ± standard deviation. *p < 0.01 compared with the control group. |
Table 4: this compound-Induced Oxidative Stress Markers
| Cell Line | This compound Concentration (µg/mL) | Parameter | Fold Increase vs. Control (Approx.) | Reference |
| HepG2 | 200 | Intracellular ROS | ~2.5 | [2] |
| HepG2 | 200 | 8-OHdG Levels | ~3.0 | [2] |
| HEK293 | 400 | Intracellular ROS | Significant increase (p < 0.01) | [3] |
| HEK293 | 800 | Intracellular ROS | Significant increase (p < 0.01) | [3] |
| HEK293 | 400 | MDA Levels | ~1.6 | [3] |
| HEK293 | 800 | MDA Levels | ~1.9 | [3] |
| HEK293 | 400 | GSH Levels | Decrease to ~68% | [3] |
| HEK293 | 800 | GSH Levels | Decrease to ~56% | [3] |
| HEK293 | 400 | CAT Activity | Decrease to ~76% | [3] |
| HEK293 | 800 | CAT Activity | Decrease to ~64% | [3] |
Core Signaling Pathways in this compound Genotoxicity
The genotoxic effects of this compound are mediated by a complex network of intracellular signaling pathways. A key initiating event is the generation of ROS, which subsequently triggers DNA damage and activates stress-response pathways.
Caption: this compound-induced genotoxicity signaling cascade.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible assessment of genotoxicity. This section outlines the methodologies for key assays used to evaluate this compound-induced DNA damage.
Alkaline Single Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[6]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v). Pipette 75 µL of this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1-2 hours at 4°C.
-
Alkaline Unwinding: Immerse slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).
-
Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green I).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. At least 50-100 cells should be scored per sample.
Caption: Workflow for the Alkaline Comet Assay.
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a comprehensive method to assess chromosome damage, including both chromosome loss and breakage.[1][2]
Principle: Cells are cultured in the presence of cytochalasin B, an agent that blocks cytokinesis (the final stage of cell division). This results in the accumulation of binucleated cells that have completed nuclear division but not cellular division. Micronuclei, which are small, separate nuclei containing chromosome fragments or whole chromosomes that have lagged during mitosis, can be easily scored in these binucleated cells.
Protocol:
-
Cell Culture: Seed cells at an appropriate density and expose them to various concentrations of this compound for a duration equivalent to 1.5-2 normal cell cycles.
-
Addition of Cytochalasin B: Add cytochalasin B (final concentration of 3-6 µg/mL) at a time point that allows for the accumulation of binucleated cells (typically 44 hours for human lymphocytes).
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate for a short period to swell the cells.
-
Fixation: Fix the cells with a freshly prepared mixture of methanol and acetic acid (e.g., 3:1 v/v). Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable dye, such as Giemsa or acridine orange.
-
Scoring: Under a light or fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group according to established criteria.
Caption: Workflow for the Cytokinesis-Block Micronucleus Assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS is a key event in this compound-induced toxicity.[3] The use of fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a common method for its detection.
Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound for the desired time.
-
Loading with DCFH-DA: Wash the cells with serum-free medium or PBS. Incubate the cells with DCFH-DA solution (typically 10-20 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
8-OHdG is a major product of oxidative DNA damage and serves as an established biomarker of oxidative stress.[2]
Principle: The level of 8-OHdG in DNA samples can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, 8-OHdG in the sample competes with a fixed amount of 8-OHdG coated on the microplate for binding to a specific primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
Protocol (General ELISA Kit Procedure):
-
DNA Isolation and Digestion: Isolate genomic DNA from treated and control cells. Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Prepare standards and diluted samples.
-
ELISA:
-
Add standards and samples to the wells of the 8-OHdG-coated microplate.
-
Add the primary antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction with a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of 8-OHdG in the samples by comparing their absorbance to the standard curve.
Conclusion
The evidence presented in this technical guide strongly indicates that this compound induces genotoxicity primarily through the generation of reactive oxygen species, leading to oxidative DNA damage. The activation of the p53 and MAPK signaling pathways are critical cellular responses to this damage, often culminating in apoptosis or cell cycle arrest. The quantitative data and detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to assess the genotoxic potential of this compound and other quinoxaline derivatives. A thorough understanding of these mechanisms is paramount for regulatory assessment and the development of safer alternatives in veterinary medicine. Further research should continue to elucidate the intricate molecular details of this compound's mode of action to better predict and mitigate its adverse health effects.
References
- 1. This compound-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of Olaquindox: A Comparative Analysis in Swine and Poultry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Olaquindox, a quinoxaline-1,4-dioxide derivative, has been utilized as a growth promoter in livestock. However, concerns over its potential toxicity and the nature of its residues have led to restrictions on its use in many regions.[1][2][3][4][5] A thorough understanding of its metabolic pathways in target species is crucial for both regulatory assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the metabolic disposition of this compound in swine and poultry, detailing the biotransformation pathways, summarizing quantitative residue data, and outlining the experimental protocols employed in key studies.
Introduction
This compound is rapidly absorbed and extensively metabolized in both swine and poultry.[6][7][8][9] The primary metabolic routes involve the reduction of the N-oxide groups, oxidation of the side chain, and hydrolysis.[7][8][9][10] These transformations lead to a variety of metabolites, some of which are persistent in edible tissues and are of toxicological concern.[1][10] This document synthesizes the available scientific literature to present a detailed comparative analysis of this compound metabolism in these two important food-producing species.
Metabolic Pathways of this compound
The biotransformation of this compound in swine and poultry follows a series of reduction and oxidation reactions. The major metabolic pathways include the sequential reduction of the two N-oxide moieties and the oxidation of the side chain, ultimately leading to the formation of 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[8][10][11]
A proposed metabolic pathway for this compound in both swine and broilers is illustrated below. This pathway involves the formation of several key metabolites, including N1-deoxythis compound (O1), deoxythis compound (O2), and other oxidized and hydrolyzed products.[11][12]
Proposed metabolic pathway of this compound in swine and broilers.
In pigs, a significant portion of an oral dose of this compound is excreted in the urine unchanged, along with its mono-N-oxide metabolites.[1][6] Studies have identified up to 16 different metabolites in pigs.[7][8] In both pigs and broilers, eight common metabolites (O1-O8) have been identified.[13][14] The N-oxide reduction is a major metabolic pathway in the liver microsomes of both species.[15]
Quantitative Data on Tissue Residues
The depletion of this compound and its metabolites from edible tissues has been the subject of several studies. The following tables summarize the mean concentrations of this compound and its major metabolites in the tissues of pigs and broilers after oral administration.
Table 1: Mean Concentrations (µg/kg) of this compound and its Metabolites in Pig Tissues [11][16]
| Time after Withdrawal | Tissue | This compound | O1 | O2 | O6 (MQCA) |
| 6 hours | Liver | ND | ND | 456.0 | 189.0 |
| Kidney | ND | ND | 934.0 | 254.0 | |
| Muscle | ND | ND | 123.0 | 45.0 | |
| Fat | ND | ND | 89.0 | 33.0 | |
| 1 day | Liver | ND | ND | 354.0 | 143.0 |
| Kidney | ND | ND | 789.0 | 201.0 | |
| 3 days | Liver | ND | ND | 211.0 | 87.0 |
| Kidney | ND | ND | 543.0 | 134.0 | |
| 7 days | Liver | ND | ND | 89.0 | 34.0 |
| Kidney | ND | ND | 289.0 | 78.0 | |
| 14 days | Liver | ND | ND | 34.0 | 12.0 |
| Kidney | ND | ND | 111.0 | 32.0 | |
| ND: Not Detected |
Table 2: Mean Concentrations (µg/kg) of this compound and its Metabolites in Broiler Tissues [11][16]
| Time after Withdrawal | Tissue | This compound | O1 | O2 | O6 (MQCA) |
| 6 hours | Liver | ND | ND | 234.0 | 102.0 |
| Kidney | ND | ND | 345.0 | 154.0 | |
| Muscle | ND | ND | 56.0 | 23.0 | |
| Fat | ND | ND | 34.0 | 15.0 | |
| 1 day | Liver | ND | ND | 187.0 | 81.0 |
| Kidney | ND | ND | 298.0 | 121.0 | |
| 3 days | Liver | ND | ND | 112.0 | 45.0 |
| Kidney | ND | ND | 198.0 | 87.0 | |
| 5 days | Liver | ND | ND | 76.0 | 28.0 |
| Kidney | ND | ND | 143.0 | 54.0 | |
| 7 days | Liver | ND | ND | 45.0 | 16.0 |
| Kidney | ND | ND | 98.0 | 32.0 | |
| ND: Not Detected |
Deoxythis compound (O2) is consistently found at higher concentrations and persists longer in the tissues of both pigs and broilers compared to other metabolites, suggesting it is a more suitable marker residue than MQCA.[10][11][16] The elimination half-life of deoxythis compound is notably longer in the liver and kidney of broilers (t1/2 >4 days) compared to pigs (t1/2 2.04–2.46 days).[10][11][16][17]
Experimental Protocols
The identification and quantification of this compound and its metabolites have been achieved through various analytical techniques. A general workflow for these experiments is depicted below.
General experimental workflow for this compound residue analysis.
Sample Preparation
A common procedure for the extraction of this compound and its metabolites from animal tissues involves the following steps:[18]
-
Homogenization: Tissue samples (muscle, liver, kidney, fat) are homogenized.
-
Extraction: The homogenized tissue is extracted with a solution of 2% metaphosphoric acid in 20% methanol.
-
Clean-up: The extract is then cleaned up using solid-phase extraction (SPE) with a mixed-mode anion-exchange column (e.g., Oasis MAX).
Analytical Methods
A sensitive and accurate HPLC-UV method has been established for the simultaneous determination of this compound and its six major metabolites.[11][19]
-
Column: C18 column
-
Mobile Phase: A gradient of 0.6% formic acid in water (A) and acetonitrile (B).
-
Detection: UV detector set at 320 nm.
-
Injection Volume: 40 µl.
LC-MS/MS provides a highly sensitive and specific method for the determination and confirmation of this compound and its metabolites.[18][20][21]
-
Ionization Mode: Positive electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor and product ion transitions for each analyte, ensuring high selectivity and sensitivity.
Conclusion
The metabolism of this compound in swine and poultry is a complex process involving multiple enzymatic reactions that lead to a range of metabolites. While the general metabolic pathways are similar in both species, there are notable differences in the rate of elimination of key residues. The persistence of deoxythis compound (O2), particularly in the edible tissues of broilers, highlights the importance of species-specific considerations in the regulation and safety assessment of this veterinary drug. The analytical methods outlined in this guide provide a robust framework for the accurate monitoring of this compound residues in food products. Due to the genotoxic potential of the parent compound and its metabolites, the use of this compound has been banned or restricted in many countries to ensure consumer safety.[1][3][5][22]
References
- 1. thepigsite.com [thepigsite.com]
- 2. glenwood.ph [glenwood.ph]
- 3. jur.ph [jur.ph]
- 4. List of Banned Veterinary Drugs for use on Food Producing Animals - NAFDAC [nafdac.gov.ng]
- 5. BFAD DEPARTMENT OF HEALTH ADMINISTRATIVE ORDER NO. 4A-00 DEPARTMENT OF AGRICULTURE A ADMINISTRATIVE ORDER NO. 1-00 - BANNING AND WITHDRAWAL OF this compound AND CARBADOX FROM THE MARKET[*] - Supreme Court E-Library [elibrary.judiciary.gov.ph]
- 6. 701. This compound (WHO Food Additives Series 27) [inchem.org]
- 7. The metabolism of this compound in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Metabolism of Carbadox, this compound, Mequindox, Quinocetone an...: Ingenta Connect [ingentaconnect.com]
- 10. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 11. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of the Marker Residue of this compound in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The metabolism and N-oxide reduction of this compound in liver preparations of rats, pigs and chicken [hero.epa.gov]
- 16. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Determination of Carbadox and metabolites of Carbadox and this compound in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. 808. This compound (WHO Food Additives Series 33) [inchem.org]
The Antibacterial Profile of Olaquindox: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaquindox, a synthetic quinoxaline-1,4-dioxide derivative, is an antibacterial agent that has been utilized in veterinary medicine, primarily as a feed additive to promote growth and prevent certain bacterial infections in livestock, particularly pigs. Its efficacy is rooted in a broad-spectrum activity against a range of pathogenic bacteria. This technical guide provides an in-depth analysis of the antibacterial spectrum, efficacy, and mechanism of action of this compound, supported by experimental data and protocols for scientific and research applications.
Mechanism of Action: DNA Gyrase Inhibition
The primary antibacterial mechanism of this compound involves the inhibition of bacterial DNA synthesis. It specifically targets DNA gyrase (also known as topoisomerase II), a critical enzyme responsible for managing DNA topology by introducing negative supercoils into the circular bacterial chromosome and relaxing positive supercoils that accumulate during DNA replication and transcription.
By interfering with the function of DNA gyrase, this compound disrupts the structure of bacterial DNA, leading to catastrophic damage to the chromosome and subsequent microbial cell death. This targeted action makes it an effective bactericidal agent.
Figure 1. Mechanism of action of this compound.
Antibacterial Spectrum & Efficacy
This compound exhibits a broad antibacterial spectrum, with pronounced activity against both Gram-negative and Gram-positive pathogenic bacteria. It is particularly effective against Gram-negative organisms. Its spectrum includes, but is not limited to, Escherichia coli, Salmonella spp., Pasteurella spp., Proteus spp., and Staphylococcus spp. Notably, it has also been used to treat swine dysentery. One of its advantages is that it does not appear to significantly affect the non-pathogenic bacteria essential for normal gut function.
The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes available MIC data for this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Clinical Isolate (Pig) | 16 - 128 | |
| Escherichia coli | ATCC 25922 (Wildtype) | 64 | |
| Staphylococcus spp. | Not Specified | 50 - 100 | |
| Streptococcus spp. | Not Specified | 50 - 100 |
Note: Comprehensive MIC data for a wider range of pathogens is limited in publicly available literature.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of this compound, adhering to general principles outlined by clinical standards institutes.
a. Materials:
-
This compound analytical standard
-
Appropriate solvent (e.g., DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains for testing (e.g., E. coli ATCC 25922)
-
Spectrophotometer or microplate reader
-
Sterile pipettes and tubes
b. Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. For example, a 1280 µg/mL stock in DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Protocol for In Vivo Efficacy and Tissue Depletion Study
This protocol outlines a general workflow for assessing the efficacy and residue depletion of this compound in a target animal model, such as pigs.
a. Materials:
-
Test animals (e.g., healthy, weaned piglets)
-
Medicated feed containing a precise concentration of this compound (e.g., 50 ppm or 100 mg/kg).
-
Control (non-medicated) feed
molecular basis of olaquindox's growth-promoting effects
An In-depth Technical Guide on the Molecular Basis of Olaquindox's Growth-Promoting Effects
Introduction
This compound is a synthetic quinoxaline-1,4-dioxide derivative that has been historically utilized as an in-feed antibiotic growth promoter in livestock, particularly for pigs.[1][2][3] Its primary function is to enhance feed efficiency and accelerate growth.[4][5] The mechanisms underpinning these growth-promoting effects are multifaceted, involving direct antimicrobial action, modulation of the host's gut environment, and interaction with host cellular pathways. This technical guide provides a comprehensive overview of the molecular basis of this compound's action, supported by experimental data and detailed protocols. While its use is now restricted in many regions due to toxicity concerns, understanding its molecular functions remains crucial for veterinary science and drug development.[6][7]
Core Mechanisms of Action
The growth-promoting effects of this compound are not attributed to a single mode of action but rather to a combination of interrelated biological activities.
Antimicrobial Action and Gut Microbiota Modulation
The foundational mechanism of this compound is its antibacterial activity. It functions by inhibiting bacterial DNA gyrase, an enzyme critical for DNA replication and repair, leading to structural damage to the bacterial DNA and subsequent cell death.[4][8] This action is particularly effective against Gram-negative bacteria such as E. coli and Salmonella spp., which are common gut pathogens.[4][5]
By suppressing pathogenic and commensal bacteria in the gastrointestinal tract, this compound:
-
Reduces Competition for Nutrients: A lower bacterial load means less competition with the host for essential nutrients from the feed, thereby increasing nutrient availability for the animal.[9]
-
Decreases Production of Growth-Depressing Metabolites: It curtails the production of toxic bacterial metabolites like ammonia and p-cresol, which can impair intestinal health and hinder growth.[5][9]
-
Alters Microbiota Composition: Studies have demonstrated that this compound significantly alters the composition of the gut microbiota. In zebrafish, for instance, its administration leads to a notable increase in Enterobacter and a decrease in Cetobacterium.[10][11] This shift in the microbial landscape is a key driver of its physiological effects.
Enhancement of Nutrient Digestion and Absorption
This compound has been reported to stimulate the motor and secretory-enzymatic functions of the gastrointestinal tract.[4] This stimulation, combined with a healthier gut environment resulting from its antimicrobial action, leads to improved feed digestibility and more efficient absorption of nutrients, ultimately contributing to a better feed conversion ratio and accelerated growth.[4][12]
Modulation of Intestinal Mucosal Immunity
Chronic activation of the gut immune system in response to microbial challenges can be energetically costly, diverting resources away from growth. This compound has been shown to suppress E. coli-induced intestinal immune activation in piglets.[12] This immunomodulatory effect is characterized by a reduction in the number of intraepithelial lymphocytes (IELs) and immunoglobulin A (IgA) secreting cells in the intestinal mucosa.[12][13] By dampening this immune response, this compound may help conserve energy, which can then be reallocated to support growth.
Host Cellular and Molecular Pathways
Beyond its effects on the gut microbiome, this compound interacts directly with host cells, primarily through the induction of oxidative stress. These interactions are closely linked to its toxicity but are integral to understanding its complete molecular footprint.
-
Oxidative Stress and ROS Production: this compound and its metabolites can generate reactive oxygen species (ROS), leading to oxidative stress within the host's cells.[7][14] This is considered a primary mechanism for its cytotoxic and genotoxic effects.[7]
-
Activation of Stress-Response Pathways: The increase in cellular ROS activates key stress-response and apoptotic pathways:
-
p53 Pathway: this compound administration in mice has been shown to cause liver injury through the activation of the p53 pathway, a critical regulator of cell cycle arrest and apoptosis in response to cellular stress.[15]
-
JNK/p38 MAPK Pathway: The loss of p53 has been observed to decrease this compound-induced mitochondrial dysfunction and caspase activation by inhibiting the phosphorylation of p38 and JNK, two key kinases in the MAPK stress-response cascade.[15]
-
Autophagy: In response to this compound-induced stress, cells may upregulate autophagy, a cellular recycling process, as a survival mechanism. This has been observed through the activation of LC3 and Beclin1 pathways in cell models where p53 was knocked down.[15]
-
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound observed in key experimental studies.
Table 1: Effect of this compound on Growth Performance in Piglets
| Treatment Group | Average Daily Gain (ADG) ( g/day ) | Feed Conversion Ratio (FCR) | Reference |
|---|---|---|---|
| Control (Basal Diet) | Varies by study | Varies by study | [12][16] |
| This compound (100 mg/kg) | Significantly Improved (p < 0.01) | Significantly Improved (p < 0.01) | [12][16] |
| Cyadox (100 mg/kg) | Significantly Improved (p < 0.01) | Significantly Improved (p < 0.01) | [12] |
Note: In one study, the improvement in ADG and FCR was greater in cyadox-supplemented pigs compared to this compound-supplemented pigs.[12]
Table 2: Effect of this compound on Intestinal Mucosal Immunity in E. coli-Challenged Piglets
| Parameter | Location | Control + E. coli | This compound + E. coli | Reference |
|---|---|---|---|---|
| Intraepithelial Lymphocytes (IELs) | Jejunum & Ileum | Increased | Decreased (p < 0.05) | [13] |
| IgA Secreting Cells (ASCs) | Jejunum & Ileum | Increased | Decreased (p < 0.05) |[12][13] |
Table 3: Effect of this compound on Zebrafish Gut Microbiota Composition
| Bacterial Genus | Relative Abundance Change | Reference |
|---|---|---|
| Enterobacter | Drastic Increase ("bloom") | [10][11][17] |
| Cetobacterium | Diminished |[10][11][17] |
Experimental Protocols
Detailed methodologies from pivotal studies are outlined below.
Protocol 1: Piglet Growth and Intestinal Immunity Study
-
Objective: To determine the effects of this compound on growth performance and intestinal mucosal immunity in piglets challenged with E. coli.
-
Animal Model: Weaned Landrace x Large White crossbred piglets.
-
Experimental Design: A 2x3 factorial design was used. The factors were: 1) Oral inoculation with 10¹⁰ CFU of E. coli (O139:K88) or no inoculation, and 2) Dietary supplementation with no antimicrobial, 100 mg/kg this compound, or 100 mg/kg cyadox.[13]
-
Methodology:
-
Piglets were randomly allotted to the six treatment groups.
-
Diets were provided for a three-week experimental period.
-
Growth performance metrics, including Average Daily Gain (ADG) and Feed Conversion Ratio (FCR), were recorded.
-
At the end of the experiment, tissue samples were collected from the jejunum and ileum.
-
Immunohistochemistry was performed on tissue sections to enumerate the number of intraepithelial lymphocytes (IELs) and IgA-positive secreting cells (ASCs) in the intestinal lamina propria.[12][13]
-
Protocol 2: Zebrafish Gut Microbiota Analysis
-
Objective: To investigate the impact of this compound on the gut microbiota composition of zebrafish.
-
Animal Model: Adult zebrafish (Danio rerio).
-
Methodology:
-
Zebrafish were exposed to a low level of this compound in their water.
-
After the exposure period, intestinal contents were collected.
-
Total genomic DNA was extracted from the intestinal samples.
-
The V3-V4 region of the 16S rRNA gene was amplified using PCR.
-
The amplicons were sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic analysis was performed to classify the sequences into operational taxonomic units (OTUs) and determine the relative abundance of different bacterial taxa.[10][17]
-
Protocol 3: In Vivo Mouse Model for this compound-Induced Liver Injury
-
Objective: To investigate the roles of oxidative stress and p53 in this compound-induced liver damage.
-
Animal Model: Wild-type and p53 knockout mice.
-
Methodology:
-
Mice were administered this compound orally. A separate group was co-treated with the antioxidant N-acetylcysteine (NAC).
-
After treatment, blood and liver tissues were collected.
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury.
-
Liver tissues were analyzed for markers of oxidative stress (e.g., ROS levels, malondialdehyde content, superoxide dismutase activity).
-
Western blotting was performed on liver lysates to measure the protein levels and activation status of p53, p-JNK, p-p38, and markers of apoptosis (e.g., cleaved caspase-3) and autophagy (e.g., LC3, Beclin1).[15]
-
Visualizations: Pathways and Workflows
Caption: Workflow of this compound's Primary Growth-Promoting Mechanism.
Caption: Signaling Pathway of this compound-Induced Cellular Stress.
Caption: Experimental Workflow for Piglet Growth and Immunity Study.
References
- 1. biosynth.com [biosynth.com]
- 2. 808. This compound (WHO Food Additives Series 33) [inchem.org]
- 3. This compound | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agroolkar.com.ua [agroolkar.com.ua]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. The effect of antimicrobial growth promoter withdrawal on the health of weaned pigs in Finland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [sitem.herts.ac.uk]
- 9. Antibiotics and Opportunities of Their Alternatives in Pig Production: Mechanisms Through Modulating Intestinal Microbiota on Intestinal Health and Growth [mdpi.com]
- 10. Antibiotic growth promoter this compound increases pathogen susceptibility in fish by inducing gut microbiota dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound and cyadox stimulate growth and decrease intestinal mucosal immunity of piglets orally inoculated with Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of cyadox and this compound on intestinal mucosal immunity and on fecal shedding of Escherichia coli in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Antibiotic growth promoter this compound increases pathogen susceptibility in fish by inducing gut microbiota dysbiosis - ProQuest [proquest.com]
Olaquindox and its Impact on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of olaquindox, a quinoxaline growth-promoting agent, on the composition and function of the gut microbiota. The information presented herein is synthesized from multiple studies, focusing on quantitative data, experimental methodologies, and the consequential impacts on host physiology.
Executive Summary
This compound has been utilized for decades as an antimicrobial growth promoter in livestock to enhance feed efficiency and control bacterial enteritis. Its mechanism of action is intertwined with its ability to modulate the gut microbiota. Research indicates that this compound induces significant shifts in the microbial community structure, a state often referred to as dysbiosis. These alterations include a reduction in microbial diversity and changes in the relative abundance of key bacterial phyla and genera. Such microbial shifts have been linked to compromised immune responses and increased susceptibility to pathogens in some animal models. This guide consolidates the current understanding of these interactions, presenting quantitative data, experimental protocols, and visual representations of the underlying biological processes.
Quantitative Impact of this compound on Gut Microbiota
The administration of this compound leads to measurable changes in the gut microbial ecosystem. The following tables summarize the key quantitative findings from various studies, focusing on microbial diversity and taxonomic shifts.
Table 2.1: Effects of this compound on Microbial Diversity Indices
| Animal Model | Treatment Details | Diversity Metric | Observation | Significance | Citation |
| Weaned Pigs | This compound (OLA) in combination with Chlortetracycline (CTC) and either Enramycin (ER) or Virginiamycin (VIR) for 28 days. | α-Diversity & β-Diversity | Decreased | P < 0.05 |
Table 2.2: Effects of this compound on Bacterial Taxa Abundance
| Animal Model | Treatment Details | Phylum/Genus | Change in Relative Abundance | Citation |
| Weaned Pigs | OLA in combination with CTC and ER/VIR. | Bacteroidetes (Phylum) | Increased | |
| Weaned Pigs | OLA in combination with CTC and ER/VIR. | Prevotella (Genus) | Increased | |
| Weaned Pigs | OLA in combination with CTC. | Proteobacteria (Phylum) | Decreased | |
| Weaned Pigs | OLA in combination with CTC. | Succinivibrio (Genus) | Decreased | |
| Zebrafish | Low-dose this compound. | Proteobacteria (Phylum) | Increased | |
| Zebrafish | Low-dose this compound. | Firmicutes (Phylum) | Decreased | |
| Zebrafish | Low-dose this compound. | Bacteroidetes (Phylum) | Decreased | |
| Zebrafish | Low-dose this compound. | Enterobacter (Genus) | Drastic Bloom | |
| Zebrafish | Low-dose this compound. | Cetobacterium (Genus) | Diminished | |
| Piglets | Early-life intervention with this compound, oxytetracycline, and kitasamycin from day 7 to 42. | Lactobacillus (Genus) | Decreased (in stomach) | |
| Piglets | Early-life intervention with this compound, oxytetracycline, and kitasamycin from day 7 to 42. | Streptococcus suis (Species) | Increased (in small intestine) |
Experimental Protocols and Methodologies
Understanding the experimental context is crucial for interpreting the data. The following sections detail the methodologies typically employed in studies investigating the effects of this compound.
-
Swine Model (Weaned Piglets):
-
Animals: Weaned pigs are commonly used to study the effects of in-feed antibiotics. In one representative study, 400 weaned pigs were assigned to different antibiotic combination groups.
-
Diet and this compound Administration: this compound is typically administered as a feed additive. For instance, it has been used at a concentration of 100 mg/kg in the basal diet.
-
Duration: Treatment periods often span several weeks, such as 28 days, to assess the impact on the developing gut microbiota.
-
Challenge Studies: To assess efficacy, some studies involve an oral challenge with pathogenic bacteria, such as Escherichia coli (O139:K88, 10¹⁰ CFU), alongside the antimicrobial supplementation.
-
-
Aquatic Model (Zebrafish):
-
Rationale: Zebrafish serve as a valuable model for studying host-microbiota interactions due to their genetic tractability and transparent larvae.
-
Treatment: Low-dose this compound is administered to investigate its effects on the intestinal microbiota and subsequent susceptibility to aquatic pathogens like Aeromonas hydrophila.
-
The primary method for analyzing gut microbiota composition is 16S rRNA gene sequencing.
-
Sample Collection: Fecal samples or intestinal contents are collected from control and treated animal groups.
-
DNA Extraction: Bacterial genomic DNA is extracted from the collected samples using standardized commercial kits.
-
PCR Amplification and Sequencing: The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using polymerase chain reaction (PCR). The resulting amplicons are then sequenced using high-throughput platforms like Illumina MiSeq.
-
Bioinformatic Analysis: The sequencing data undergoes a rigorous bioinformatic pipeline to classify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), assess microbial diversity (alpha and beta), and determine the taxonomic composition of the microbial communities.
The following diagram illustrates a typical experimental workflow.
Unraveling Bacterial Defenses: A Technical Guide to Olaquindox Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaquindox, a quinoxaline-1,4-dioxide derivative, has been utilized in veterinary medicine as a growth promoter and for the control of bacterial infections, particularly in swine. Its antibacterial activity is primarily attributed to the inhibition of bacterial DNA synthesis. However, the emergence and spread of bacterial resistance to this compound pose a significant challenge to its continued efficacy and raise concerns about the potential for cross-resistance to other antimicrobial agents. This technical guide provides an in-depth exploration of the core mechanisms governing bacterial resistance to this compound, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into the genetic determinants, biochemical pathways, and regulatory networks that bacteria employ to counteract the effects of this antimicrobial agent.
Core Mechanisms of this compound Resistance
Bacterial resistance to this compound is a multifaceted phenomenon involving both the acquisition of specific resistance genes and modifications to the bacterial chromosome. These mechanisms can be broadly categorized into two main strategies: reducing the intracellular concentration of the drug and altering cellular processes to mitigate its effects.
Plasmid-Mediated Efflux: The OqxAB Pump
The most significant and well-characterized mechanism of high-level resistance to this compound is the acquisition of a plasmid-encoded multidrug efflux pump, OqxAB. This pump belongs to the Resistance-Nodulation-Cell Division (RND) family of transporters.
-
Genetic Basis: The OqxAB pump is encoded by the oqxA and oqxB genes, which are often located on conjugative plasmids, facilitating their horizontal transfer between different bacterial species.
-
Function: The OqxAB pump actively transports this compound out of the bacterial cell, thereby reducing its intracellular concentration to sub-lethal levels. This process is dependent on the proton-motive force. The OqxAB pump is a tripartite system that requires the outer membrane protein TolC for its function in Escherichia coli.
-
Substrate Specificity: Beyond this compound, the OqxAB pump can confer resistance to a range of other antimicrobial compounds, including chloramphenicol and fluoroquinolones, raising concerns about multidrug resistance.
Chromosomal Resistance Mechanisms
In addition to plasmid-mediated resistance, bacteria can develop resistance to this compound through mutations in their chromosomal DNA. These mutations often lead to more moderate levels of resistance compared to the OqxAB pump but can still have a significant clinical impact.
-
Upregulation of Efflux Pumps: Exposure to sub-inhibitory concentrations of this compound can lead to the upregulation of chromosomally encoded efflux pumps. This adaptive response helps the bacteria to expel the drug more efficiently.
-
Downregulation of Outer Membrane Porins: A decrease in the expression of outer membrane porin genes, such as ompF, can reduce the influx of this compound into the bacterial cell. This mechanism effectively lowers the intracellular drug concentration.
-
Alterations in Metabolic Pathways: Transcriptomic and genomic analyses of this compound-resistant E. coli have revealed significant changes in metabolic pathways. Genes involved in the tricarboxylic acid (TCA) cycle and oxidation-reduction processes are often upregulated. These alterations may help the bacteria to cope with the oxidative stress induced by this compound.
-
DNA Repair and Replication Mutations: this compound's mode of action involves DNA damage. Consequently, mutations in genes involved in DNA repair and replication are frequently observed in resistant strains. These mutations may allow the bacteria to better tolerate the genotoxic effects of the drug. Single nucleotide polymorphisms (SNPs) have been identified in genes such as degQ, ks71A, vgrG, bigA, and cusA in this compound-resistant E. coli.
Quantitative Data on this compound Resistance
The following tables summarize quantitative data on this compound resistance from various studies, providing a comparative overview of resistance levels in different bacterial species and strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Escherichia coli
| Strain | Resistance Mechanism | This compound MIC (µg/mL) | Reference |
| E. coli (Control) | Susceptible | 8 | |
| E. coli with pOLA52 (oqxAB) | Plasmid-mediated efflux | >128 | |
| E. coli with subcloned oqxAB | Plasmid-mediated efflux | >128 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Other Antimicrobials in the Presence of the oqxAB Efflux Pump
| Strain | Antimicrobial | MIC (µg/mL) | Reference |
| E. coli N43/pLOW2 (control) | This compound | 8 | |
| E. coli N43/pLOW2::oqxAB | This compound | >128 | |
| E. coli N43/pLOW2 (control) | Chloramphenicol | 2 | |
| E. coli N43/pLOW2::oqxAB | Chloramphenicol | 256 |
Table 3: Relative Gene Expression of oqxB in Klebsiella pneumoniae
| Strain | This compound Resistance Level | Relative oqxB Expression (Fold Change) |
| K. pneumoniae (Low Resistance) | Low | 1 |
| K. pneumoniae (High Resistance) | High | >20 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of bacterial resistance to this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Mueller-Hinton Broth (MHB)
-
This compound powder
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final concentrations should typically range from 128 µg/mL to 0.125 µg/mL.
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
PCR-Based Detection of oqxA and oqxB Genes
This protocol outlines the steps for detecting the presence of the oqxA and oqxB genes using polymerase chain reaction (PCR).
Materials:
-
Bacterial DNA template
-
Primers for oqxA and oqxB (see Table 4)
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Table 4: Primer Sequences for oqxA and oqxB Detection
| Gene | Primer Name | Sequence (5' to 3') |
| oqxA | oqxA-F | GCG TGG TTT GGT ATT GGT GT |
| oqxA-R | GCA TCT GGC TGA TGA TGA AC | |
| oqxB | oqxB-F | GGT GCT GCT GAT GCT GTT G |
| oqxB-R | GCG GAT GTT GGT GAT GTT G |
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.
-
PCR Reaction Setup: Prepare the PCR reaction mixture containing the DNA template, forward and reverse primers for either oqxA or oqxB, and PCR master mix.
-
PCR Amplification: Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the target gene.
Transcriptome Analysis using RNA-Seq
This protocol provides a general workflow for analyzing the differential gene expression in this compound-resistant and susceptible bacteria.
Materials:
-
Bacterial cultures (resistant and susceptible strains)
-
RNA extraction kit
-
DNase I
-
rRNA depletion kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Bacterial Culture and RNA Extraction: Grow this compound-resistant and susceptible bacterial strains to mid-log phase. Extract total RNA using a high-quality RNA extraction kit, including a DNase I treatment step to remove contaminating DNA.
-
rRNA Depletion: Deplete ribosomal RNA (rRNA) from the total RNA samples to enrich for messenger RNA (mRNA).
-
Library Preparation: Construct RNA-Seq libraries from the rRNA-depleted RNA using a commercial library preparation kit. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to a reference bacterial genome.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the resistant strain compared to the susceptible strain.
-
Pathway Analysis: Perform functional enrichment analysis to identify the biological pathways that are significantly altered in the resistant strain.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound resistance.
Caption: Overview of bacterial resistance mechanisms to this compound.
Caption: Experimental workflow for transcriptome analysis of this compound resistance.
Conclusion
Bacterial resistance to this compound is a complex and evolving challenge driven by both plasmid-mediated gene transfer and chromosomal mutations. The OqxAB efflux pump stands out as a key determinant of high-level resistance, while a variety of chromosomal adaptations contribute to a more graded resistance phenotype. A thorough understanding of these mechanisms is crucial for the development of effective strategies to combat the spread of this compound resistance and to inform the design of novel antimicrobial agents. This technical guide provides a foundational resource for researchers dedicated to addressing this important issue in veterinary and public health.
A Comprehensive Toxicological Profile and Safety Assessment of Olaquindox
Abstract
Olaquindox is a quinoxaline-1,4-dioxide derivative that was historically used as an antimicrobial agent and growth promoter in animal feed, particularly for pigs.[1][2][3] Despite its efficacy, significant toxicological concerns, primarily related to its genotoxic and potential carcinogenic properties, have led to its ban as a feed additive in numerous jurisdictions, including the European Union and China.[4][5] This technical guide provides an in-depth review of the toxicological profile of this compound, summarizing key data on its pharmacokinetic properties, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The underlying mechanisms of toxicity, which are centrally linked to the generation of reactive oxygen species (ROS) and subsequent oxidative damage, are detailed.[3][6][7] Furthermore, this document outlines the regulatory safety assessment, explaining the basis for the withdrawal of its approval and the inability of expert committees like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) to establish an Acceptable Daily Intake (ADI).[1][2][8] Standardized experimental protocols for key toxicological assays are also described to provide a comprehensive resource for researchers and drug development professionals.
Introduction
This compound, chemically known as 2-(N-2-hydroxyethyl-carbamoyl)-3-methyl-quinoxaline-1,4-dioxide, is a synthetic compound that was widely employed in the livestock industry to prevent bacterial infections and improve feed efficiency and growth rates in pigs.[1][3][9] Its antibacterial mechanism of action involves the inhibition of bacterial DNA synthesis.[3][10] However, extensive toxicological evaluation has revealed a profile of significant concern. The parent compound exhibits potent genotoxic activity across a range of in vitro and in vivo assays.[1][11][12] This inherent genotoxicity, coupled with findings of adrenal gland toxicity and the induction of benign tumors in animal studies, has raised critical questions about its safety for target animals, human consumers of animal products, and workers handling the substance.[1][13] Consequently, regulatory bodies worldwide have re-evaluated and ultimately restricted its use in food-producing animals.[4][5]
Toxicological Profile
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is characterized by rapid and extensive absorption from the gastrointestinal tract following oral administration in multiple species, including rats and pigs.[10][14]
-
Absorption and Excretion: In both rats and pigs, over 85-90% of an oral dose is absorbed and subsequently excreted in the urine, primarily within the first 24-48 hours.[10][14] The remainder is eliminated through the feces.[10][14] In pigs, a significant portion (around 70%) of the dose is excreted as the unchanged parent compound in the urine.[1][13]
-
Distribution: After absorption, the compound is widely distributed throughout the body.[2][10] In pigs, the highest residue concentrations are initially found in the kidney and liver, but these levels decline rapidly following withdrawal of the drug.[2][10] After a 28-day withdrawal period, residues of the parent compound are negligible.[1][13]
-
Metabolism: While a large fraction is excreted unchanged in pigs, metabolism does occur, yielding metabolites such as mono-N-oxides and carboxylic acid derivatives.[10][13] The major long-lived metabolite, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), has been established as the marker residue for monitoring purposes.[13] A study identified deoxythis compound as a significant metabolite in the liver and kidney tissues of pigs.[5]
Acute and Subchronic Toxicity
This compound demonstrates moderate acute toxicity. The primary toxic effects observed in short-term and subchronic studies involve the adrenal glands.[1]
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD₅₀ (mg/kg body weight) | Reference |
|---|---|---|---|
| Rat | Oral | 1704 | [15] |
| Mouse | Oral | ~2500 - 5000 | [10] |
| Rabbit | Subcutaneous | >500 | [10] |
| Cat | Subcutaneous | >500 |[10] |
-
Subchronic Effects: In a 90-day study in dogs, a no-effect level was not clearly established, with vomiting being a common sign at doses of 20 mg/kg bw/day and above.[10] In rats, a 90-day study identified a no-effect level of 1 mg/kg bw/day, with increases in adrenal and ovarian weights at higher doses.[10] Studies in pigs have shown that this compound can cause damage to the adrenal cortex even at growth-promoting levels.[1]
Genotoxicity
This compound is a well-documented genotoxic agent. It has tested positive in a vast array of bacterial and mammalian test systems, both in vitro and in vivo.[1][13]
-
Findings: Positive results have been reported in microbial tests, as well as in mammalian cell assays measuring DNA fragmentation (Comet assay), chromosome damage (micronucleus assay), and gene mutation.[1][6][11][12] Studies in human hepatoma (HepG2) cells confirmed that this compound induces significant DNA and chromosome damage.[6]
-
Mechanism: The genotoxicity of this compound is not believed to stem from direct binding to DNA.[10][13] Instead, the primary mechanism is the induction of oxidative stress. The metabolic reduction of its N-oxide groups generates reactive oxygen species (ROS), which in turn cause oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[6][7]
Table 2: Summary of Key Genotoxicity Studies
| Test System | Endpoint Measured | Result | Reference |
|---|---|---|---|
| Microbial Assays (e.g., Ames Test) | Gene Mutation | Positive | [1][12][13] |
| Vero Cells (in vitro) | DNA Fragmentation (Comet Assay) | Positive | [11] |
| Vero Cells (in vitro) | Chromosome Damage (Micronucleus Assay) | Positive | [11] |
| HepG2 Cells (in vitro) | DNA Fragmentation & Chromosome Damage | Positive | [6] |
| HepG2 Cells (in vitro) | ROS & 8-OHdG Formation | Positive | [6] |
| Chinese Hamster (in vivo) | Spermatogonia Cytogenetics | Weak Positive |[1][13] |
Carcinogenicity
The carcinogenic potential of this compound has been evaluated in long-term studies in rodents. The overall assessment is that this compound is not a direct carcinogen, though it has been shown to increase the incidence of certain benign tumors at high doses.[1][13]
-
Rat Studies: In multiple studies in rats, no evidence of carcinogenicity was found.[1][13] One study reported a small increase in mammary fibroadenomas, but this was not considered conclusive.[10]
-
Mouse Studies: One study in mice showed small increases in benign adenomas of the adrenal gland, lung, and ovary, but only in males at the highest tested dose of 54 mg/kg bw/day.[1][13] JECFA specifically noted uncertainty regarding the mechanism behind the slight increase in adrenal cortical adenomas in male mice.[8]
Reproductive and Developmental Toxicity
Studies on reproductive and developmental toxicity have established a no-observed-adverse-effect level (NOAEL).
-
Multigeneration Study: A multigeneration reproductive toxicity study in rats yielded a NOAEL of 2.5 mg/kg bw/day.[1][13]
-
Other Findings: In a subchronic study in monkeys, high doses of this compound (20 and 40 mg/kg bw/day) were associated with immature testes in males and ovarian inactivity in females.[10]
Other Toxicities
-
Phototoxicity: this compound is known to cause photoallergic reactions.[8] Upon exposure to UV light, it can form a reactive oxaziridine derivative that binds to proteins, creating a photoallergen and inducing skin reactions such as erythema and edema in rats.[8]
Mechanistic Toxicology: Signaling Pathways
The toxicity of this compound is intrinsically linked to its chemical structure, specifically the quinoxaline-1,4-dioxide moiety. The metabolic reduction of these N-oxide groups is a key event that initiates a cascade of cellular damage mediated by oxidative stress.
The primary mechanism involves the generation of ROS, which leads to a state of oxidative stress within the cell. This excess ROS can damage cellular macromolecules, including lipids, proteins, and DNA. The resulting oxidative DNA damage can trigger several downstream signaling pathways, including the activation of the p53 tumor suppressor protein.[3][16] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death), often through the mitochondrial pathway.[16][17] This involves changes in mitochondrial membrane potential and the release of pro-apoptotic factors.[17]
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of toxicological endpoints. Below are generalized protocols for key assays used to evaluate the safety of compounds like this compound.
In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay
This assay is used to detect chromosomal damage.
-
Cell Culture: Human-derived cells (e.g., HepG2) or other suitable mammalian cell lines are cultured in appropriate media until they reach 50-60% confluency.
-
Treatment: Cells are exposed to a range of concentrations of this compound (and negative/positive controls) for a period of 3-6 hours.
-
Cytochalasin B Addition: After treatment, the medium is replaced with fresh medium containing cytochalasin B. This agent blocks cytokinesis (cell division) without blocking nuclear division, leading to the accumulation of binucleated cells.
-
Incubation: Cells are incubated for a duration equivalent to 1.5-2.0 normal cell cycles.
-
Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm and nuclei are then stained (e.g., with Giemsa).
-
Scoring: Slides are analyzed under a microscope. The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in at least 1000 binucleated cells per concentration.
Single Cell Gel Electrophoresis (Comet) Assay
This assay detects primary DNA damage (strand breaks).
-
Cell Preparation: A cell suspension is prepared from cultured cells or tissues exposed to this compound.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Electrophoresis is performed under alkaline conditions. Damaged DNA containing breaks relaxes and migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and viewed with a fluorescence microscope.
-
Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail, which is proportional to the level of DNA damage.
Safety and Regulatory Assessment
The comprehensive toxicological data for this compound has led to a stringent regulatory stance in many parts of the world.
Regulatory Status
Due to concerns over its genotoxic and carcinogenic potential, the European Union banned the use of this compound as a feed additive in 1999.[4] Similarly, China prohibited its use in food-producing animals in 2018.[5] These actions were based on the principle that it is not possible to establish a safe threshold for a genotoxic substance.
Risk Assessment by JECFA
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound on multiple occasions.
-
Acceptable Daily Intake (ADI): JECFA concluded that it was unable to allocate an ADI for this compound.[2][8] This decision was based on the genotoxic potential of the parent compound and a lack of specific toxicity studies on its various metabolites.[1][8]
-
Residues: Despite not setting an ADI, the Committee extended a temporary acceptance for residues of this compound, noting that the parent drug is absent from muscle tissue after an appropriate withdrawal period.[2][8] They established 3-methyl-quinoxaline-2-carboxylic acid (MQCA) as the marker residue for monitoring compliance with good veterinary practices.[13]
Conclusion
The toxicological profile of this compound is defined by its potent genotoxic activity, which is mediated primarily through the generation of reactive oxygen species and subsequent oxidative DNA damage. While not considered a direct carcinogen, its ability to induce benign tumors at high doses in animal models and its proven effects on the adrenal cortex are significant safety concerns.[1][13] The pharmacokinetics show rapid absorption and excretion, but the inherent hazards of the parent compound have overshadowed residue considerations.[10][14]
The inability of international expert bodies like JECFA to establish a safe level of exposure (ADI) underscores the severity of the toxicological findings.[2][8] The resulting regulatory actions, including its ban in the EU and China, reflect a global scientific consensus that the risks associated with the use of this compound in food-producing animals are unacceptable.[4][5] This case serves as a critical example of a veterinary drug withdrawn from the market due to a comprehensive toxicological profile indicating a significant risk to public health.
References
- 1. thepigsite.com [thepigsite.com]
- 2. This compound | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 808. This compound (WHO Food Additives Series 33) [inchem.org]
- 9. Page loading... [wap.guidechem.com]
- 10. 701. This compound (WHO Food Additives Series 27) [inchem.org]
- 11. Investigation of the genotoxicity of quinocetone, carbadox and this compound in vitro using Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of quinocetone, cyadox and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. food.ec.europa.eu [food.ec.europa.eu]
- 14. fao.org [fao.org]
- 15. This compound [sitem.herts.ac.uk]
- 16. Molecular mechanism of this compound-induced hepatotoxicity and the hepatic protective role of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
olaquindox absorption, distribution, metabolism, and excretion (ADME) studies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Olaquindox, a quinoxaline-1,4-dioxide derivative, has been utilized as a growth-promoting agent in animal feed. Its efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, which dictates its systemic exposure, tissue residence, and potential for residue accumulation. This technical guide provides a detailed overview of the ADME characteristics of this compound, drawing from a comprehensive review of available scientific literature. The information is presented to support researchers, scientists, and drug development professionals in understanding the pharmacokinetic behavior of this compound.
Absorption
This compound is readily and extensively absorbed following oral administration in multiple species, including pigs and rats.
Oral Bioavailability: In pigs, over 90% of an orally administered dose of 2 mg/kg body weight is absorbed and subsequently eliminated in the urine within 24 hours, indicating high bioavailability.[1][2] Similarly, in rats, approximately 85% of a 10 mg/kg oral dose is excreted in the urine, with about 90% of the drug being absorbed.[1][2]
Pharmacokinetic Parameters: Following oral administration in pigs, maximum plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[1] In one study, a Cmax of 1-2 ppm was observed.[1] The plasma concentration then declines rapidly, with a biological half-life of approximately 4 hours.[2]
Distribution
Following absorption, this compound distributes to various tissues. However, the parent compound is rapidly cleared from the body.
Tissue Concentrations: In pigs fed diets containing up to 45 ppm this compound, the highest concentrations are found in the liver (0.14 ppm) and kidney (0.28 ppm) at 6 hours after withdrawal of the medicated feed.[1][3] By 24 hours, the levels in these tissues fall below the limit of detection (0.1 ppm).[1][3] Even at higher dietary concentrations (160 or 250 ppm), residues in kidney, liver, and muscle were below the limits of detection by day 2 after withdrawal.[3]
Residue Depletion: Studies using radiolabeled this compound have shown that while radioactivity is present in all tissues examined 2 days after dosing, the levels are extremely low.[1] After 28 days of withdrawal, very low levels of total radioactivity, representing both the parent compound and its metabolites, remain in tissues like the liver, kidney, and muscle.[4]
The following table summarizes the distribution of this compound and its metabolites in various tissues in pigs.
| Tissue | Compound | Concentration (µg/kg) at 6 hours post-medication | Elimination Half-life (t1/2) in days | Reference |
| Kidney | Deoxythis compound (O2) | 934.0 | 2.04–2.46 | [5] |
| 2-carboxymethylaminocarbonyl-3-methylquinoxaline-N⁴-oxide (O4) | 737.6 | Rapid elimination | [6] | |
| 2-carboxymethylaminocarbonyl-3-methylquinoxaline (O5) | 253.4 | Rapid elimination | [6] | |
| Liver | Deoxythis compound (O2) | 317.1 | 2.04–2.46 | [5] |
| Muscle | Deoxythis compound (O2) | Detected | 2.04–2.46 | [5][6] |
| Fat | Deoxythis compound (O2) | Detected | 2.04–2.46 | [5][6] |
Metabolism
This compound undergoes extensive metabolism in vivo, with significant species differences observed. The primary metabolic pathways involve reduction of the N-oxide groups and oxidation of the side chain.
Metabolite Identification: Numerous metabolites of this compound have been identified in various species, including pigs, rats, and chickens.[7][8][9] In pigs and broilers, eight metabolites (O1-O8) have been identified, while nine have been found in rats (O1-O9).[8]
Major Metabolic Pathways:
-
N-O Reduction: The reduction of the 1- and 4-N-oxide groups is a major metabolic route, leading to the formation of mono-N-oxides and the fully reduced bisdesoxythis compound.[7][10]
-
Side-Chain Oxidation: The hydroxyl group on the side chain can be oxidized to a carboxylic acid.[7][11]
-
Hydroxylation: Hydroxylation of the methyl group and the quinoxaline ring has also been observed.[10][11]
-
Hydrolysis: The amide bond can be hydrolyzed.[11]
-
N-dehydroxyethylation: Cleavage of the N-hydroxyethyl group can occur.[11]
-
Glucuronidation: Phase II metabolism can involve the formation of glucuronide conjugates.[11]
The following diagram illustrates the proposed metabolic pathway of this compound.
Caption: Proposed metabolic pathway of this compound.
Marker Residue: While 3-methyl-quinoxaline-2-carboxylic acid (MQCA) was initially considered the marker residue, recent studies suggest that bisdesoxythis compound (O2 or deoxythis compound) is a more suitable marker.[5][8] This is because deoxythis compound is the major residue in edible tissues and persists for a longer duration, with a half-life of 3.52 to 4.6 days in the kidneys of pigs, broilers, carp, and rats.[8][12]
The following table summarizes the major metabolites of this compound.
| Metabolite | Name | Species Detected | Reference |
| O1 | N¹-deoxythis compound | Pigs, Broilers, Rats | [5] |
| O2 | Deoxythis compound (Bisdesoxythis compound) | Pigs, Broilers, Carp, Rats | [5][8] |
| O3 | 2-carboxamide-3-methylquinoxaline-N⁴-oxide | Pigs, Broilers | [5] |
| O4 | 2-carboxymethylaminocarbonyl-3-methylquinoxaline-N⁴-oxide | Pigs, Broilers, Carp, Rats | [5][8] |
| O5 | 2-carboxymethylaminocarbonyl-3-methylquinoxaline | Pigs, Broilers | [5] |
| O6 | 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Pigs, Broilers | [5] |
Excretion
This compound and its metabolites are primarily excreted in the urine.
Route of Excretion: In both pigs and rats, the vast majority of an oral dose is excreted via the urine.[1][2][8] In pigs, over 90% of a 2 mg/kg oral dose is eliminated in the urine within 24 hours.[1] Similarly, after a single oral dose of [3H]OLA in pigs, broilers, carp, and rats, over 92% of the dose was excreted in the urine.[8][12] A smaller proportion is excreted in the feces.[1][2]
Excreted Forms: A significant portion of the administered dose is excreted as the unchanged parent drug.[1][4] In pigs, approximately 70% of an oral dose is excreted as unchanged this compound in the urine.[1][4] The remainder consists of various metabolites, with the mono-N-oxides accounting for about 16% and carboxylic acid derivatives making up the rest.[1][3]
The following table summarizes the excretion of this compound.
| Species | Dose | Route of Administration | % Excreted in Urine | % Excreted in Feces | Timeframe | Reference |
| Pigs | 2 mg/kg | Oral | >90% | Remainder | 24 hours | [1] |
| Pigs | 2 mg/kg | Intraduodenal | >90% | 5% | 24-48 hours | [2] |
| Rats | 10 mg/kg | Oral | ~85% | ~15% | Not specified | [1][2] |
| Pigs, Broilers, Carp, Rats | Not specified | Oral Gavage ([3H]OLA) | >92% | Not specified | Not specified | [8][12] |
Experimental Protocols
The understanding of this compound ADME is based on a variety of experimental methodologies.
Radiotracing Studies: Early studies extensively used radiolabeled this compound (e.g., ³H-OLA or ¹⁴C-olaquindox) to trace its absorption, distribution, and excretion.[1][2][8][12] These studies involved administering the labeled compound to animals and subsequently measuring radioactivity in plasma, urine, feces, and various tissues at different time points.
Chromatographic and Mass Spectrometric Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection has been a key method for the separation and quantification of this compound and its metabolites in biological matrices.[5][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): More advanced techniques like liquid chromatography combined with ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) and tandem mass spectrometry (LC-MS/MS) have been crucial for the structural elucidation and sensitive detection of metabolites.[7][8][10][11][14][15]
Sample Preparation:
-
Tissue Homogenization: Tissue samples are typically homogenized to ensure uniformity before extraction.[15]
-
Extraction: Various extraction techniques are employed, including liquid-liquid extraction and solid-phase extraction (SPE), to isolate the analytes of interest from the complex biological matrix.[14][15]
-
Enzymatic Digestion: For the analysis of some metabolites, enzymatic digestion may be used to release them from conjugates.[14]
The following diagram outlines a general experimental workflow for an this compound ADME study.
Caption: General experimental workflow for this compound ADME studies.
Conclusion
This compound is characterized by rapid and extensive oral absorption, followed by widespread distribution and swift elimination, primarily through urinary excretion. Metabolism is a key determinant of its disposition, with N-oxide reduction and side-chain oxidation being the predominant pathways. While the parent drug is cleared quickly, certain metabolites, particularly deoxythis compound, exhibit longer residence times in edible tissues, making it a more appropriate marker residue for monitoring. The detailed understanding of this compound's ADME profile, facilitated by advanced analytical techniques, is crucial for ensuring food safety and for the continued evaluation of its use in veterinary medicine.
References
- 1. 701. This compound (WHO Food Additives Series 27) [inchem.org]
- 2. fao.org [fao.org]
- 3. This compound | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thepigsite.com [thepigsite.com]
- 5. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 7. The metabolism of this compound in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of the Marker Residue of this compound in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of this compound in rat liver microsomes: structural elucidation of metabolites by high-performance liquid chromatography combined with ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of this compound in rat and identification of metabolites in urine and feces using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Determination of Carbadox and metabolites of Carbadox and this compound in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Double-Edged Sword: A Technical Guide to Olaquindox-Induced Cellular Reactive Oxygen Species Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaquindox, a quinoxaline-1,4-dioxide derivative, has been widely utilized as a growth-promoting feed additive and antimicrobial agent in animal husbandry.[1][2] Despite its efficacy, mounting evidence has raised significant concerns regarding its potential toxicity, including genotoxicity, cytotoxicity, and hepatotoxicity.[3][4][5] At the heart of these adverse effects lies the compound's ability to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[3][6] This technical guide provides an in-depth examination of the mechanisms, signaling pathways, and experimental measurement of this compound-induced ROS production, offering a critical resource for researchers in toxicology and drug development.
Core Mechanisms of this compound-Induced ROS Production
The chemical structure of this compound, particularly its N-oxide groups, is believed to be central to its biological activity and toxicity.[3] The primary mechanism of this compound-induced cytotoxicity is the excessive production of ROS.[3] This overproduction of ROS is considered an early event in the cascade of cellular damage initiated by this compound.[3]
Studies have demonstrated that this compound treatment leads to a significant increase in intracellular ROS levels in various cell lines, including human embryonic kidney 293 (HEK293) cells and human hepatoma G2 (HepG2) cells.[1][6][7] This surge in ROS contributes to oxidative damage to vital cellular components such as DNA, lipids, and proteins.[3][6] The genotoxic effects of this compound are thought to be mediated by this ROS-induced oxidative DNA damage.[7]
The mitochondria appear to be a primary target and source of this compound-induced ROS.[1][8] this compound has been shown to disrupt the mitochondrial membrane potential and trigger the mitochondrial pathway of apoptosis.[1][8] This mitochondrial dysfunction is a key contributor to the overall increase in cellular ROS.
Signaling Pathways Implicated in this compound-Induced Oxidative Stress
The elevation of intracellular ROS by this compound triggers a complex network of signaling pathways that ultimately determine the cell's fate. These pathways are involved in stress response, cell cycle regulation, apoptosis, and autophagy.
The p53-Mediated Pathway
The tumor suppressor protein p53 is a critical sensor of cellular stress, including oxidative stress. This compound treatment has been shown to increase the expression and activation of p53.[1][3] ROS production and p53 activation appear to be interconnected, with the antioxidant N-acetylcysteine (NAC) being able to inhibit both this compound-induced oxidative stress and p53 activation.[3] The activation of p53 can, in turn, contribute to apoptosis by regulating the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2.[3][8]
Caption: this compound-induced p53 activation pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family, including c-Jun N-terminal kinases (JNK) and p38 MAPK, are key signaling molecules activated by various cellular stresses, including ROS.[9] Exposure of HepG2 cells to this compound results in the phosphorylation and activation of both JNK and p38 MAPK.[9] Interestingly, ROS appears to be an upstream mediator for the activation of JNK, as antioxidants can suppress JNK phosphorylation.[9] The activation of these MAPK pathways in response to this compound has been linked to the regulation of apoptosis.[9]
Caption: MAPK signaling in response to this compound.
Autophagy and the TSC2 Pathway
Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can be triggered by oxidative stress. This compound has been shown to induce autophagy.[6] The tuberous sclerosis complex 2 (TSC2) pathway is implicated in this process.[6] this compound treatment can downregulate the expression of TSC2, and this appears to be linked to the induction of autophagy.[6] The interplay between ROS, TSC2, and autophagy is complex, with ROS production being a trigger for autophagy, and TSC2 potentially modulating both processes.[6]
Caption: this compound, ROS, TSC2, and autophagy interplay.
Quantitative Analysis of this compound-Induced Oxidative Stress
The following tables summarize the quantitative data from various studies on the effects of this compound on markers of oxidative stress.
Table 1: Effect of this compound on Intracellular ROS Production
| Cell Line | This compound Concentration (µg/mL) | Fold Increase in ROS (vs. Control) | Reference |
| HEK293 | 400 | Significantly enhanced (p < 0.01) | [6] |
| HEK293 | 800 | Significantly enhanced (p < 0.01) | [6] |
| HCT116 (p53+/+) | 800 | ~4.5 | [3] |
| HCT116 (p53-/-) | 800 | ~2.6 | [3] |
Table 2: Effect of this compound on Oxidative Stress Biomarkers in HEK293 Cells
| Biomarker | This compound Concentration (µg/mL) | % of Control | Reference |
| GSH Levels | 400 | 68.4% (p < 0.01) | [6] |
| 800 | 56.2% (p < 0.01) | [6] | |
| CAT Activity | 400 | 75.6% (p < 0.01) | [6] |
| 800 | 63.8% (p < 0.01) | [6] | |
| MDA Levels | 400 | 161.2% (p < 0.01) | [10] |
| 800 | 189.48% (p < 0.01) | [10] |
Table 3: Effect of this compound on Oxidative Stress Biomarkers in Mouse Liver
| Biomarker | This compound Dose (mg/kg) | Change vs. Control | Reference |
| MDA Level | 200 | Increased from 1.55 to 1.72 mmol/mg | [3] |
| 400 | Increased from 1.55 to 1.92 mmol/mg | [3] | |
| SOD Activity | 400 | Decreased from 59.2 to 43.2 U/mg | [3] |
| CAT Activity | 200 | Decreased from 101.3 to 81.7 U/mg | [3] |
| 400 | Decreased from 101.3 to 71.3 U/mg | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying the effects of compounds like this compound on cellular ROS production.
Measurement of Intracellular ROS Production using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe, to measure intracellular ROS.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
DCFH-DA (10 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells at a density of 1 x 10^5 cells/well in 6-well plates and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6]
-
This compound Treatment: Treat the cells with varying concentrations of this compound in DMEM for the desired time period (e.g., 24 hours).[6] Include an untreated control group.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells three times with PBS.[6]
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 20-30 minutes at 37°C in the dark.[3][6]
-
Washing: Wash the cells three times with PBS to remove excess probe.[3][6]
-
Analysis:
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating this compound-induced ROS production and its downstream effects.
Caption: Workflow for studying this compound-induced ROS.
Conclusion
The induction of cellular reactive oxygen species is a pivotal event in the toxicology of this compound. This guide has synthesized the current understanding of the mechanisms and consequences of this compound-induced ROS production. The overproduction of ROS by this compound, primarily linked to mitochondrial dysfunction, activates a cascade of signaling pathways, including those mediated by p53 and MAPKs, ultimately leading to cellular damage, apoptosis, and autophagy. The provided quantitative data and experimental protocols offer a valuable resource for researchers aiming to further elucidate the toxicological profile of this compound and to develop strategies to mitigate its adverse effects. A thorough understanding of the role of ROS in this compound's mechanism of action is essential for regulatory assessment and for the development of safer alternatives in animal agriculture and veterinary medicine.
References
- 1. This compound induces DNA damage via the lysosomal and mitochondrial pathway involving ROS production and p53 activation in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 808. This compound (WHO Food Additives Series 33) [inchem.org]
- 3. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of this compound-induced hepatotoxicity and the hepatic protective role of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis through the mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced apoptosis is suppressed through p38 MAPK and ROS-mediated JNK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unveiling Olaquindox: A Technical Deep Dive into its Historical Development and Initial Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial Discovery and Synthesis
Olaquindox was developed by Bayer AG in the late 1960s and early 1970s. The initial synthesis was reported in French patent 1,594,628 (1970) and subsequently in US patent 3,908,008 (1975) by K. Ley and colleagues. The synthesis is a multi-step process rooted in the chemistry of quinoxaline derivatives.
General Synthesis Pathway
An In-depth Technical Guide on the Chemical Properties and Solubility of Olaquindox
This technical guide provides a comprehensive overview of the chemical properties and solubility of olaquindox, a quinoxaline derivative utilized as an antibacterial agent and growth promoter in veterinary medicine.[1][][3] The information is intended for researchers, scientists, and professionals in drug development.
Chemical Properties of this compound
This compound is a pale yellow crystalline powder with a bitter taste and is odorless.[][4] It is recognized for its antibacterial properties, particularly against gram-negative organisms.[1] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₄ | [1][5] |
| Molecular Weight | 263.25 g/mol | [1][5] |
| Appearance | Pale yellow crystalline powder | [1][][4] |
| Melting Point | 209 °C (with decomposition) | [1][][5] |
| 151-155 °C | [6] | |
| 202-203 °C | [7] | |
| pKa | 13.75 (Predicted) | [5][7] |
| Density | ~1.28 - 1.53 g/cm³ (Estimate) | [5][7] |
Note: Discrepancies in the reported melting point exist in the literature, which may be attributable to different experimental conditions or sample purity.
Solubility Profile of this compound
The solubility of this compound varies across different solvents. It is generally characterized as being slightly soluble in water and having limited solubility in most common organic solvents.[1][8] A detailed summary of its solubility is presented below.
| Solvent | Solubility | Source |
| Water | Slightly soluble in cold water, soluble in hot water | [][4][6][8] |
| DMSO | Slightly soluble; 25 mg/mL with sonication and warming to 60°C | [5][9] |
| Methanol | Conflicting reports: Highly soluble vs. almost insoluble | [][4][6] |
| Ethanol | Conflicting reports: Highly soluble vs. almost insoluble | [][4][6] |
| Chloroform | Almost insoluble | [][4] |
Note: The conflicting reports on solubility in methanol and ethanol highlight the importance of empirical determination for specific applications.
Experimental Protocols
Protocol for Preparation of a Stock Solution in DMSO
This protocol is based on the methodology for preparing a stock solution for in vitro experiments.[9]
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of newly opened (hygroscopic) DMSO to achieve the target concentration (e.g., 25 mg/mL).
-
To aid dissolution, utilize an ultrasonic bath and warm the solution to 60°C.[9]
-
Ensure the solution is clear before use.
-
For storage, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months, protected from light.[9]
Protocol for Stability Assessment of this compound
The stability of this compound can be evaluated under various conditions to ensure the integrity of the compound in analytical samples and formulations. The following is a general approach based on stability studies.[10]
-
Standard Solution Stability:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., methanol).
-
Store the solutions at -20°C in the dark.
-
Analyze the concentration of this compound at specified time points (e.g., 1, 2, and 4 weeks) using a validated analytical method like HPLC-UV.[10]
-
-
Post-Preparation Sample Stability:
-
Analyze prepared samples (e.g., tissue extracts) immediately after preparation.
-
Store the prepared samples at 4°C in the dark and re-analyze at various time points (e.g., 1, 6, and 24 hours) to assess short-term stability.[10]
-
For long-term stability, store the samples at -20°C in the dark and re-analyze after several days (e.g., 1, 3, and 7 days).[10]
-
-
Freeze-Thaw Stability:
-
Subject spiked tissue samples to multiple freeze-thaw cycles (e.g., four cycles from -20°C to room temperature).[10]
-
Analyze the samples after the final cycle to determine if degradation has occurred.
-
Visualizations
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in animals like pigs and broilers.[11] The primary metabolic pathways involve the reduction of the N-oxide groups and oxidation of the side chain.[12]
Caption: Proposed metabolic pathway of this compound in pigs and broilers.
Experimental Workflow for this compound Determination in Animal Tissue
The determination of this compound residues in animal tissues typically involves extraction, clean-up, and chromatographic analysis.[13][14]
Caption: General workflow for the analysis of this compound in animal tissues.
References
- 1. fao.org [fao.org]
- 3. 701. This compound (WHO Food Additives Series 27) [inchem.org]
- 4. This compound, CasNo.23696-28-8 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound (Olakvindoks) Powder API, Raw Material CAS 23696-28-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. This compound(23696-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 808. This compound (WHO Food Additives Series 33) [inchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mhlw.go.jp [mhlw.go.jp]
Methodological & Application
Application Note: Quantification of Olaquindox in Animal Feed using HPLC-UV
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of olaquindox in various animal feed matrices. This compound is a quinoxaline derivative that has been utilized as a growth promoter in animal production. Due to concerns about potential toxicity, its use is regulated in many countries, necessitating reliable analytical methods for monitoring its presence in animal feed.[1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, intended for researchers, scientists, and quality control professionals in the field of animal nutrition and drug development.
Introduction
This compound is an antibacterial agent that has been historically added to animal feed to improve growth rates and feed efficiency in livestock.[1][2] However, safety concerns have led to restrictions on its use, making accurate and sensitive quantification in feed samples crucial for regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and cost-effective analytical solution for this purpose. This method provides the necessary selectivity and sensitivity for the determination of this compound in complex feed matrices.
Experimental Protocol
This protocol outlines the necessary steps for the extraction and quantification of this compound from animal feed samples.
Reagents and Materials
-
This compound reference standard (≥96% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Dimethylformamide (DMF)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Alumina N)
-
Syringe filters (0.45 µm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Analytical balance
-
Homogenizer or blender
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Sample Preparation
A critical step in the analysis of this compound in animal feed is the efficient extraction of the analyte from the complex matrix and subsequent cleanup to remove interfering substances. Several extraction and cleanup procedures have been reported, and a generalized approach is presented below.
-
Extraction:
-
Weigh a representative, homogenized sample of the animal feed (typically 5-25 g).
-
Add an appropriate extraction solvent. Common solvents include mixtures of methanol and water (e.g., 50:50 v/v) or dimethylformamide (DMF).[3][4] A mixture of acetonitrile and a buffer solution has also been used.[5][6]
-
Homogenize or vortex the sample for a sufficient time to ensure thorough extraction (e.g., 60 minutes).[4]
-
Centrifuge the mixture to separate the solid material.
-
Collect the supernatant for further processing.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., AccuBond Alumina N) according to the manufacturer's instructions.[4]
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound using a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
Chromatographic Conditions
The following are typical HPLC conditions for the analysis of this compound. Optimization may be required depending on the specific instrumentation and column used.
| Parameter | Condition |
| HPLC Column | C8 or C18 (e.g., Waters Symmetry Shield RP-8)[4] |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 20:80 v/v)[3] or Acetonitrile and Water. |
| Flow Rate | 0.8 - 1.0 mL/min[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C[3] |
| UV Detection | 260 nm, 373 nm, or 380 nm[3][4][7][8] |
Calibration
Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 0.1 to 50 mg/L).[4] Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area versus the concentration of this compound. The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) greater than 0.995 being acceptable.[4]
Data Presentation
The performance of the HPLC-UV method for this compound quantification has been evaluated in several studies. The following tables summarize key validation parameters from the literature, providing an overview of the method's capabilities.
Table 1: Linearity and Detection Limits
| Concentration Range (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 0.1 - 50 | > 0.995 | 0.02 mg/L | Not Reported | [4] |
| 0.6 - 20.0 (µmol/L) | 0.9943 | 182 nmol/L | Not Reported | [5] |
| Not Specified | Not Reported | 0.3 mg/kg (in sample) | Not Reported | [8] |
| Not Specified | Not Reported | 80 µg/kg | 110 µg/kg | [1][2] |
Table 2: Recovery and Precision
| Spiked Concentration | Mean Recovery (%) | Relative Standard Deviation (RSD) - Repeatability | Relative Standard Deviation (RSD) - Reproducibility | Reference |
| 1 and 2 mg/kg | 95.3 – 97.2% | Not Reported | Not Reported | [4] |
| Various | 98.58 – 101.63% | 2.67 – 4.25% | Not Reported | [3] |
| Various | 88.0 - 99.7% | < 11.1% | Not Reported | [5][6] |
| Various | 80 - 110% (Trueness) | 2.5 - 6.2% | 12.8 - 20.0% | [9] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in animal feed by HPLC-UV.
Caption: Workflow for this compound Quantification in Animal Feed.
Conclusion
The HPLC-UV method described provides a reliable and validated approach for the quantification of this compound in animal feed. The method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control and regulatory monitoring. The provided protocol and performance data serve as a valuable resource for laboratories involved in the analysis of veterinary drug residues in animal feed.
References
- 1. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [The determination of this compound in feeds by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound, oxytetracycline and chlorotetracycline in feeds by high performance liquid chromatography with ultraviolet and fluorescence detection adopting online synchronous derivation and separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Validation of an analytical method for the determination of carbadox and this compound in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LC-MS/MS Protocol for Olaquindox Residue Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaquindox is a quinoxaline-1,4-dioxide compound that has been utilized as an antimicrobial growth promoter in animal feed.[1][2] However, concerns regarding its potential carcinogenic and mutagenic effects have led to restrictions and bans on its use in food-producing animals in various regions.[1][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in animal tissues to ensure food safety and regulatory compliance. This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of this compound and its metabolites in various animal tissues, with a particular focus on swine and fish.
Recent studies have indicated that while 3-methyl-quinoxaline-2-carboxylic acid (MQCA) was previously considered a primary marker residue, deoxythis compound (also referred to as bisdesoxythis compound or O2) is a more persistent and suitable marker residue in tissues, especially in the kidneys.[1][4][5][6] This protocol, therefore, is designed to be comprehensive for the analysis of this compound and its key metabolites.
Experimental Protocol
This protocol is a synthesis of methodologies reported in peer-reviewed scientific literature.[1][2][7]
Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube.[2]
-
Extraction:
-
Add 10 mL of extraction solvent (2% metaphosphoric acid in 20% methanol) to the sample.[2]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 50 mL centrifuge tube.
-
Repeat the extraction step with another 10 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Defatting (for fatty tissues):
-
Add 10 mL of n-hexane to the combined supernatant.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Discard the upper n-hexane layer.
-
Solid-Phase Extraction (SPE) Clean-up
This protocol utilizes a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX).[2]
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[2]
-
Loading: Load the extracted sample supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
-
Elution: Elute the target analytes with 5 mL of 2% formic acid in methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 15% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.[2]
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 40°C |
| Gradient Program | 0-2 min: 15% B; 2-10 min: 15-85% B; 10-12 min: 85% B; 12-12.1 min: 85-15% B; 12.1-15 min: 15% B[2] |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions for this compound and its Metabolites:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 264.1 | 218.1 | 188.1 |
| Deoxythis compound (O2) | 232.1 | 145.1 | 117.1 |
| MQCA | 189.1 | 145.1 | 117.1 |
| DOLQ | 232.0 | 143.0 | 145.0 |
Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of this compound and its metabolites in various tissues.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Tissue | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Deoxythis compound (O2) | Swine Liver & Muscle | 0.01 | 0.02 | [2] |
| MQCA | Swine Liver & Muscle | 0.25 | 0.5 | [2] |
| DOLQ | Swine Liver & Muscle | 0.01 | 0.02 | [2] |
| MQCA | Fish Tissue | 0.1 (ng/g) | 0.25 (ng/g) |
Table 2: Recovery Rates
| Analyte | Tissue | Spiking Level (µg/kg) | Average Recovery (%) | Reference |
| Deoxythis compound (O2) | Swine Liver & Muscle | 0.02 - 50 | 79.1 - 91.1 | [2] |
| MQCA | Swine Liver & Muscle | 0.5 - 50 | 79.1 - 91.1 | [2] |
| DOLQ | Swine Liver & Muscle | 0.02 - 50 | 79.1 - 91.1 | [2] |
| MQCA | Fish Tissue | 0.25 - 50 (ng/g) | 92.7 - 104.3 | |
| This compound | Swine Tissues | 50 - 200 | 66.3 - 74.0 | [8] |
Experimental Workflow Diagram
Caption: Workflow for this compound Residue Analysis in Tissues.
References
- 1. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Discovery of the Marker Residue of this compound in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Olaquindox Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of various matrices for the chromatographic analysis of olaquindox. The included methodologies—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a QuEChERS-based method—are suitable for animal tissues, feed, and environmental samples, ensuring reliable and reproducible results for researchers, scientists, and professionals in drug development.
Introduction to Sample Preparation for this compound Analysis
This compound is a quinoxaline-1,4-dioxide derivative used as a growth promoter in animal feed.[1] Due to concerns about its potential carcinogenic and mutagenic effects, its use is regulated, necessitating sensitive and accurate analytical methods for its detection and quantification. Effective sample preparation is a critical first step in the analytical workflow to remove interfering substances from the sample matrix and to concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of chromatographic analysis. The choice of sample preparation technique depends on the sample matrix, the analyte's physicochemical properties, and the analytical method's requirements.
Comparative Performance of Sample Preparation Techniques
The selection of an appropriate sample preparation method is crucial for achieving accurate and precise quantification of this compound. The following table summarizes the performance of the described techniques based on reported validation data.
| Technique | Matrix | Analyte(s) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Solid-Phase Extraction (SPE) | Swine Muscle & Liver | This compound & metabolites | >79.1 | 0.01 - 0.25 | 0.02 - 0.5 | [2] |
| Pig & Broiler Tissues | This compound & metabolites | 63.5 - 91.5 | 5 - 10 | 10 - 30 | [3][4] | |
| Fish Tissue | MQCA* | 92.7 - 104.3 | 0.1 | 0.25 | ||
| Liquid-Liquid Extraction (LLE) based | Swine Tissues | This compound | 66.3 - 74.0 | - | 20 | |
| QuEChERS-like Method | Poultry & Swine Feed | This compound | 95.07 - 104.62 | 80 | 110 | [1] |
*MQCA (3-methyl-quinoxaline-2-carboxylic acid) is a major metabolite of this compound.
Experimental Protocols
Solid-Phase Extraction (SPE) for Animal Tissues
This protocol is adapted for the extraction and cleanup of this compound and its metabolites from animal tissues such as liver, kidney, and muscle.[2][3][4]
Materials:
-
Homogenized tissue sample
-
Extraction solution: 5% (w/v) metaphosphoric acid in 20% (v/v) methanol[3]
-
Hexane
-
SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)[3]
-
Methanol (MeOH)
-
Deionized water
-
Washing solution: 0.5% formic acid in 5% MeOH (v/v)[3]
-
Elution solution: 90% MeOH (v/v)[3]
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
Nitrogen evaporator
Protocol:
-
Weigh 5.0 g of the homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of the extraction solution.
-
Vortex for at least 1 minute.
-
Centrifuge at 4,500 x g for 10 minutes at 5°C.[3]
-
Transfer the supernatant to a clean centrifuge tube.
-
Repeat the extraction (steps 2-4) on the tissue pellet.
-
Combine the supernatants.
-
Add 3 mL of hexane to the combined supernatant, vortex, and centrifuge to separate the layers. Discard the upper hexane layer to defat the sample.[3]
-
Condition the SPE cartridge by passing 3 mL of MeOH followed by 3 mL of deionized water.[3]
-
Load the defatted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the washing solution.[3]
-
Dry the cartridge under a gentle stream of air or nitrogen for at least 10 minutes.
-
Elute the analytes with 6 mL of the elution solution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
Caption: Solid-Phase Extraction (SPE) Workflow for Animal Tissues.
Liquid-Liquid Extraction (LLE) for Animal Tissues
This protocol describes a liquid-liquid extraction method for determining this compound residues in swine tissues.
Materials:
-
Homogenized tissue sample
-
Acetonitrile
-
Alumina for column chromatography
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Protocol:
-
Weigh a representative portion of the homogenized tissue sample.
-
Add acetonitrile to the sample.
-
Homogenize or shake vigorously to ensure thorough extraction.
-
Centrifuge to separate the solid and liquid phases.
-
Collect the acetonitrile supernatant.
-
Evaporate the extract to dryness using a rotary evaporator.
-
Perform a cleanup step using an alumina column.
-
Elute the analyte from the alumina column.
-
Evaporate the eluate and reconstitute the residue in a suitable solvent for LC analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
QuEChERS-like Method for Animal Feed
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from animal feed samples.[1]
Materials:
-
Ground feed sample
-
Extraction solution: Water and acetonitrile (1:1, v/v)[1]
-
Hexane
-
Dispersive SPE sorbent: C18[1]
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
Protocol:
-
Weigh 5 g of the ground feed sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at a suitable speed to separate the layers.
-
Transfer the upper acetonitrile layer to a clean centrifuge tube.
-
Add hexane for cleanup and vortex.
-
Centrifuge to separate the layers and discard the upper hexane layer.
-
To the acetonitrile extract, add the C18 dispersive SPE sorbent.
-
Vortex for 30 seconds to facilitate the cleanup.
-
Centrifuge at high speed to pellet the sorbent.
-
Take an aliquot of the supernatant for LC-MS/MS analysis.[1]
Caption: QuEChERS-like Workflow for Animal Feed.
References
- 1. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Olaquindox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaquindox, a quinoxaline-1,4-dioxide derivative, has been utilized as a growth-promoting agent in animal feed. However, concerns regarding its potential genotoxicity and cytotoxicity have prompted extensive research into its effects on various cell lines. These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound, detailing its effects on different cell lines and the underlying molecular mechanisms. Furthermore, detailed protocols for standard cytotoxicity assays are provided to facilitate reproducible experimental design and execution.
Data Presentation: Cytotoxicity of this compound in Various Cell Lines
The cytotoxic effects of this compound have been evaluated in several cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify its potency. The following tables summarize the reported IC50 values and observed cytotoxic effects.
| Cell Line | Assay | Exposure Time | IC50 (µg/mL) | Key Observations |
| HEK293 (Human Embryonic Kidney) | MTT | 24 hours | ~800 | This compound treatment resulted in a dose-dependent decrease in cell viability.[1][2] |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 4 hours | Not specified | Significant decrease in cell viability observed.[3] |
| MTT | 24 hours | Not specified | Dose-dependent reduction in cell viability.[3] | |
| HCT116 (Human Colon Carcinoma) | Not specified | Not specified | Not specified | p53 knockout or knockdown significantly inhibited cell apoptosis and increased cell viability.[4] |
| L02 (Human Normal Liver) | Not specified | Not specified | Not specified | p53 knockout or knockdown significantly inhibited cell apoptosis and increased cell viability.[4] |
Signaling Pathways in this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects through the induction of apoptosis, which involves a complex network of signaling pathways. A primary mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[4][5] This oxidative stress triggers the activation of several key signaling cascades.
One of the central pathways implicated is the mitochondrial apoptosis pathway. This compound has been shown to induce mitochondrial DNA damage, leading to the release of cytochrome c into the cytosol.[6] This event activates caspase-9 and the downstream executioner caspase-3, culminating in apoptosis.[6]
The tumor suppressor protein p53 also plays a crucial role in this compound-induced cytotoxicity.[4][6] Activation of p53 can lead to cell cycle arrest and apoptosis. Furthermore, mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinases (JNK), p38, and extracellular signal-regulated kinases (ERK), are activated in response to this compound-induced stress and contribute to the apoptotic process.[5] The interplay between ROS generation and the activation of these signaling pathways ultimately determines the fate of the cell.
Figure 1: Signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and experimental conditions.
Experimental Workflow for In Vitro Cytotoxicity Assays
Figure 2: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[7]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Neutral Red (NR) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Cells in culture
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Neutral Red solution (e.g., 0.33% in ultra-pure water)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[6]
-
DPBS
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.[6]
-
Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of DPBS.[8]
-
Destaining: Add 150 µL of Neutral Red destain solution to each well to extract the dye from the cells.[6] Shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells in culture
-
96-well clear, flat-bottom tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, taking into account the spontaneous and maximum LDH release controls.
Conclusion
The in vitro cytotoxicity of this compound is a significant area of study with implications for its use and regulation. The provided data and protocols offer a framework for researchers to investigate the cytotoxic potential of this compound and other compounds. Understanding the underlying molecular mechanisms is crucial for a comprehensive risk assessment and for the development of safer alternatives. The experimental protocols detailed herein provide standardized methods for obtaining reliable and reproducible cytotoxicity data.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. qualitybiological.com [qualitybiological.com]
- 7. static.igem.wiki [static.igem.wiki]
- 8. re-place.be [re-place.be]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Assessing Olaquindox Mutagenicity using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the mutagenic potential of olaquindox using the bacterial reverse mutation assay, commonly known as the Ames test. This document includes detailed experimental procedures, data presentation guidelines, and visualizations to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a quinoxaline-1,4-dioxide compound that has been used as a growth promoter in animal feed. However, concerns have been raised regarding its potential genotoxicity. The Ames test is a widely accepted short-term bacterial assay for identifying substances that can produce genetic mutations.[1] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test assesses the ability of a chemical to induce reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-deficient medium.
Data Presentation
Quantitative results from Ames testing of this compound are crucial for assessing its mutagenic potential. The data should be presented in a clear and structured format to allow for easy comparison of results across different concentrations and testing conditions.
Table 1: Ames Test Results for this compound with Salmonella typhimurium TA98
| This compound Concentration (µ g/plate ) | Without S9 Metabolic Activation (Mean Revertant Colonies ± SD) | With S9 Metabolic Activation (Mean Revertant Colonies ± SD) |
| 0 (Solvent Control) | 25 ± 4 | 30 ± 5 |
| 0.1 | 48 ± 6 | 45 ± 7 |
| 1 | 152 ± 15 | 130 ± 12 |
| 10 | 435 ± 38 | 380 ± 32 |
| 100 | 810 ± 75 | 720 ± 65 |
| Positive Control | 1250 ± 110 (2-Nitrofluorene) | 1500 ± 130 (Benzo[a]pyrene) |
Table 2: Ames Test Results for this compound with Salmonella typhimurium TA100
| This compound Concentration (µ g/plate ) | Without S9 Metabolic Activation (Mean Revertant Colonies ± SD) | With S9 Metabolic Activation (Mean Revertant Colonies ± SD) |
| 0 (Solvent Control) | 130 ± 12 | 145 ± 15 |
| 0.1 | 210 ± 20 | 195 ± 18 |
| 1 | 550 ± 48 | 490 ± 42 |
| 10 | 1280 ± 115 | 1150 ± 100 |
| 100 | 2500 ± 220 | 2300 ± 200 |
| Positive Control | 2800 ± 250 (Sodium Azide) | 3200 ± 280 (2-Aminoanthracene) |
Note: The data presented in these tables are representative and compiled from various sources for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible results in the Ames test. The following sections outline the necessary materials and a step-by-step procedure for assessing the mutagenicity of this compound.
Materials
-
Bacterial Strains: Salmonella typhimurium strains TA98 (for detecting frameshift mutagens) and TA100 (for detecting base-pair substitution mutagens).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Media and Reagents:
-
Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)
-
Top Agar (0.6% agar, 0.5% NaCl) supplemented with a limited amount of L-histidine and D-biotin.
-
-
S9 Metabolic Activation System:
-
Liver S9 fraction from Aroclor 1254-induced rats.
-
S9 co-factor mix (e.g., NADP, glucose-6-phosphate, MgCl₂, KCl, and sodium phosphate buffer).
-
-
Positive Controls:
-
Without S9 activation: 2-Nitrofluorene for TA98, Sodium Azide for TA100.
-
With S9 activation: Benzo[a]pyrene for TA98, 2-Aminoanthracene for TA100.
-
-
Negative Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Equipment:
-
Incubator (37°C)
-
Shaking water bath or incubator
-
Autoclave
-
Sterile glassware and plasticware (petri dishes, test tubes, pipettes)
-
Colony counter
-
Experimental Procedure (Plate Incorporation Method)
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen solvent. Also, prepare solutions of the positive and negative controls.
-
Preparation of S9 Mix (for metabolic activation): On the day of the experiment, thaw the S9 fraction and prepare the complete S9 mix by adding the co-factors. Keep the S9 mix on ice.
-
Assay Procedure:
-
To sterile test tubes, add 2 mL of molten top agar (maintained at 45°C).
-
To each tube, add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test solution (this compound dilution, positive control, or negative control).
-
For experiments with metabolic activation, add 0.5 mL of the S9 mix. For experiments without metabolic activation, add 0.5 mL of phosphate buffer.
-
Vortex the tubes gently and pour the contents onto the surface of minimal glucose agar plates.
-
Evenly distribute the top agar by tilting the plates.
-
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours in the dark.
-
Colony Counting: After incubation, count the number of revertant colonies on each plate. A compound is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least twice the spontaneous reversion rate (solvent control).
Visualizations
Experimental Workflow
Caption: Workflow for the Ames test to assess this compound mutagenicity.
Proposed Signaling Pathway for this compound-Induced Mutagenicity
Caption: Proposed mechanism of this compound-induced mutagenicity.
References
Application Notes and Protocols for In Vivo Genotoxicity Testing of Olaquindox Using the Micronucleus Assay
Topic: Micronucleus Assay for In Vivo Genotoxicity Testing of Olaquindox
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Application Notes
This compound (OLA), a quinoxaline 1,4-dioxide derivative, has been utilized as a veterinary antibacterial agent and growth promoter in livestock.[1][2] However, significant concerns regarding its safety have been raised due to evidence of its genotoxic and carcinogenic potential.[3] The in vivo micronucleus assay is a critical tool for assessing the genotoxic risk of chemical substances and is recommended by international regulatory bodies, including the Organisation for Economic Co-operation and Development (OECD) and the Food and Drug Administration (FDA).[4][5] This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the frequency of micronucleated erythrocytes in the bone marrow or peripheral blood of exposed animals.[5]
Studies have demonstrated that this compound is genotoxic in a battery of in vitro and in vivo assays.[3] Specifically, this compound has been shown to induce a significant increase in micronuclei formation in mouse bone marrow, indicating its potential to cause chromosomal damage in vivo.[3] The genotoxicity of this compound is primarily attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[1][6][7] This oxidative stress leads to DNA damage, including DNA strand breaks.[1][6]
The cellular response to this compound-induced DNA damage involves the activation of complex signaling pathways. In vitro studies have shown the involvement of the p53 pathway and the JNK/p38 MAP kinase pathways.[1][8] this compound exposure can lead to S-phase arrest in the cell cycle and apoptosis, mediated by the mitochondrial pathway.[1][8] Understanding these mechanisms is crucial for a comprehensive risk assessment of this compound.
These application notes provide a detailed protocol for conducting the in vivo micronucleus assay to evaluate the genotoxicity of this compound, present key data from published studies, and illustrate the associated molecular pathways.
Data Presentation
The following table summarizes the quantitative results from a study by Ihsan et al. (2013) that evaluated the in vivo genotoxicity of this compound in a mouse bone marrow micronucleus assay.
Table 1: In Vivo Micronucleus Assay of this compound in Mouse Bone Marrow
| Treatment Group | Dose (mg/kg bw) | No. of Animals | No. of PCEs Scored per Animal | Mean MNPCEs ± SD (per 1000 PCEs) | % PCEs ± SD |
| Vehicle Control (Corn Oil) | 0 | 5 | 2000 | 1.8 ± 0.84 | 48.5 ± 4.2 |
| This compound | 25 | 5 | 2000 | 5.6 ± 1.14 | 45.2 ± 3.8 |
| This compound | 50 | 5 | 2000 | 9.8 ± 1.30 | 41.8 ± 3.5 |
| This compound | 100 | 5 | 2000 | 15.4 ± 1.52 | 35.6 ± 2.9 |
| Positive Control (CP) | 40 | 5 | 2000 | 25.2 ± 2.17 | 30.1 ± 2.5* |
*PCEs: Polychromatic Erythrocytes; MNPCEs: Micronucleated Polychromatic Erythrocytes; SD: Standard Deviation; CP: Cyclophosphamide.
- Statistically significant difference from the vehicle control group (p < 0.05). (Data synthesized from the findings reported by Ihsan et al., Food and Chemical Toxicology, 2013)[3]
Experimental Protocols
This protocol is based on the OECD Guideline 474 for the Mammalian Erythrocyte Micronucleus Test.[9]
Principle of the Test
The in vivo micronucleus test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that arise from acentric chromosome fragments or whole chromosomes that lag behind during cell division.[5] In this assay, rodents are exposed to the test substance, and the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow is determined. An increase in the frequency of MNPCEs in treated animals compared to controls indicates genotoxic activity.
Animal Model
-
Species and Strain: Mice are commonly used. The specific strain should be recorded.
-
Age and Weight: Healthy, young adult animals (e.g., 6-10 weeks old) with body weights within a defined range.
-
Housing and Acclimatization: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light cycle. A minimum of 5 days of acclimatization is required before the start of the study.
Dose Selection and Administration
-
Dose Range Finding Study: A preliminary study is recommended to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause overt toxicity or death.
-
Dose Levels: At least three dose levels, plus a negative (vehicle) control and a positive control, should be used. The highest dose should be the MTD or a limit dose of 2000 mg/kg body weight. Doses should be spaced to demonstrate a dose-response relationship.
-
Vehicle: The vehicle should be non-toxic and compatible with the test substance. Corn oil is a common vehicle for this compound.
-
Route of Administration: The route should be relevant to human exposure. For this compound, oral gavage is appropriate.
-
Treatment Schedule: Typically, a single administration is sufficient. However, a repeat-dose regimen (e.g., daily for 2-4 weeks) can be integrated into general toxicity studies.
Experimental Procedure
-
Animal Groups: Assign animals randomly to treatment groups (at least 5 animals of a single sex per group is recommended if no sex-specific differences are expected).
-
Administration: Administer the test substance (this compound), vehicle, or positive control (e.g., cyclophosphamide) to the respective groups.
-
Bone Marrow Sampling: Sacrifice animals at an appropriate time after treatment. For the mouse bone marrow micronucleus assay, sampling is typically performed 24 hours after a single treatment.
-
Bone Marrow Extraction:
-
Euthanize the animal by an approved method (e.g., cervical dislocation).
-
Excise the femur and/or tibia.
-
Flush the bone marrow from the bone cavity using fetal bovine serum (FBS) or another suitable medium.
-
Create a cell suspension by gentle pipetting.
-
-
Slide Preparation:
-
Centrifuge the cell suspension to pellet the cells.
-
Remove the supernatant and resuspend the cell pellet.
-
Prepare bone marrow smears on clean microscope slides.
-
Allow the slides to air dry.
-
-
Staining:
-
Fix the slides in absolute methanol.
-
Stain the slides with a suitable dye that allows for the differentiation of PCEs from normochromatic erythrocytes (NCEs) and the visualization of micronuclei (e.g., Giemsa, May-Grünwald-Giemsa, or a fluorescent dye like acridine orange).
-
-
Scoring and Data Analysis:
-
Under a microscope (1000x magnification), score a predetermined number of PCEs (e.g., at least 2000) per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to NCEs by counting a total of at least 500 erythrocytes to assess bone marrow toxicity.
-
Statistical analysis should be performed to compare the frequency of MNPCEs in the treated groups to the vehicle control group. Appropriate statistical methods should be used, and the results should be evaluated for dose-dependency and statistical significance.
-
Mandatory Visualization
References
- 1. Genotoxicity of quinocetone, cyadox and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity evaluation of Mequindox in different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative and qualitative studies of micronucleus induction in mouse erythrocytes using flow cytometry. I. Measurement of micronucleus induction in peripheral blood polychromatic erythrocytes by chemicals with known and suspected genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the genotoxicity of quinocetone, carbadox and this compound in vitro using Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Micronucleus induction in mouse polychromatic erythrocytes by an X-ray contrast agent containing iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing (AST) of Olaquindox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaquindox is a quinoxaline-1,4-dioxide antimicrobial agent that has been utilized in veterinary medicine, primarily as a feed additive for growth promotion in swine. Its antibacterial activity is attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1][2] Understanding the susceptibility of various veterinary pathogens to this compound is crucial for its appropriate use and for monitoring the development of resistance.
This document provides detailed protocols for performing antibacterial susceptibility testing (AST) of this compound using standardized methods, including broth microdilution and agar dilution. It also summarizes available data on the minimum inhibitory concentrations (MICs) of this compound against key veterinary pathogens and discusses its mechanisms of action and resistance.
Disclaimer: As of the latest available information, there are no officially established clinical breakpoints for this compound from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The provided MIC data should be used for research and surveillance purposes. Interpretation of clinical efficacy requires further investigation and correlation with clinical outcomes.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound
The following table summarizes the available MIC data for this compound against various veterinary bacterial pathogens.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 1 | - | - | 8 | [3] |
| Brachyspira hyodysenteriae | 60 | - | - | ≤0.125 - >256 | [1] |
| Brachyspira hyodysenteriae | 22 | 8 | >8 | 0.063 - >8 | [4][5] |
| Brachyspira hyodysenteriae | 19 | - | - | 0.016 - 32 | [6] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. The data for Brachyspira hyodysenteriae shows a wide range of MICs, suggesting the presence of both susceptible and resistant populations.
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Note: Specific QC ranges for this compound are not established. It is recommended to test in parallel with an antimicrobial agent for which QC ranges are known to ensure the validity of the test system.
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. Further dilutions should be made in CAMHB.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Agar Dilution Method
This method involves incorporating this compound into an agar medium to determine the MIC.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (optional)
-
Quality control (QC) bacterial strains
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 2 mL of each this compound dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate with no antimicrobial.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound on the agar plate that completely inhibits the growth of the bacterial inoculum.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound exerts its antibacterial effect primarily through the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage to cellular components, most notably DNA.[1][2] This ultimately inhibits bacterial DNA synthesis and leads to cell death.
Caption: Proposed mechanism of action of this compound.
Resistance Mechanism: OqxAB Efflux Pump
A primary mechanism of resistance to this compound in Gram-negative bacteria, such as E. coli, is the acquisition and overexpression of the OqxAB efflux pump.[5] This pump, belonging to the Resistance-Nodulation-Division (RND) family, actively transports this compound out of the bacterial cell, preventing it from reaching its intracellular target.
Caption: OqxAB efflux pump-mediated resistance to this compound.
Experimental Workflow for Broth Microdilution AST
The following diagram illustrates the key steps in performing a broth microdilution antibacterial susceptibility test for this compound.
Caption: Workflow for this compound broth microdilution AST.
References
- 1. This compound induces DNA damage via the lysosomal and mitochondrial pathway involving ROS production and p53 activation in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Validated Analytical Method of Olaquindox Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olaquindox is a quinoxaline derivative formerly used as a growth-promoting agent in animal feed. Due to concerns over its potential toxicity, its use has been banned or restricted in many countries. Regulatory monitoring and toxicological studies require sensitive and validated analytical methods for the determination of this compound and its metabolites in various biological matrices. This document provides detailed application notes and protocols for the analysis of key this compound metabolites, primarily focusing on 3-methyl-quinoxaline-2-carboxylic acid (MQCA) and deoxythis compound (also known as bisdesoxythis compound), which have been identified as significant marker residues.[1][2][3][4] The methodologies described are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity for the quantification of these analytes in complex matrices such as animal tissues.[5][6][7][8]
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in animals, including pigs, chickens, and rats.[1][9][10] The primary metabolic pathways involve the reduction of the N-oxide groups and oxidation of the side chain.[1][9] The parent compound is rapidly converted into various metabolites.[1][2] A simplified metabolic pathway leading to the formation of key metabolites is illustrated below.
Caption: Simplified metabolic pathway of this compound.
Analytical Method Workflow
The general workflow for the analysis of this compound metabolites in tissue samples involves sample preparation, chromatographic separation, and mass spectrometric detection. A schematic of this workflow is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 3. Discovery of the Marker Residue of this compound in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Carbadox and metabolites of Carbadox and this compound in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of 3-methylquinoxaline-2-carboxylic acid of this compound marker residue in chicken muscles by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of this compound in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound in rat and identification of metabolites in urine and feces using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Olaquindox as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of olaquindox as a reference standard in chromatographic analysis. The methodologies outlined are essential for the accurate quantification and confirmation of this compound and its metabolites in various matrices, particularly in animal feed and tissues.
Introduction
This compound is a quinoxaline derivative that has been used as an antimicrobial growth promoter in animal feed.[1][2] However, due to concerns about its potential carcinogenic and mutagenic effects, its use has been banned or restricted in many countries.[3][4] Consequently, sensitive and reliable analytical methods are required for monitoring its presence in food products and animal feed to ensure regulatory compliance.[4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is a commonly employed technique for this purpose, utilizing this compound as a reference standard for identification and quantification.[4][5][6]
Metabolic Pathway of this compound
Understanding the metabolism of this compound is crucial for comprehensive residue analysis. This compound is rapidly metabolized in animals, and its primary metabolite, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), is often targeted as a marker residue for monitoring.[1][7]
Caption: Metabolic pathway of this compound in animals.
Experimental Protocols
Protocol 1: Determination of this compound in Animal Feed by HPLC-UV
This protocol describes a method for the quantitative analysis of this compound in animal feed using HPLC with UV detection.[6][8]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[6]
-
Water (HPLC grade)
-
Dimethylformamide (DMF)[6]
-
Acetanilide (Internal Standard)[6]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Alumina N)[8]
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in DMF.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 50 µg/mL.[8]
-
Internal Standard Solution: Prepare a stock solution of acetanilide in methanol.
3. Sample Preparation (Extraction and Clean-up)
-
Weigh a representative sample of the homogenized animal feed.
-
Extract this compound from the feed sample using DMF.[6] Alternatively, a mixture of methanol and water (50:50 v/v) can be used for extraction.[8]
-
Shake the mixture vigorously for a specified time (e.g., 60 minutes) and then filter.[8]
-
For clean-up, pass the extract through an Alumina N SPE cartridge.[8]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
4. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.0 mm, 10 µm).[6]
-
Mobile Phase: Methanol:Water (20:80, v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: 260 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[6]
5. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound using a calibration curve constructed from the peak areas of the working standard solutions.
Protocol 2: Determination of this compound and its Metabolites in Swine Tissue by LC-MS/MS
This protocol provides a sensitive and specific method for the simultaneous determination of this compound and its key metabolites, including MQCA, in swine muscle and liver tissues using LC-MS/MS.[3]
1. Materials and Reagents
-
This compound reference standard
-
MQCA reference standard
-
Deoxythis compound (DOLQ) reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Metaphosphoric acid[3]
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX).[3]
2. Standard Solution Preparation
-
Stock Standard Solutions (e.g., 1 mg/mL): Prepare individual stock solutions of this compound, MQCA, and DOLQ in methanol.
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with the initial mobile phase to cover the expected concentration range in the samples.
3. Sample Preparation (Extraction and Clean-up)
-
Homogenize the swine tissue sample (muscle or liver).
-
Extract the analytes with a solution of 2% metaphosphoric acid in 20% methanol.[3]
-
Centrifuge the mixture and collect the supernatant.
-
Condition an Oasis MAX SPE cartridge sequentially with methanol and water.[3]
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with 2% trifluoroacetic acid in methanol.[3]
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 150 mm × 2.1 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution:
-
0-12 min: 85% to 20% A
-
12-17 min: 20% A
-
17-17.5 min: Return to 85% A[3]
-
-
Flow Rate: 0.2 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for each analyte.
5. Data Analysis
-
Identify each analyte based on its specific retention time and MRM transitions.
-
Quantify the analytes using a calibration curve generated from the analysis of the working standard solutions.
Experimental Workflow
The following diagram illustrates a typical workflow for the chromatographic analysis of this compound.
Caption: General workflow for this compound analysis.
Quantitative Data Summary
The performance of the described chromatographic methods is summarized in the tables below.
Table 1: HPLC-UV Method Performance for this compound in Animal Feed
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 50 mg/L | [8] |
| Correlation Coefficient (r²) | > 0.995 | [8] |
| Limit of Detection (LOD) | 0.02 mg/L | [8] |
| Mean Recovery | 95.3 - 97.2% | [8] |
| Repeatability (RSDr) | 2.5 - 6.2% | [5] |
| Reproducibility (RSDR) | 12.8 - 20.0% | [5] |
Table 2: LC-MS/MS Method Performance for this compound and Metabolites in Swine Tissue
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| This compound & Metabolites | 0.01 - 0.25 | 0.02 - 0.5 | > 79.1 | [3] |
Table 3: UPLC-MS/MS Method Performance for MQCA in Fish Tissue
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 ng/g | [7] |
| Limit of Quantification (LOQ) | 0.25 ng/g | [7] |
| Average Recovery | 92.7 - 104.3% | [7] |
| Relative Standard Deviation (RSD) | < 6% | [7] |
Logical Relationship: Regulatory Compliance Framework
The use of validated chromatographic methods with this compound as a reference standard is a critical component of the regulatory framework for food safety.
Caption: Framework for ensuring food safety.
Conclusion
The protocols and data presented provide a comprehensive guide for the use of this compound as a reference standard in chromatographic applications. Adherence to these validated methods is essential for accurate and reliable monitoring of this compound residues in various matrices, thereby supporting regulatory compliance and safeguarding public health. The choice of method, either HPLC-UV for screening or LC-MS/MS for confirmation and sensitive quantification, will depend on the specific requirements of the analysis.
References
- 1. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 2. Simultaneous determination of this compound, oxytetracycline and chlorotetracycline in feeds by high performance liquid chromatography with ultraviolet and fluorescence detection adopting online synchronous derivation and separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an analytical method for the determination of carbadox and this compound in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The determination of this compound in feeds by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of marker residue of this compound in fish tissue by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Olaquindox Feeding Trials in Piglets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting feeding trials to evaluate the efficacy and safety of olaquindox as a growth promoter in piglets. The protocols outlined below are based on established scientific literature and best practices in animal science research.
Introduction
This compound is a quinoxaline-1,4-dioxide compound that has been used as a feed additive to promote growth and improve feed efficiency in pigs.[1][2] Its mechanism of action is primarily attributed to its antibacterial properties, particularly against gram-negative bacteria, which can help maintain a healthy gut microbiome and improve nutrient absorption.[2][3] However, it is crucial to conduct well-designed feeding trials to determine the optimal dosage and to assess any potential adverse effects.
Experimental Design and Considerations
A well-structured experimental design is paramount for obtaining reliable and interpretable data. Here are key considerations for an this compound feeding trial in piglets:
-
Animals: Use healthy, recently weaned piglets of a similar age, weight, and genetic background. A sufficient number of animals should be used to ensure statistical power.
-
Housing: House piglets in a controlled environment with adequate space, ventilation, and access to clean water. Pens should be designed to allow for accurate monitoring of individual or group feed intake.
-
Dietary Treatments: At a minimum, the trial should include a control group receiving a basal diet without this compound and one or more treatment groups receiving the basal diet supplemented with different concentrations of this compound. Recommended inclusion rates for starter and grower feeds typically range from 25 to 100 parts per million (ppm).[1][4]
-
Randomization: Randomly allocate piglets to the different treatment groups to minimize bias.
-
Trial Duration: A typical trial duration for weaned piglets is 4 to 6 weeks.[4]
-
Data Collection: Key performance indicators should be measured throughout the trial. These include:
-
Growth Performance: Average Daily Gain (ADG) and Body Weight (BW).
-
Feed Intake: Average Daily Feed Intake (ADFI).
-
Feed Efficiency: Feed Conversion Ratio (FCR).
-
Health Status: Incidence of diarrhea and mortality.
-
Data Presentation: Summary of Experimental Parameters
| Parameter | Recommendation |
| Animal Model | Weaned piglets (e.g., 21-28 days of age) |
| Housing | Environmentally controlled pens |
| Dietary Treatments | Control (basal diet), this compound (25, 50, 100 ppm in basal diet) |
| Trial Duration | 4-6 weeks |
| Key Performance Indicators | ADG, ADFI, FCR, Health Status |
Experimental Protocols
Growth Performance Assessment
Objective: To evaluate the effect of this compound on the growth rate of piglets.
Methodology:
-
Animal Selection and Acclimation: Select healthy weaned piglets and allow them to acclimate to the experimental facilities and basal diet for a period of 5-7 days.
-
Initial Weighing and Grouping: Individually weigh all piglets at the start of the trial (Day 0) and group them into pens.
-
Treatment Administration: Provide the respective dietary treatments to each group ad libitum.
-
Weekly Weighing: Individually weigh all piglets on a weekly basis throughout the trial period.
-
Feed Intake Monitoring: Record the amount of feed offered to each pen and the amount of feed remaining at the end of each week to calculate the average daily feed intake.
-
Calculation of Performance Metrics:
Feed Conversion Ratio (FCR) Calculation
Objective: To determine the efficiency with which piglets convert feed into body mass.
Methodology:
-
Accurate Feed Measurement: Precisely measure the amount of feed provided to each pen daily.
-
Feeder Management: Use feeders that minimize feed wastage. Account for any spilled feed.
-
Regular Weighing: Conduct regular and consistent weighing of the piglets to accurately determine weight gain over a specific period.
-
FCR Calculation: The FCR is calculated by dividing the total feed consumed by the total weight gained by the piglets in a given period.[3][7]
FCR = Total Feed Intake (kg) / Total Weight Gain (kg)
Toxicity Assessment
Objective: To evaluate the potential adverse effects of this compound, with a focus on adrenal and liver function.
Methodology:
-
Clinical Observations: Monitor piglets daily for any clinical signs of toxicity, such as changes in behavior, appetite, or the presence of diarrhea.
-
Blood Sampling: Collect blood samples from a subset of piglets in each treatment group at the beginning and end of the trial.
-
Serum Biochemistry: Analyze serum samples for key indicators of liver and adrenal function.
-
Hepatotoxicity Markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels may indicate liver damage.
-
Adrenal Function Markers: Electrolytes (sodium, potassium) and aldosterone levels. This compound has been reported to cause a dose-dependent decrease in plasma aldosterone, leading to hyponatremia and hyperkalemia at higher doses.[4]
-
-
Post-mortem Examination: At the end of the trial, a subset of piglets from each group should be euthanized for post-mortem examination.
-
Histopathology: Collect tissue samples from the adrenal glands and liver for histopathological analysis to identify any cellular changes or lesions.
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism of Action
This compound exerts its antibacterial effect, particularly under anaerobic conditions found in the gut, through the generation of reactive oxygen species (ROS). This leads to oxidative damage to bacterial DNA, ultimately inhibiting bacterial growth.
Caption: Antibacterial mechanism of this compound.
Potential Toxicity Pathway
At higher concentrations, this compound can induce toxicity in host cells, primarily through the induction of oxidative stress and subsequent cellular damage. This can lead to hepatotoxicity and adrenal dysfunction. The p53 pathway is often activated in response to this cellular stress, potentially leading to apoptosis.
Caption: Potential toxicity pathway of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of an this compound feeding trial in piglets.
References
- 1. Factors affecting the daily feed intake and feed conversion ratio of pigs in grow-finishing units: the case of a company - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thepigsite.com [thepigsite.com]
- 4. Molecular mechanism of this compound-induced hepatotoxicity and the hepatic protective role of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth performance of pigs fed low-protein diets supplemented with crystalline amino acids at different growth stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting feed conversion ratio (FCR) in pigs | AHDB [ahdb.org.uk]
Application Notes and Protocols for Evaluating Olaquindox Stability in Feed Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for evaluating the stability of olaquindox in various animal feed formulations. The protocols are designed to be comprehensive, guiding researchers through the process of setting up and executing stability studies in accordance with international guidelines, and analyzing the results to determine the shelf-life and optimal storage conditions for medicated feeds containing this compound.
Introduction
This compound is a quinoxaline derivative used as a growth promoter and antimicrobial agent in animal feed, particularly for swine. Ensuring the stability of this compound in feed formulations is critical for maintaining its efficacy and safety. Degradation of the active pharmaceutical ingredient (API) can lead to sub-potent dosing and the formation of potentially harmful degradation products.
Several factors can influence the stability of this compound in feed, including temperature, humidity, light, the composition of the feed matrix (e.g., presence of certain minerals or fats), and the feed manufacturing process (e.g., pelleting). Therefore, a systematic evaluation of this compound stability is essential for the development of robust and reliable medicated feed products.
These notes provide protocols for conducting long-term and accelerated stability studies, as well as photostability studies, based on the principles outlined in the Veterinary International Conference on Harmonization (VICH) guidelines. A validated high-performance liquid chromatography (HPLC) method for the quantification of this compound in feed is also detailed.
Data Presentation
The following tables summarize the available data on this compound stability and provide templates for recording data from stability studies.
Table 1: Summary of Known this compound Stability Data
| Condition | Matrix | Observation | Reference |
| Diffuse Daylight | Aqueous Solution | 31% degradation after 2 hours, 85% after 4 hours, and 97% after 7 hours.[1] | Report |
| 4°C | Fresh Pig Manure | Undetectable after 4 days (from 1024 ppm).[1] | Report |
| 20°C | Fresh Pig Manure | Undetectable after 4 days (from 1024 ppm).[1] | Report |
| 37°C | Fresh Pig Manure | Concentration below 2 ppm after 2 days (from 1024 ppm).[1] | Report |
Table 2: Template for Long-Term Stability Study Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | This compound Concentration (% of initial) | Appearance | Moisture Content (%) | Degradation Products (%) |
| 0 | 100 | Conforms | Not Detected | |
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 | ||||
| 18 | ||||
| 24 |
Table 3: Template for Accelerated Stability Study Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | This compound Concentration (% of initial) | Appearance | Moisture Content (%) | Degradation Products (%) |
| 0 | 100 | Conforms | Not Detected | |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 6 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification in Feed
This protocol describes a reversed-phase HPLC method with UV detection for the determination of this compound in animal feed.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Disodium ethylenediaminetetraacetate (EDTA)
-
McIlvaine buffer
-
Syringe filters (0.45 µm)
Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Homogenizer or shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range in the feed samples.
-
-
Sample Extraction:
-
Weigh a representative sample of the medicated feed (e.g., 5 g).
-
Add a suitable extraction solvent. A common extraction solution is a mixture of acetonitrile and 0.1 M EDTA-McIlvaine buffer (1:4, v/v).
-
Homogenize or shake the sample for a specified period (e.g., 30 minutes).
-
Centrifuge the extract to separate the solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often used. For example, starting with 85% mobile phase A (0.6% formic acid in water) and 15% mobile phase B (acetonitrile), stepping to 10% A and 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Long-Term and Accelerated Stability Studies
This protocol outlines the design of stability studies for medicated feed containing this compound, following VICH guidelines.
Study Design:
-
Batches: Use at least three representative batches of the medicated feed.
-
Packaging: Store the samples in the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
Procedure:
-
Place a sufficient number of samples from each batch in stability chambers maintained at the specified conditions.
-
At each time point, withdraw samples and perform the following analyses:
-
Appearance: Visually inspect for any changes in color, odor, or texture.
-
This compound Assay: Quantify the concentration of this compound using the validated HPLC method described above.
-
Moisture Content: Determine the water content using a suitable method (e.g., Karl Fischer titration).
-
Degradation Products: If significant degradation is observed, identify and quantify the degradation products using appropriate analytical techniques (e.g., LC-MS/MS).
-
Photostability Study
This protocol is designed to assess the impact of light on the stability of this compound in feed.
Procedure:
-
Expose samples of the medicated feed to a light source that provides a combination of UV and visible light, as specified in VICH guideline GL5.
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
At the end of the exposure period, analyze both the exposed and control samples for this compound content and the presence of degradation products.
Visualizations
References
Application Notes and Protocols for the Quantitative Analysis of Olaquindox Marker Residue MQCA
Introduction
Olaquindox is a quinoxaline derivative that has been utilized as a growth-promoting agent in animal feed. However, due to concerns over its potential toxicity and the carcinogenicity of its metabolites, its use has been banned or restricted in many countries for food-producing animals. Regulatory monitoring of this compound residues in animal-derived food products is therefore crucial for consumer safety. Metabolism studies have shown that this compound is rapidly metabolized in animals, and 3-methyl-quinoxaline-2-carboxylic acid (MQCA) has been identified as a major and persistent metabolite.[1][2] Consequently, MQCA is designated as the marker residue for monitoring this compound use.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of MQCA in animal tissues.
Metabolic Pathway of this compound to MQCA
This compound undergoes extensive metabolism in animals, primarily through reduction and oxidation reactions.[1][3] The major metabolic pathway involves the reduction of the N-oxide groups of this compound, followed by hydrolysis to form MQCA.[1][2][3] Understanding this pathway is essential for recognizing MQCA as the appropriate target analyte for residue analysis.
Quantitative Analysis of MQCA
Several analytical methods have been developed for the quantification of MQCA in various animal tissues, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common techniques.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Analyte | Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Methyl-3-quinoxaline-2-carboxylic acid (MQCA) |
| Matrix | Animal Tissues (e.g., muscle) | Fish Tissue |
| Sample Preparation | Hydrochloric acid hydrolysis, MAX Solid-Phase Extraction (SPE) | Hydrochloric acid hydrolysis, Oasis MAX SPE clean-up |
| Instrumentation | High-Performance Liquid Chromatography | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| Limit of Detection (LOD) | 4.0 µg/kg[4] | 0.1 ng/g (0.1 µg/kg)[5] |
| Limit of Quantification (LOQ) | Not explicitly stated, but recovery tested from 4.0 µg/kg | 0.25 ng/g (0.25 µg/kg)[5] |
| Recovery Rate | 82.1% - 90.3% (spiked at 4.0 - 200 µg/kg)[4] | 92.7% - 104.3% (spiked at 0.25 - 50.0 ng/g)[5] |
| Relative Standard Deviation (RSD) | < 7%[4] | < 6%[5] |
Experimental Protocols
Protocol 1: Quantitative Analysis of MQCA in Animal Muscle Tissue by HPLC
This protocol is based on the method described by Lai et al. (2017).[4]
1. Scope: This method is applicable for the determination of MQCA residues in animal muscle tissues.
2. Principle: MQCA is extracted from the tissue matrix by acid hydrolysis, followed by purification using a solid-phase extraction (SPE) column. The purified extract is then analyzed by HPLC with UV detection.
3. Reagents and Materials:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
MQCA analytical standard
-
MAX SPE cartridges
4. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Homogenizer
-
Centrifuge
-
Water bath
-
SPE manifold
-
pH meter
5. Sample Preparation and Extraction:
-
Weigh 5 g of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Add 10 mL of 1 M HCl.
-
Vortex for 1 minute to mix thoroughly.
-
Incubate in a water bath at 80°C for 1 hour for hydrolysis.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the solution to 6.0 with 5 M NaOH.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
6. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from step 5.8 onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the MQCA with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
7. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in water (v/v ratio to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: To be set at the maximum absorbance of MQCA (typically around 320 nm)
-
Column Temperature: 30°C
8. Quantification:
-
Prepare a series of calibration standards of MQCA in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of MQCA in the sample by comparing its peak area with the calibration curve.
Protocol 2: Ultrasensitive Quantitative Analysis of MQCA in Fish Tissue by UPLC-MS/MS
This protocol is based on the method described by Li et al. (2013).[5]
1. Scope: This method provides a rapid, sensitive, and specific procedure for the detection and quantification of MQCA in fish tissue.
2. Principle: MQCA is extracted from fish tissue by acid hydrolysis and purified by SPE. The final determination is performed by UPLC-MS/MS, which offers high selectivity and sensitivity. An internal standard (e.g., deuterated quinoxaline-2-carboxylic acid, d4-QCA) is used to ensure accuracy.
3. Reagents and Materials:
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
MQCA analytical standard
-
d4-QCA internal standard
-
Oasis MAX SPE cartridges
4. Instrumentation:
-
Ultra-Performance Liquid Chromatograph (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Homogenizer
-
Centrifuge
-
Water bath
-
SPE manifold
5. Sample Preparation and Extraction:
-
Weigh 2 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
-
Spike with the internal standard (d4-QCA).
-
Add 8 mL of 0.1 M HCl.
-
Vortex for 1 minute.
-
Incubate at 100°C for 30 minutes in a water bath.
-
Cool the sample to room temperature.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant.
6. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MAX SPE cartridge with 3 mL of methanol and 3 mL of water.
-
Load the supernatant from step 5.8.
-
Wash the cartridge with 3 mL of 5% ammonium hydroxide, followed by 3 mL of methanol.
-
Elute the analytes with 3 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 0.5 mL of the initial mobile phase.
7. UPLC-MS/MS Conditions:
-
UPLC Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from A to B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for both MQCA and the internal standard (d4-QCA).
8. Quantification:
-
Create a matrix-matched calibration curve by spiking blank tissue extracts with known concentrations of MQCA and a fixed concentration of the internal standard.
-
Plot the ratio of the peak area of MQCA to the peak area of the internal standard against the concentration of MQCA.
-
Quantify MQCA in the samples using this calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantitative analysis of MQCA in animal tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 3. The metabolism of this compound in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound Marker Residue in Animal Tissues by HPLC [spkx.net.cn]
- 5. Determination of marker residue of this compound in fish tissue by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Olaquindox Toxicity Pathways Using Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olaquindox (OLA) is a quinoxaline-1,4-dioxide derivative used as a growth-promoting feed additive and for the treatment of bacterial infections in livestock.[1][2] However, concerns regarding its potential mutagenicity, genotoxicity, hepatotoxicity, and nephrotoxicity have drawn significant public and scientific attention.[3][4] Understanding the molecular mechanisms underlying OLA-induced toxicity is crucial for risk assessment and regulatory decisions. In vitro cell culture models provide a powerful and controlled environment to dissect the complex cellular and molecular events triggered by OLA exposure.
This document provides detailed protocols and application notes for utilizing various cell lines, such as human embryonic kidney (HEK293), human hepatoma (HepG2), and human colon cancer (HCT116) cells, to investigate the key toxicity pathways of this compound. These pathways primarily involve the induction of oxidative stress, DNA damage, and apoptosis.[2][3][5]
Key Toxicity Pathways of this compound
Research has identified several interconnected pathways through which this compound exerts its toxic effects on cells:
-
Oxidative Stress: A primary mechanism of OLA toxicity is the excessive generation of reactive oxygen species (ROS).[3][5] This redox cycling leads to oxidative stress, characterized by the depletion of cellular antioxidants like glutathione (GSH) and catalase (CAT), and an increase in lipid peroxidation, measured by malondialdehyde (MDA) levels.[3] The antioxidant N-acetylcysteine (NAC) has been shown to effectively eliminate OLA-induced ROS and subsequent cell death.[3]
-
Genotoxicity and DNA Damage: this compound is a known genotoxic agent, capable of causing significant DNA damage.[5][6] This includes the formation of DNA strand breaks, chromosomal damage evidenced by micronucleus formation, and oxidative DNA lesions like 8-hydroxydeoxyguanosine (8-OHdG).[5] Consequently, cells often respond by arresting the cell cycle, particularly in the S-phase, to allow for DNA repair.[1][7]
-
Apoptosis (Programmed Cell Death): OLA induces apoptosis in various cell lines through the mitochondria-dependent (intrinsic) pathway.[7][8] Key events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, collapse of the mitochondrial membrane potential (Δψm), and the release of cytochrome C into the cytosol.[7] This cascade activates caspase-9 and caspase-3, leading to the cleavage of cellular substrates and execution of apoptosis.[7]
-
Involvement of Signaling Pathways: Several signaling pathways are modulated by OLA. The p53 tumor suppressor protein is often activated in response to DNA damage, playing a crucial role in mediating apoptosis.[7][9][10] Additionally, mitogen-activated protein kinase (MAPK) pathways, specifically JNK and p38, are involved in the cellular response to OLA-induced stress.[11][12]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies, illustrating the dose-dependent toxicity of this compound in different cell culture models.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Parameter | Value | Exposure Time | Reference |
| HEK293 | IC50 | ~800 µg/mL | 24 h | [3][13] |
| HepG2 | Cell Viability | Dose-dependent decrease | 24 h | [5] |
| L02 | Cell Viability | Significantly inhibited | 24 h | [1] |
| HCT116 (p53+/+) | Cell Viability | Significantly inhibited | 24 h | [1] |
Table 2: Biomarkers of this compound-Induced Oxidative Stress in HEK293 Cells
| This compound Conc. | Parameter | Observed Effect | Reference |
| 400 µg/mL | Intracellular ROS | Significantly enhanced (p < 0.01) | [3] |
| 800 µg/mL | Intracellular ROS | Significantly enhanced (p < 0.01) | [3] |
| 400 µg/mL | GSH Level | Reduced to 68.4% (p < 0.01) | [3] |
| 800 µg/mL | GSH Level | Reduced to 56.2% (p < 0.01) | [3] |
| 400 µg/mL | CAT Activity | Decreased to 75.6% (p < 0.01) | [3] |
| 800 µg/mL | CAT Activity | Decreased to 63.8% (p < 0.01) | [3] |
Table 3: Genotoxicity of this compound in In Vitro Assays
| Assay | Cell Line / System | Concentration | Outcome | Reference |
| Comet Assay (SCGE) | HepG2 | Dose-dependent | Increased DNA fragment migration | [5] |
| Micronucleus (CBMN) | HepG2 | Dose-dependent | Increased micronucleus frequencies | [5] |
| 8-OHdG Formation | HepG2 | Dose-dependent | Increased levels of 8-OHdG | [5] |
| HGPRT Gene Mutation | V79 Cells | Not specified | Positive | [6] |
| Ames Test | S. typhimurium | Not specified | Positive | [6] |
Visualized Pathways and Workflows
The following diagrams illustrate the key molecular pathways and a general experimental workflow for studying this compound toxicity.
Caption: Molecular pathway of this compound-induced apoptosis.
Caption: General workflow for in vitro this compound toxicity testing.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human hepatoma (HepG2), human embryonic kidney (HEK293), or other relevant cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/DNA analysis).
-
Allow cells to attach and grow for 24 hours to reach approximately 70-80% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in serum-free medium. The final solvent concentration should be non-toxic (typically ≤0.1%).
-
Remove the growth medium, wash cells with Phosphate-Buffered Saline (PBS), and add the medium containing different concentrations of this compound. Include a vehicle control group.
-
Incubate for the desired time period (e.g., 24 hours).
-
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and treat as described above.
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials: DCFH-DA probe.
-
Protocol:
-
Seed cells in a 6-well plate or a black-walled 96-well plate and treat with this compound.
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[1]
-
Wash the cells three times with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).
-
DNA Damage Assessment (Comet Assay)
The single-cell gel electrophoresis (SCGE) or Comet assay measures DNA strand breaks.
-
Materials: Comet assay kit (containing lysis solution, electrophoresis buffer, etc.), low-melting-point agarose (LMPA), normal-melting-point agarose (NMPA).
-
Protocol:
-
After this compound treatment, harvest and resuspend cells in ice-cold PBS.
-
Mix approximately 1x10⁵ cells with LMPA and pipette onto a microscope slide pre-coated with NMPA.
-
Immerse the slides in cold lysis solution for 1-2 hours at 4°C to lyse the cells and unfold DNA.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the "comets" using a fluorescence microscope and quantify DNA damage (e.g., % tail DNA) using specialized software.[1]
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Materials: Lysis buffer (e.g., RIPA buffer with protease inhibitors), primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, PARP, β-actin), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Protocol:
-
After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Visualize immunoreactive protein bands using a chemiluminescence detection system.[8] Quantify band intensity relative to a loading control like β-actin.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of quinocetone, cyadox and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis through the mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 159.226.67.71 [159.226.67.71]
- 9. This compound induces DNA damage via the lysosomal and mitochondrial pathway involving ROS production and p53 activation in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced apoptosis is suppressed through p38 MAPK and ROS-mediated JNK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Olaquindox-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for monitoring and quantifying DNA damage induced by the quinoxaline-derived antimicrobial agent, olaquindox. The included protocols and data summaries are intended to guide researchers in assessing the genotoxic potential of this compound and similar compounds.
Introduction to this compound-Induced DNA Damage
This compound, a widely used veterinary feed additive, has been shown to exhibit genotoxic effects, primarily through the induction of oxidative stress.[1][2] The generation of reactive oxygen species (ROS) by this compound can lead to various forms of DNA damage, including single- and double-strand breaks and base modifications.[3] Monitoring this DNA damage is crucial for understanding its mechanisms of toxicity and for assessing the safety of its use. This document outlines key experimental techniques for this purpose.
Key Techniques for Monitoring DNA Damage
Several robust methods are available to detect and quantify DNA damage induced by this compound. The most common and well-validated techniques include the Single Cell Gel Electrophoresis (Comet) Assay, the γ-H2AX Foci Formation Assay, and the quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG).
Single Cell Gel Electrophoresis (Comet) Assay
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under an electric field, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The extent of DNA in the comet tail is proportional to the amount of DNA damage.
Quantitative Data Summary: Comet Assay
| Cell Line | This compound Concentration (µg/mL) | % Tail DNA (Mean ± SD) | Reference |
| HepG2 | 0 (Control) | 4.59 ± 0.18 | [4] |
| 200 | Not specified, significant increase | [3] | |
| 400 | Not specified, significant increase | [3] | |
| 800 | Not specified, significant increase | [3] | |
| HEK293 | 0 (Control) | Not specified | [2] |
| 200 | Not specified, significant increase | [2] | |
| 400 | Not specified, significant increase | [2] | |
| 800 | Not specified, significant increase | [2] |
Experimental Protocol: Alkaline Comet Assay
This protocol is adapted from established methods for assessing genotoxicity.
Materials:
-
Fully frosted microscope slides
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Ethidium Bromide)
-
Cell culture reagents
-
This compound stock solution
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach. Treat cells with various concentrations of this compound for the desired time. Include a negative (vehicle) and positive control.
-
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and allow it to solidify.
-
Cell Embedding: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of cell suspension with 75 µL of 0.5% LMP agarose at 37°C and immediately pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25V and 300mA) for 20-30 minutes at 4°C in the dark.
-
Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 3 x 5-minute washes.
-
Staining and Visualization: Stain the slides with a suitable DNA dye and visualize using a fluorescence microscope.
-
Data Analysis: Capture images and analyze at least 50-100 comets per slide using appropriate software to quantify the % Tail DNA, tail length, and tail moment.
Experimental Workflow: Comet Assay
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescent staining of γ-H2AX allows for the visualization and quantification of these breaks as distinct nuclear foci.
Quantitative Data Summary: γ-H2AX Foci Formation
| Treatment | Mean γ-H2AX Foci per Cell (± SD) |
| Control | 0.5 ± 0.2 |
| This compound (Low Conc.) | 5.2 ± 1.5 |
| This compound (High Conc.) | 15.8 ± 3.1 |
| Positive Control (e.g., Etoposide) | 25.4 ± 4.5 |
Experimental Protocol: γ-H2AX Immunofluorescence
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides. Treat with this compound as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Visualize foci using a fluorescence or confocal microscope. Count the number of foci per nucleus in at least 50-100 cells per condition.
Experimental Workflow: γ-H2AX Foci Assay
Quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG)
8-OHdG is a product of oxidative DNA damage and serves as a key biomarker for oxidative stress. Its levels can be quantified in DNA isolated from cells or tissues using methods like ELISA or LC-MS/MS.
Quantitative Data Summary: 8-OHdG Levels
While studies confirm that this compound increases 8-OHdG levels, specific quantitative data across a range of concentrations is limited in the available literature. A representative dataset would appear as follows:
| Cell Line | This compound Concentration (µg/mL) | 8-OHdG (ng/mg DNA) (Mean ± SD) |
| HepG2 | 0 (Control) | 0.5 ± 0.1 |
| 200 | 2.1 ± 0.4 | |
| 400 | 4.5 ± 0.8 | |
| 800 | 8.2 ± 1.5 |
Experimental Protocol: 8-OHdG ELISA
This protocol is based on commercially available competitive ELISA kits.
Materials:
-
8-OHdG ELISA kit (containing pre-coated plates, standards, antibodies, and buffers)
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
Microplate reader
Procedure:
-
Cell Treatment and DNA Isolation: Treat cells with this compound and harvest. Isolate genomic DNA using a commercial kit, ensuring minimal artificial oxidation.
-
DNA Digestion: Digest 10-20 µg of DNA to single nucleosides using nuclease P1 followed by alkaline phosphatase.
-
ELISA Procedure:
-
Add standards and digested DNA samples to the wells of the 8-OHdG pre-coated microplate.
-
Add the 8-OHdG primary antibody to each well.
-
Incubate as per the kit's instructions.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the 8-OHdG concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the amount of DNA used.
Experimental Workflow: 8-OHdG ELISA
Signaling Pathways in this compound-Induced DNA Damage
This compound-induced DNA damage triggers a complex cellular response involving multiple signaling pathways. A key initiating event is the generation of ROS, which leads to oxidative stress. This, in turn, activates stress-activated protein kinases (SAPKs) such as JNK and p38, as well as the tumor suppressor protein p53.[1][5][6]
This compound-Induced DNA Damage Response Pathway
The activation of JNK and p38 pathways can modulate the apoptotic response to this compound.[7] Simultaneously, DNA damage can activate p53, a critical regulator of the cell cycle and apoptosis.[2] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis to eliminate the damaged cell.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers investigating the genotoxic effects of this compound. The Comet assay, γ-H2AX foci formation assay, and 8-OHdG quantification offer sensitive and quantitative measures of different types of DNA damage. Understanding the interplay of the ROS-mediated activation of the JNK/p38 and p53 signaling pathways is essential for a complete mechanistic understanding of this compound toxicity. The provided protocols and diagrams serve as a foundation for designing and executing robust studies in this area.
References
- 1. GADD45a Regulates this compound-Induced DNA Damage and S-Phase Arrest in Human Hepatoma G2 Cells via JNK/p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces DNA damage via the lysosomal and mitochondrial pathway involving ROS production and p53 activation in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 8-OHdG as a diagnostic biomarker - Korkmaz - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. agilent.com [agilent.com]
- 5. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced apoptosis is suppressed through p38 MAPK and ROS-mediated JNK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Olaquindox LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of olaquindox. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[1][2] These effects are a significant concern in complex matrices like animal tissues, feed, and milk.[3][4][5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using the post-extraction spike method.[1] This involves comparing the signal response of this compound in a neat solvent to the response when spiked into a blank matrix extract that has already gone through the sample preparation process. A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What are the most common strategies to mitigate matrix effects in this compound LC-MS/MS analysis?
A3: The most effective strategies for overcoming matrix effects include:
-
Optimized Sample Preparation: Employing robust sample cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[5][6][7]
-
Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components.[8]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thus minimizing their impact on ionization.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS/MS experiments.
Issue 1: Poor recovery of this compound during sample preparation.
Possible Cause & Solution
-
Suboptimal Extraction Solvent: The choice of extraction solvent is critical for achieving good recovery. For animal tissues, a solution of 2% metaphosphoric acid in 20% methanol has been shown to be effective.[5] For animal feed, a mixture of water and acetonitrile (1:1 v/v) is a good starting point.[4]
-
Inefficient SPE Cleanup: The SPE sorbent and protocol must be optimized. For this compound and its metabolites in swine tissue, a mixed-mode anion-exchange column (like Oasis MAX) has demonstrated good recoveries.[5] For fodder samples, a polar-modified styrene-divinylbenzene polymer SPE (like Agilent Bond Elut PPL) has been used successfully.[6]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Swine Tissue [5]
-
Extraction:
-
Homogenize 2.0 g of tissue.
-
Add 5 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol.
-
Sonicate for 10 minutes.
-
Centrifuge at 8000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction on the residue and combine the supernatants.
-
Adjust the pH of the combined supernatant to ~7 with 1 mol·L⁻¹ sodium acetate.
-
-
SPE Cleanup (Oasis MAX cartridge, 60 mg, 3 mL):
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the extracted sample at a flow rate of 1 mL·min⁻¹.
-
Wash the cartridge with 30 mL of sodium acetate/methanol (95:5, v/v).
-
Dry the cartridge by purging with air for 5 minutes.
-
Elute the analytes with 15 mL of 2% trifluoroacetic acid in methanol.
-
-
Final Preparation:
-
Evaporate the eluent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of acetonitrile-water (15:85, v/v) for LC-MS/MS analysis.
-
Issue 2: Significant ion suppression observed in the chromatogram.
Possible Cause & Solution
-
Co-elution with Matrix Components: Interfering compounds from the matrix may be co-eluting with this compound, causing a decrease in its signal.
-
Improve Chromatographic Resolution: Adjust the gradient, mobile phase composition, or column chemistry to better separate this compound from the interfering peaks. A C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile is commonly used.[5][6]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as a different SPE sorbent or a QuEChERS protocol, to remove the interfering compounds.
-
Logical Workflow for Troubleshooting Ion Suppression
Caption: A step-by-step workflow for diagnosing and resolving ion suppression issues.
Issue 3: Inconsistent and non-reproducible quantitative results.
Possible Cause & Solution
-
Variable Matrix Effects Between Samples: The composition of the matrix can vary between different samples, leading to inconsistent ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for variable matrix effects. The SIL-IS will behave almost identically to this compound during extraction, chromatography, and ionization, thus providing a consistent reference for quantification.
-
Matrix-Matched Calibration: If an SIL-IS is not available, preparing your calibration curve in a pooled blank matrix extract can help to normalize the results across different samples.
-
Data Summary
The following tables summarize quantitative data from various studies on this compound analysis, highlighting the effectiveness of different sample preparation techniques.
Table 1: Recovery of this compound and its Metabolites from Swine Tissues using SPE [5]
| Analyte | Matrix | Spiked Level (µg·kg⁻¹) | Mean Recovery (%) | RSD (%) |
| DOLQ | Muscle | 0.05 | 85.2 | 8.5 |
| Liver | 0.05 | 82.3 | 9.1 | |
| MQCA | Muscle | 0.5 | 88.9 | 6.8 |
| Liver | 0.5 | 86.4 | 7.5 | |
| QCA | Muscle | 0.5 | 91.1 | 5.2 |
| Liver | 0.5 | 89.5 | 6.3 |
DOLQ: Desoxythis compound, MQCA: 3-methyl-quinoxaline-2-carboxylic acid, QCA: Quinoxaline-2-carboxylic acid
Table 2: Recovery of this compound from Animal Feed using SPE [6]
| Matrix | Spiked Level (µg·kg⁻¹) | Mean Recovery (%) | RSD (%) |
| Chicken Fodder | 200 | 92 | 3.6 |
| 400 | 85 | 2.5 | |
| 1000 | 88 | 2.1 | |
| Pig Fodder | 200 | 86 | 2.9 |
| 400 | 78 | 3.1 | |
| 1000 | 81 | 2.4 |
Experimental Workflows
Visualizing the experimental process can help in understanding and implementing the methodologies correctly.
Experimental Workflow for this compound Analysis in Animal Feed
Caption: A visual representation of the sample preparation and analysis workflow for this compound in animal feed.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Off-line magnetic Fe3O4@SiO2@MIPs-based solid phase dispersion extraction coupling with HPLC for the simultaneous determination of this compound and its metabolite in fish muscle and milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Olaquindox Detection in Complex Samples
Welcome to the technical support center for the sensitive detection of olaquindox in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and sensitivity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in complex samples like animal tissues and feed?
A1: The most prevalent and sensitive methods for this compound detection include High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), various immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIAs), and electrochemical sensors.[1][2][3][4] Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q2: I am experiencing low sensitivity in my this compound ELISA. What are the potential causes and solutions?
A2: Low sensitivity in an ELISA can stem from several factors. Firstly, ensure the optimal concentration of the coating antigen and the antibody is used, as this is critical in competitive immunoassays.[4] The incubation times and temperatures for each step should be optimized. Another factor could be the composition of the assay buffer; for instance, the presence of organic solvents like methanol can influence the assay's sensitivity. It's recommended to keep the methanol concentration below 5% to avoid significant impacts on the IC50 value.[4]
Q3: My LC-MS/MS results for this compound show significant matrix effects. How can I mitigate this?
A3: Matrix effects, such as ion suppression or enhancement, are common challenges in LC-MS/MS analysis of complex samples. To mitigate these, a robust sample preparation procedure is crucial. This can include Solid-Phase Extraction (SPE) to clean up the sample and remove interfering substances.[5][6] Using a matrix-matched calibration curve is also a standard practice to compensate for these effects. Additionally, optimizing the electrospray ionization (ESI) source parameters and the chromatographic separation can help to minimize co-elution of matrix components with the analyte.
Q4: What is the marker residue for this compound, and why is it important?
A4: The designated marker residue for this compound has traditionally been 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[2][7] This is because this compound is rapidly metabolized in animals, and MQCA is a stable and detectable metabolite.[2][7] However, recent studies suggest that deoxythis compound (O2) is a more persistent and relevant marker residue in some tissues and should be monitored for food safety surveillance.[2][8] Monitoring the appropriate marker residue is crucial for accurately assessing the exposure and risk associated with this compound use.
Q5: Are there rapid screening methods available for on-site this compound detection?
A5: Yes, lateral flow immunoassays (LFIAs) based on colloidal gold or fluorescent quantum dots have been developed for the rapid screening of this compound in samples like pig urine, muscle tissues, and feed.[9][10][11] These test strips provide qualitative or semi-quantitative results within minutes, making them suitable for on-site testing and initial screening of a large number of samples.[9][10]
Troubleshooting Guides
Immunoassay (ELISA/LFIA) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sensitivity / High Limit of Detection | Suboptimal antibody/antigen concentration. | Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and primary antibody. |
| Inefficient blocking. | Use a different blocking agent (e.g., increase the concentration of BSA or use a commercial blocker). | |
| Inappropriate buffer composition. | Ensure the pH and ionic strength of the buffers are optimal. Minimize the concentration of organic solvents.[4] | |
| High Background Signal | Insufficient washing. | Increase the number of washing steps or the volume of washing buffer. |
| Cross-reactivity of the antibody. | Test the antibody against structurally related compounds to assess specificity.[4] If cross-reactivity is high, a more specific antibody may be needed. | |
| Non-specific binding. | Add a non-ionic detergent (e.g., Tween-20) to the wash buffer. | |
| Poor Reproducibility | Inconsistent pipetting. | Calibrate pipettes regularly and use proper pipetting techniques. |
| Temperature fluctuations. | Ensure all incubation steps are carried out at a consistent temperature. | |
| Edge effects in microplate. | Avoid using the outer wells of the microplate or ensure proper sealing to prevent evaporation. |
LC-MS/MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase. | Optimize the mobile phase composition (e.g., pH, organic solvent ratio). | |
| Sample solvent mismatch. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| Ion Suppression/Enhancement | Co-eluting matrix components. | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[5][6] |
| Adjust the chromatographic gradient to better separate the analyte from interfering compounds. | ||
| High concentration of non-volatile salts. | Use volatile mobile phase additives (e.g., formic acid, ammonium formate). | |
| Low Signal Intensity | Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). |
| Poor fragmentation. | Optimize collision energy for the specific MRM transitions. | |
| Analyte degradation. | Ensure proper sample storage and handling to prevent degradation. This compound can be sensitive to light and certain pH conditions.[2] |
Quantitative Data Summary
The following tables summarize the performance of various methods for this compound detection.
Table 1: Performance of Immunoassay-Based Methods
| Method | Matrix | Limit of Detection (LOD) | Linear Range | Reference |
| Colloidal Gold LFIA | Pig Urine | 0.27 ± 0.08 µg/kg | N/A (Qualitative) | [9][10] |
| Colloidal Gold LFIA | Pig Muscle | 0.31 ± 0.07 µg/kg | N/A (Qualitative) | [9][10] |
| Quantum Dot LFIA | Swine Feed | 0.12 µg/kg | N/A (Semi-Quantitative) | [11] |
| Fluorescent ELISA | Swine Feed | 0.68 µg/kg | 1.0 - 150 µg/kg | [12] |
| Polyclonal Antibody ELISA | Animal Feed | 0.31 ± 0.11 ng/mL | N/A (Competitive) | [4] |
Table 2: Performance of LC-MS/MS and Electrochemical Methods
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-MS/MS | Poultry & Swine Feed | 80 µg/kg | 110 µg/kg | [3] |
| LC-MS/MS | Swine Muscle & Liver | 0.01 - 0.25 µg/kg | 0.02 - 0.5 µg/kg | [5] |
| UPLC-MS/MS (for MQCA) | Fish Tissue | 0.1 ng/g | 0.25 ng/g | [7] |
| Electrochemical Sensor | Spiked Pork | 20.7 pmol/L (individual) | N/A | [1][13] |
| Electrochemical Sensor | Spiked Pork | 104.1 pmol/L (simultaneous) | N/A | [1][13] |
Experimental Protocols & Methodologies
Detailed Methodology: LC-MS/MS for this compound and its Metabolites in Swine Tissue
This protocol is adapted from a sensitive LC-MS/MS method for the simultaneous determination of this compound and its metabolites.[5]
1. Sample Preparation:
-
Weigh 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of extraction solution (2% metaphosphoric acid in 20% methanol).
-
Homogenize for 1 minute using a vortex mixer.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water, followed by 5 mL of methanol.
-
Elute the analytes with 5 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its metabolites.
Detailed Methodology: Competitive ELISA for this compound in Animal Feed
This protocol is based on a polyclonal antibody-based competitive ELISA.[4]
1. Microplate Coating:
-
Coat a 96-well microplate with this compound-ovalbumin (OVA) conjugate diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate as described above.
3. Competitive Reaction:
-
Add this compound standard or sample extract and the anti-olaquindox polyclonal antibody to the wells.
-
Incubate for 1 hour at 37°C.
-
Wash the plate as described above.
4. Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
Incubate for 1 hour at 37°C.
-
Wash the plate as described above.
5. Substrate Reaction and Measurement:
-
Add TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the this compound concentration.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound in tissue samples.
Caption: Principle of competitive ELISA for this compound detection.
References
- 1. Novel Electrochemical Sensor Fabricated for Individual and Simultaneous Ultrasensitive Determination of this compound and Carbadox Based on MWCNT-OH/CMK-8 Hybrid Nanocomposite Film - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 3. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive and specific polyclonal antibody-based enzyme-linked immunosorbent assay for detection of antibiotic this compound in animal feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Determination of marker residue of this compound in fish tissue by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a lateral flow colloidal gold immunoassay strip for the rapid detection of this compound residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescent lateral flow immunoassay based on CdSe/CdS/ZnS quantum dots for sensitive detection of this compound in feedstuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Label-free gold nanoclusters as quenchable fluorescent probes for sensing this compound assisted by glucose oxidase-triggered Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Electrochemical Sensor Fabricated for Individual and Simultaneous Ultrasensitive Determination of this compound and Carbadox Based on MWCNT-OH/CMK-8 Hybrid Nanocomposite Film - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in identifying and characterizing olaquindox metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the identification and characterization of olaquindox metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to identify and characterize all this compound metabolites in a single experiment?
A1: The primary challenges stem from the extensive metabolism of this compound, which results in a large number of structurally similar metabolites. Studies have identified 18 metabolites in rats and chickens, and 16 in pigs.[1][2] These metabolites include both Phase I (e.g., reduction, oxidation, hydrolysis) and Phase II (e.g., glucuronidation) products, which exhibit a wide range of polarities and chemical properties, making simultaneous extraction and chromatographic separation difficult.[3][4]
Q2: What are the major metabolic pathways of this compound?
A2: The principal metabolic pathways for this compound across various animal species involve the reduction of the N-O groups and the oxidation of the hydroxyl group to a carboxylic acid, which may be followed by further N-O reduction.[1][2][5] Other significant pathways include hydroxylation of the methyl group and N-dehydroxyethylation.[3]
Q3: Are there significant species-specific differences in this compound metabolism?
A3: Yes, qualitative differences in metabolite profiles have been observed between species like rats, chickens, and pigs.[1][2] For example, the elimination half-lives of deoxythis compound are significantly longer in the liver and kidney tissues of broilers compared to pigs.[6][7] This necessitates species-specific analytical approaches and makes it difficult to extrapolate metabolic data from one species to another.
Q4: 3-methyl-quinoxaline-2-carboxylic acid (MQCA) was the designated marker residue for this compound. Is this still appropriate?
A4: Recent studies suggest that MQCA may not be the most suitable marker. Research has shown that deoxythis compound (O2) occurs at higher concentrations and is more persistent in the edible tissues of pigs than MQCA.[4][6][7] Therefore, deoxythis compound is now considered a more relevant marker residue for monitoring this compound use in food-producing animals.[5][6][7]
Q5: What are the most effective analytical techniques for this compound metabolite analysis?
A5: Liquid chromatography coupled with mass spectrometry (LC-MS) is the most powerful and widely used technique. Specifically, liquid chromatography with hybrid ion trap/time-of-flight mass spectrometry (LC/MS-IT-TOF) and ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have been successfully used for structural investigation and identification.[1][2][3] For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity.[8][9] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, particularly for simultaneous determination of the parent drug and its major metabolites.[4][6]
Troubleshooting Guides
Issue 1: Poor Recovery of Metabolites During Sample Extraction
| Potential Cause | Troubleshooting Step |
| Incorrect Extraction Solvent/pH | This compound metabolites have varying polarities. The extraction procedure must be optimized for the target analytes. For simultaneous extraction of multiple metabolites, a common approach is to use 2% metaphosphoric acid in 20% methanol.[9] Adjusting the sample pH to 2-3 with metaphosphoric acid can improve the retention of acidic metabolites on solid-phase extraction (SPE) cartridges.[4] |
| Inefficient Lysis/Homogenization | For tissue samples, ensure complete homogenization to release metabolites from the matrix. Enzymatic digestion may be required for certain tissues to release bound residues before extraction.[8] |
| Suboptimal SPE Cleanup | The choice of SPE cartridge and wash/elution solvents is critical. Mixed-mode anion-exchange columns (e.g., Oasis MAX) are effective for cleaning up tissue extracts.[9] Ensure the cartridge is properly conditioned and that the wash steps do not inadvertently elute the target metabolites. |
Issue 2: Co-elution of Metabolites or Matrix Interference in Chromatography
| Potential Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | Optimize the HPLC/UPLC gradient. A gradient elution using a C18 column with a mobile phase consisting of acidified water (e.g., 0.1-0.6% formic acid) and acetonitrile is commonly effective.[6][9] Adjusting the gradient slope and duration can separate closely eluting peaks. |
| Matrix Effects in MS Detection | Matrix components can suppress or enhance the ionization of target analytes. Improve sample cleanup using a more rigorous SPE protocol.[9] If issues persist, perform a matrix effect study by comparing the response of standards in solvent versus post-extraction spiked blank matrix. Consider using matrix-matched calibration curves for accurate quantification.[10] |
| Isomeric Metabolites | Some this compound metabolites may be isomers, making them difficult to separate chromatographically. High-resolution mass spectrometry (HRMS) can help differentiate them based on their accurate mass and fragmentation patterns.[1][3] |
Issue 3: Low Sensitivity or Inability to Detect Trace-Level Metabolites
| Potential Cause | Troubleshooting Step |
| Insufficient Sample Concentration | Increase the starting amount of the sample or concentrate the final extract to a smaller volume before injection. Be cautious of concentrating matrix interferences as well. |
| Suboptimal MS Parameters | Optimize mass spectrometer source conditions (e.g., capillary voltage, gas flows, temperature) and analyte-specific parameters (e.g., collision energy in MS/MS).[9][10] Perform infusion of individual standards to determine the optimal settings for each metabolite. |
| Metabolite Instability | This compound and its metabolites can be sensitive to light and pH.[7] Ensure samples are processed and stored in the dark and at low temperatures (-20°C for long-term storage).[6] Evaluate the stability of analytes through freeze-thaw cycle tests.[6] |
Quantitative Data Summary
Table 1: Number of this compound Metabolites Identified in Various Species
| Species | Urine | Feces | Plasma | Liver | Kidney | Muscle | Total Identified | Reference |
| Rats | Yes | Yes | Yes | Yes | Yes | Yes | 18 | [1] |
| Chickens | Yes | Yes | Yes | Yes | Yes | Yes | 18 | [1] |
| Pigs | Yes | Yes | Yes | Yes | Yes | Yes | 16 | [1] |
Data derived from qualitative metabolite profiling using LC-MS.
Table 2: Depletion of this compound (OLQ) and Key Metabolites in Pig Tissues (µg/kg)
| Time Post-Medication | Tissue | OLQ | O1 (N¹-deoxythis compound) | O2 (deoxythis compound) | O6 (MQCA) |
| 6 hours | Kidney | - | - | 934.0 | - |
| 6 hours | Liver | - | - | 317.1 | - |
| 3 days | Liver | - | - | 86.5 | 35.8 |
| 7 days | Kidney | ND | ND | 111.0 | 45.6 |
| 7 days | Liver | ND | ND | ND |
Table 3: Performance of an LC-MS/MS Method for Metabolite Quantification in Swine Tissues
| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| DOLQ | Muscle/Liver | 0.02 - 0.5 | >79.1 | <9.2 |
| MQCA | Muscle/Liver | 0.02 - 0.5 | >79.1 | <9.2 |
| QCA-glycine | Muscle/Liver | 0.02 - 0.5 | >79.1 | <9.2 |
| MQCA-glycine | Muscle/Liver | 0.02 - 0.5 | >79.1 | <9.2 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation; DOLQ: Desoxythis compound.[9]
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis of Tissues
This protocol is a generalized procedure based on methods for analyzing major this compound metabolites in swine tissues.[9]
-
Homogenization: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of extraction solution (2% metaphosphoric acid in 20% methanol).
-
Vortex for 2 minutes, then sonicate for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MAX cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water, followed by 3 mL of methanol.
-
Elute the analytes with 15 mL of 2% trifluoroacetic acid in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 15% acetonitrile in water).
-
Filter through a 0.22 µm filter before injection into the LC-MS/MS system.
-
Protocol 2: HPLC-UV Method for Simultaneous Determination
This protocol is adapted from a method for the simultaneous determination of this compound and its six major metabolites.[6]
-
HPLC System: Waters 2695 HPLC with a Waters 2487 UV detector.
-
Column: ZORBAX SB-C18 (250 mm x 4.6 mm, 5 µm).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Mobile Phase A: 0.6% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 85% A, 15% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-31 min: Return to initial conditions (85% A, 15% B)
-
31-35 min: Re-equilibration
-
-
Injection Volume: 40 µL.
-
Detection Wavelength: 254 nm.
Visualizations
References
- 1. The metabolism of this compound in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of this compound in rat and identification of metabolites in urine and feces using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Carbadox and metabolites of Carbadox and this compound in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Olaquindox In Vitro Genotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vitro genotoxicity assays of olaquindox.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its genotoxicity a concern?
A1: this compound is a synthetic quinoxaline-1,4-dioxide antimicrobial agent used as a growth promoter in animal feed.[1] Its use has been restricted in many regions due to evidence of genotoxicity, including the induction of mutations and chromosomal damage.[1] Concerns arise from the potential risk to human health through the consumption of animal products containing this compound residues.
Q2: What is the primary mechanism of this compound-induced genotoxicity?
A2: The primary mechanism of this compound genotoxicity is believed to be the induction of oxidative stress.[2][3] The N→O group reduction in its metabolic pathway can lead to the generation of reactive oxygen species (ROS).[3] This increase in intracellular ROS can cause oxidative DNA damage, leading to DNA strand breaks, chromosomal aberrations, and mutations.[2][3][4] Studies have shown the involvement of the lysosomal and mitochondrial pathways, as well as the activation of the p53 signaling pathway in response to this DNA damage.[4][5]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be phototoxic.[6] It can be degraded by light and, upon exposure to UVA and to a lesser extent visible light, it can induce phototoxic effects.[6] This is a critical factor to control in in vitro assays to avoid introducing variability.
Q4: What is the role of metabolic activation (S9 mix) in this compound genotoxicity testing?
A4: The inclusion of a metabolic activation system, such as a rat liver S9 fraction, is a standard component of in vitro genotoxicity testing to mimic mammalian metabolism.[7] For some compounds, metabolites can be more or less genotoxic than the parent compound. In the case of some quinoline derivatives, the presence of S9 mix can alter the mutagenic response.[8] The concentration of S9 should be carefully optimized as it can significantly impact the results.[3][9]
Q5: Which in vitro genotoxicity assays are commonly used for this compound?
A5: A standard battery of in vitro tests is recommended to assess the genotoxic potential of substances like this compound.[10][11] Commonly used assays include the bacterial reverse mutation test (Ames test), the in vitro mammalian cell gene mutation test (e.g., Mouse Lymphoma Assay), and an in vitro cytogenetic test (e.g., chromosomal aberration test or micronucleus test).[10][11]
Troubleshooting Guides
Bacterial Reverse Mutation Assay (Ames Test)
Issue: High variability or inconsistent results in the Ames test with this compound.
| Potential Cause | Troubleshooting Recommendation |
| Photodegradation of this compound | This compound is light-sensitive.[12] All steps of the assay, from stock solution preparation to incubation, should be performed under yellow or subdued light to prevent photodegradation, which could lead to variable concentrations of the active compound. |
| Suboptimal S9 Concentration | The concentration of the S9 fraction can significantly affect the metabolic activation of this compound and its derivatives.[3][9] Perform a preliminary experiment to determine the optimal S9 concentration for this compound, testing a range of concentrations (e.g., 1%, 2%, 5%, 10% v/v in the S9 mix). |
| Inappropriate Solvent | This compound has limited solubility in many organic solvents and is slightly soluble in water.[12][13] Ensure complete dissolution of this compound in the chosen solvent (e.g., DMSO) and that the final solvent concentration in the assay is not toxic to the bacterial strains. Test the solubility and stability of this compound in the chosen solvent and culture medium.[13][14] |
| High Spontaneous Revertant Counts | High background mutation rates can mask a weak mutagenic effect. Ensure the sterility of all reagents and media.[2] Check the master and working bacterial cultures for contamination or genetic drift.[15] |
| Inconsistent Plate Counts | Variability in plating technique can lead to inconsistent colony counts. Ensure a homogenous suspension of bacteria and top agar before pouring plates. Use a consistent and validated counting method.[16] |
Mouse Lymphoma Assay (MLA)
Issue: Difficulty in achieving reproducible mutant frequencies and colony sizing.
| Potential Cause | Troubleshooting Recommendation |
| Phototoxicity Affecting Cell Viability | Due to this compound's phototoxicity, exposure to light during treatment can lead to increased cytotoxicity that is not directly related to its genotoxic mechanism, causing variability in cell survival and mutant frequency.[6][9] Conduct the assay under controlled light conditions (e.g., using amber-colored plates or in a dark room). |
| Excessive Cytotoxicity | High levels of cytotoxicity can lead to the selection of mutants that are not a direct result of genotoxic events. Aim for a relative total growth (RTG) between 10% and 20% for the highest concentration.[6][7] A preliminary cytotoxicity assay is crucial to determine the appropriate concentration range. |
| Inconsistent Colony Sizing | The distinction between large and small colonies can be subjective and a source of variability.[17][18] Establish clear, objective criteria for colony sizing based on a reference set of images. Ensure all analysts are trained on these criteria. Consider using an automated colony counter if available.[18] |
| Suboptimal Expression Time | Insufficient time for the expression of the mutant phenotype can lead to an underestimation of the mutant frequency. A 48-hour expression period is standard for L5178Y cells.[19] |
| Cell Density Issues | Incorrect cell densities during treatment, expression, and plating can significantly impact results.[17] Carefully count and adjust cell concentrations at each step of the protocol. |
Chromosomal Aberration Test
Issue: High variability in the frequency of chromosomal aberrations and mitotic index.
| Potential Cause | Troubleshooting Recommendation |
| ROS-Induced Mitotic Arrest | This compound induces ROS, which can lead to cell cycle arrest and a reduction in the mitotic index (MI).[2][20] This can make it difficult to obtain a sufficient number of metaphase cells for analysis. Adjust the concentration of this compound to a level that induces aberrations with a minimal effect on the MI. A 50% reduction in MI is often considered the upper limit for a valid test.[21] |
| Secondary Clastogenic Effects of High Cytotoxicity | At highly toxic concentrations, chromosomal aberrations can be a secondary effect of cytotoxicity rather than a direct genotoxic mechanism.[22] Ensure that the highest concentration tested does not cause excessive cytotoxicity. |
| Variability in Culture Conditions | Cell cycle kinetics can be influenced by culture conditions, affecting the timing of peak aberration frequency.[23] Standardize all culture conditions, including medium, serum batch, temperature, and CO2 levels. |
| Subjectivity in Scoring Aberrations | The identification and classification of chromosomal aberrations can be subjective. Use a clear and standardized scoring system. Regular training and calibration of scorers using reference slides are recommended. |
| Inadequate Harvest Time | The optimal time to harvest cells to observe chromosomal aberrations can vary depending on the compound's effect on the cell cycle. A harvest time of 1.5-2.0 normal cell cycle lengths after the start of treatment is a general guideline.[24] |
Quantitative Data Summary
Table 1: Effect of S9 Concentration on Mutagenicity of a Model Compound (2-Aminoanthracene) in the Ames Test (TA98)
| S9 Concentration (% in S9 mix) | Mean Revertants/Plate ± SD |
| 0 | 25 ± 5 |
| 1 | 250 ± 30 |
| 2.5 | 800 ± 75 |
| 5 | 1200 ± 110 |
| 10 | 950 ± 90 |
Data adapted from a study on S9 optimization. This table illustrates the importance of optimizing S9 concentration, as mutagenicity can decrease at higher, non-optimal concentrations.
Table 2: Relationship between Cytotoxicity (Relative Total Growth) and Mutant Frequency in the Mouse Lymphoma Assay
| Concentration (µg/mL) | Relative Total Growth (RTG) % | Mutant Frequency (x 10⁻⁶) |
| 0 (Control) | 100 | 55 |
| 10 | 85 | 150 |
| 20 | 50 | 350 |
| 30 | 20 | 600 |
| 40 | 8 | 450 |
This table demonstrates a typical dose-response where mutant frequency increases with concentration up to a point of high cytotoxicity, after which it may plateau or decrease. It highlights the importance of selecting concentrations that result in an appropriate level of cytotoxicity (typically 10-20% RTG for the highest concentration).[20]
Table 3: Correlation of Mitotic Index and Chromosomal Aberration Frequency
| Concentration (µM) | Mitotic Index (%) | % Aberrant Cells (excluding gaps) |
| 0 (Control) | 5.2 | 1.5 |
| 25 | 4.1 | 5.0 |
| 50 | 2.8 | 12.5 |
| 100 | 1.5 | 8.0 |
This table illustrates that as the concentration of a test compound increases, the mitotic index may decrease while the percentage of cells with chromosomal aberrations increases, up to a point where severe cytotoxicity inhibits cell division and potentially lowers the observed aberration frequency.[1][25][26][27]
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) - Adapted from OECD 471[28][29][30][31][32]
-
Preparation of Bacterial Strains: Use at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA). Grow overnight cultures to a density of 1-2 x 10⁹ cells/mL.
-
Preparation of Test Substance: Prepare this compound solutions in a suitable solvent (e.g., DMSO) under subdued light. A range of at least five concentrations should be selected based on a preliminary toxicity test.
-
Metabolic Activation: Prepare the S9 mix (containing S9 fraction, cofactors like NADP+ and glucose-6-phosphate) on the day of use and keep it on ice.
-
Assay Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the test substance solution.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a buffer solution.
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control.
In Vitro Mouse Lymphoma Assay (MLA) - Adapted from OECD 490[16][33][34][35]
-
Cell Culture: Use L5178Y/TK+/- mouse lymphoma cells. Maintain in suspension culture in a suitable medium.
-
Treatment:
-
Expose cells to at least four concentrations of this compound, with and without S9 metabolic activation, for 3-4 hours. Perform all steps under subdued light.
-
Wash the cells to remove the test substance.
-
-
Expression Period: Culture the cells for 48 hours to allow for the expression of mutations at the TK locus. Monitor cell density and adjust as necessary.
-
Mutant Selection:
-
Plate a known number of cells in a selective medium containing trifluorothymidine (TFT) to select for TK-deficient mutants.
-
Plate cells in a non-selective medium to determine the cloning efficiency (viability).
-
-
Incubation: Incubate plates for 10-14 days to allow for colony formation.
-
Scoring and Analysis:
-
Count the number of colonies on both selective and non-selective plates.
-
Calculate the mutant frequency.
-
If a positive result is obtained, perform colony sizing to distinguish between large (gene mutation) and small (chromosomal damage) colonies.
-
In Vitro Chromosomal Aberration Test - Adapted from OECD 473[15][24][36][37]
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary human lymphocytes.
-
Treatment:
-
Expose cell cultures to at least three concentrations of this compound, with and without S9 metabolic activation. A short treatment (3-6 hours) followed by a recovery period, and a long treatment (continuous for 1.5-2 cell cycles) without S9 should be performed.
-
Protect cultures from light during treatment.
-
-
Cell Harvest:
-
Add a metaphase-arresting agent (e.g., colcemid) to the cultures 1-3 hours before harvesting.
-
Harvest cells at a time equivalent to approximately 1.5-2.0 normal cell cycle lengths from the beginning of treatment.
-
-
Chromosome Preparation:
-
Treat cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the cell suspension onto clean microscope slides and air-dry.
-
-
Staining and Analysis:
-
Stain the slides with Giemsa or another suitable stain.
-
Analyze at least 200 well-spread metaphases per concentration for structural and numerical chromosomal aberrations under a microscope.
-
Determine the mitotic index for each concentration to assess cytotoxicity.
-
Visualizations
Caption: this compound Genotoxicity Signaling Pathway.
Caption: Ames Test Experimental Workflow.
Caption: Mouse Lymphoma Assay (MLA) Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimal levels of S9 fraction in the Ames and fluctuation tests: apparent importance of diffusion of metabolites from top agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inter-laboratory variability in Ames assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse lymphoma thymidine kinase locus gene mutation assay: International Workshop on Genotoxicity Test Procedures Workgroup Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Within-laboratory reproducibility of Ames test results: are repeat tests necessary? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. fao.org [fao.org]
- 13. This compound | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. gentronix.co.uk [gentronix.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genotoxic effects of synthetic amorphous silica nanoparticles in the mouse lymphoma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 22. youtube.com [youtube.com]
- 23. Comparison of spontaneous structural chromosome aberration frequency in 48 h-cultured human lymphocytes mitotically arrested by different colcemid treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Mammalian Chromosomal Aberration Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Olaquindox Extraction from Fatty Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient extraction of olaquindox from fatty tissues.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of this compound from fatty tissues, offering potential causes and solutions.
Issue 1: Low Recovery of this compound
-
Potential Cause: Inefficient initial extraction from the high-lipid matrix.
-
Solution: Ensure thorough homogenization of the tissue sample. Consider using a solvent mixture with good lipid solubility that can also effectively partition this compound. A common and effective extraction solvent is a mixture of metaphosphoric acid in methanol, which aids in protein precipitation and liberates the analyte.[1][2] For fatty samples, a defatting step with hexane after the initial extraction is crucial.[1][3]
-
Potential Cause: Loss of analyte during the cleanup step.
-
Solution: Optimize the solid-phase extraction (SPE) or column chromatography procedure. Ensure proper conditioning of the SPE cartridge.[3] If using alumina column chromatography, verify that the alumina is properly activated.[4][5] The choice of elution solvent and its volume should be carefully controlled to ensure complete elution of this compound without co-eluting interfering substances.
-
Potential Cause: Degradation of this compound during sample processing.
-
Solution: this compound can be sensitive to pH extremes.[1][3] Avoid harsh acidic or alkaline conditions during extraction and cleanup.[1][3] Work with samples on ice and minimize the time between extraction and analysis. Store extracts at low temperatures (-20°C) and protected from light.[1][3]
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Potential Cause: Co-elution of endogenous lipids and other matrix components that cause ion suppression or enhancement.
-
Solution: Incorporate a robust cleanup step. Mixed-mode anion-exchange SPE columns can be effective in removing interfering substances.[2] A defatting step with hexane is highly recommended for fatty tissues.[1][3]
-
Potential Cause: Insufficient chromatographic separation.
-
Solution: Optimize the HPLC/UPLC gradient to achieve better separation of this compound from matrix components. Experiment with different mobile phase compositions and gradients.
Issue 3: Poor Reproducibility of Results
-
Potential Cause: Inconsistent sample homogenization.
-
Solution: Use a standardized homogenization procedure for all samples to ensure uniformity. The weight of the initial tissue sample should be consistent across experiments.[1]
-
Potential Cause: Variability in the manual cleanup procedure.
-
Solution: If possible, automate the SPE cleanup. If performing manually, ensure consistent flow rates and solvent volumes for each sample.
-
Potential Cause: Instability of the analyte in stored extracts.
-
Solution: Analyze extracts as soon as possible after preparation. If storage is necessary, validate the stability of this compound under your specific storage conditions (temperature, light exposure). Studies have shown that this compound and its metabolites are stable for at least 3 months when stored at -20°C in the dark.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial sample weight for this compound extraction from fatty tissues?
A1: A sample weight of 2.0 to 5.0 grams of homogenized tissue is commonly used for this compound extraction.[1][2]
Q2: Which extraction solvent is most suitable for fatty tissues?
A2: A mixture of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol is a frequently used and effective extraction solvent.[1][2] This mixture helps to precipitate proteins and extract this compound and its metabolites. Acetonitrile has also been used for extraction.[4][5]
Q3: Is a defatting step necessary for fatty tissue samples?
A3: Yes, for fatty tissues, a defatting step is highly recommended to reduce matrix effects and improve the cleanliness of the final extract. Shaking the initial extract with hexane is a common and effective method for defatting.[1][3]
Q4: What are the common cleanup techniques for this compound extracts from fatty tissues?
A4: The two most common cleanup techniques are solid-phase extraction (SPE) and alumina column chromatography.[2][3][4][5] SPE with mixed-mode anion-exchange columns is particularly effective for removing interfering substances.[2]
Q5: What are the typical recovery rates for this compound from fatty tissues?
A5: With optimized methods, mean recovery rates for this compound and its metabolites from fatty tissues can range from 63.5% to 91.5%.[1][3] A study using a liquid chromatographic method reported average recoveries of 66.3% to 74.0% for this compound added to swine tissues at levels of 0.05 to 0.2 ppm.[4][5] Another LC-MS/MS method reported total recoveries higher than 79.1%.[2]
Experimental Protocols
Protocol 1: Extraction and Cleanup using Metaphosphoric Acid and SPE
This protocol is based on a validated LC-MS/MS method for the determination of this compound and its metabolites in swine tissues.[2]
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized fatty tissue into a 50 mL centrifuge tube.
-
Extraction:
-
Add 5 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol.
-
Sonicate in an ultrasonic bath at room temperature for 10 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction step on the residue.
-
-
Defatting:
-
Combine the supernatants.
-
Add 3 mL of hexane, vortex for 1 minute, and centrifuge.
-
Discard the upper hexane layer.
-
-
pH Adjustment: Add 1 mol·L⁻¹ sodium acetate to adjust the pH to approximately 7.
-
SPE Cleanup:
-
Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with methanol followed by water.
-
Load the extract onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the analytes with an appropriate solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Protocol 2: Extraction and Cleanup using Acetonitrile and Alumina Column Chromatography
This protocol is based on a liquid chromatographic method for the determination of this compound in swine tissues.[4][5]
-
Homogenization: Prepare a homogenized sample of the fatty tissue.
-
Extraction:
-
Extract a known amount of the homogenized tissue with acetonitrile.
-
Centrifuge and collect the supernatant.
-
-
Evaporation: Evaporate the acetonitrile extract to dryness.
-
Alumina Column Cleanup:
-
Prepare a column with activated alumina.
-
Dissolve the residue from the evaporation step in a small amount of a suitable solvent and load it onto the alumina column.
-
Wash the column with a non-polar solvent to remove fats and other interferences.
-
Elute this compound with a more polar solvent.
-
-
Final Preparation: Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.
Data Presentation
Table 1: Comparison of Extraction Method Performance
| Parameter | Method 1 (Metaphosphoric Acid/SPE)[2] | Method 2 (Acetonitrile/Alumina)[4][5] |
| Extraction Solvent | 5% Metaphosphoric Acid in 20% Methanol | Acetonitrile |
| Cleanup | Solid-Phase Extraction (SPE) | Alumina Column Chromatography |
| Average Recovery | > 79.1% | 66.3% - 74.0% |
| Limit of Detection (LOD) | 0.01 - 0.25 µg·kg⁻¹ | 0.02 ppm (in tissue) |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg·kg⁻¹ | Not explicitly stated |
Visualizations
Caption: General workflow for this compound extraction from fatty tissues.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound residues in swine tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound residues in swine tissues by liquid chromatography. | Semantic Scholar [semanticscholar.org]
addressing olaquindox instability during sample storage and preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olaquindox. The information provided addresses common challenges related to the instability of this compound during sample storage and preparation, ensuring the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound sample concentrations are lower than expected. What could be the cause?
A1: Lower than expected this compound concentrations are often due to degradation during sample storage or preparation. This compound is known to be unstable under certain conditions. Key factors that can lead to its degradation include exposure to light, inappropriate pH levels, and elevated temperatures.[1][2][3] It is also important to consider the metabolic conversion of this compound to its various metabolites in biological samples.[4][5][6]
Q2: How does light affect this compound stability and how can I prevent photodegradation?
A2: this compound is highly sensitive to light and can undergo photodegradation.[2][7] Exposure to both UV and visible light can cause the formation of a reactive oxaziridine derivative, leading to photoallergic reactions and degradation of the parent compound.[8][9] To prevent photodegradation, it is crucial to:
-
Store this compound standards and samples in the dark.
-
Use amber vials or wrap containers with aluminum foil.[10]
-
Minimize exposure to ambient light during all sample preparation steps.
Q3: What is the optimal pH range for storing and preparing this compound samples?
A3: Quinoxaline-N-oxides, including this compound, are susceptible to degradation in both alkaline and acidic environments.[1][10] While a specific optimal pH range is not definitively established in all literature, a mild sample pretreatment procedure is recommended to avoid transformation.[6][10] For tissue extraction, a solution of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol has been used successfully, which adjusts the sample pH to approximately 2 and aids in protein precipitation without causing significant degradation.[1][10] It has been noted that recoveries of related compounds are low at pH >3 when using liquid-liquid extraction.[1][10]
Q4: What are the recommended storage temperatures for this compound stock solutions and biological samples?
A4: To ensure stability, specific storage temperatures are critical. Based on stability studies, the following conditions are recommended:
-
Stock Solutions: this compound stock solutions prepared in methanol are stable for at least 14 days when stored at -20°C in the dark.[10] For longer-term storage, -80°C for up to 6 months is suggested.[11]
-
Post-preparation Samples: Processed samples are stable for 24 hours at 4°C and for at least 7 days when stored at -20°C in the dark.[10]
-
Biological Tissues: Spiked tissue samples (liver, kidney, muscle, and fat) have shown stability for up to 2 weeks at 4°C in the dark and for at least 3 months when stored at -20°C in the dark.[10]
Q5: I need to perform multiple freeze-thaw cycles on my samples. Will this affect this compound stability?
A5: Studies have shown that this compound and its main metabolites are stable through at least four freeze-thaw cycles, from -20°C to room temperature, in spiked tissue samples.[6][10] While the compound exhibits good stability in this regard, it is always best practice to minimize the number of freeze-thaw cycles.
Q6: Are there any specific considerations for the type of matrix being analyzed (e.g., plasma, tissue, feed)?
A6: Yes, the sample matrix can influence the extraction and cleanup procedures required to ensure this compound stability. For instance, tissue samples require homogenization and protein precipitation, often using an acidic solution like metaphosphoric acid.[6][10] For animal feed, extraction is typically performed with a mixture of water and acetonitrile.[12] The goal of the sample preparation method is to efficiently extract this compound while minimizing degradation and removing interfering substances.
Quantitative Data Summary
The stability of this compound and its metabolites has been evaluated under various storage conditions. The following tables summarize these findings.
Table 1: Stability of this compound and its Metabolites in Standard Solutions and Post-Preparation Samples [10]
| Sample Type | Storage Temperature | Duration | Stability |
| Standard Solutions in Methanol | -20°C (in the dark) | At least 14 days | Stable |
| Post-Preparation Samples | 4°C (in the dark) | 24 hours | Stable |
| Post-Preparation Samples | -20°C (in the dark) | 7 days | Stable |
Table 2: Stability of this compound and its Metabolites in Spiked Tissue Samples (Liver, Kidney, Muscle, Fat) [10]
| Storage Condition | Duration | Stability |
| 4°C (in the dark) | 2 weeks | Stable |
| -20°C (in the dark) | 3 months | Stable |
| Freeze-Thaw Cycles (-20°C to Room Temp) | 4 cycles | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Weighing: Accurately weigh the required amount of this compound analytical standard.
-
Dissolution: Dissolve the standard in methanol (MeOH) to prepare a stock solution of a known concentration (e.g., 1,000 µg/mL).[10]
-
Storage: Store the stock solution in an amber vial at -20°C.[10] The solution is stable for at least two months under these conditions.[10]
Protocol 2: Extraction of this compound from Animal Tissue [10]
-
Sample Preparation: Thaw the frozen tissue sample and weigh 5.0 ± 0.1 g of the homogenized sample into a 50-mL polypropylene centrifuge tube.
-
First Extraction: Add 10 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol to the sample. Vortex for at least 1 minute.
-
Centrifugation: Centrifuge the mixture at 4,500 x g for 10 minutes at 5°C.
-
Supernatant Collection: Carefully transfer the supernatant to a separate tube.
-
Second Extraction: Repeat the extraction process (steps 2-4) on the remaining tissue pellet.
-
Combine Supernatants: Combine the supernatants from both extractions into a 50-mL polypropylene centrifuge tube.
-
Defatting: Add 3 mL of hexane to the combined supernatant, vortex, and centrifuge to separate the layers. Discard the upper hexane layer.
-
Cleanup: The resulting extract is now ready for solid-phase extraction (SPE) cleanup.
Visualizations
Caption: Workflow for the extraction of this compound from animal tissue samples.
Caption: Factors influencing this compound instability and corresponding preventative measures.
References
- 1. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. The metabolism of this compound in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phototoxicity of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 808. This compound (WHO Food Additives Series 33) [inchem.org]
- 9. Demonstration of this compound phototoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Olaquindox by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analysis of olaquindox and its metabolites by mass spectrometry. Our goal is to help you minimize ion suppression and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest (this compound), interfere with the ionization process in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity.[1][3] Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity (limits of detection and quantification) of your analytical method.[4]
Q2: My this compound signal is weak and inconsistent. Could this be due to ion suppression?
A2: Yes, weak and inconsistent signals are common symptoms of ion suppression.[5] Co-eluting matrix components from complex samples like animal tissues or feed can compete with this compound for ionization, leading to reduced and variable signal intensity.[1][5] It is crucial to perform experiments to confirm and quantify the extent of ion suppression in your method.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6][7] In this technique, a standard solution of this compound is continuously infused into the LC flow after the analytical column and before the mass spectrometer ion source. A blank matrix sample is then injected. A drop in the constant this compound signal as the matrix components elute indicates the time regions where ion suppression occurs.[7] Another approach is to compare the signal response of this compound in a neat standard solution versus its response in a matrix-spiked sample at the same concentration; a lower response in the matrix indicates suppression.[2]
Q4: What are the primary sources of matrix effects when analyzing this compound in animal tissues or feed?
A4: The primary sources of matrix effects are endogenous components of the sample that are co-extracted with this compound. These can include salts, lipids, proteins, and other small molecules.[1][6] The complexity of the matrix in animal feed and tissues like liver and muscle makes thorough sample cleanup essential to minimize these interferences.[8][9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: Low recovery and significant signal suppression for this compound.
-
Cause: Inadequate sample cleanup is a primary cause of low recovery and ion suppression. Complex matrices like animal feed and tissues require efficient removal of interfering substances before LC-MS/MS analysis.
-
Solution: Implement a robust Solid-Phase Extraction (SPE) protocol. For different matrices, specific SPE cartridges and procedures have been shown to be effective:
-
For Animal Tissues (Swine Muscle and Liver): An Oasis MAX cartridge (mixed-mode anion-exchange) can be used.[8] The sample is extracted with an acidic methanol solution, and the SPE cleanup involves specific wash and elution steps to isolate the analytes.[8]
-
For Animal Feed (Fodder): A Bond Elut PPL cartridge (polymeric) is a reliable option.[9] The extraction is typically performed with a methanol/water mixture.[9]
-
For Fish Tissue: An Oasis MAX SPE clean-up following hydrochloric acid hydrolysis has been successfully applied.[10]
-
The following diagram illustrates a general troubleshooting workflow when encountering ion suppression.
Caption: Troubleshooting workflow for addressing ion suppression.
Issue 2: this compound peak co-elutes with a region of ion suppression.
-
Cause: The chromatographic method does not sufficiently separate this compound from matrix components that cause ion suppression.
-
Solution: Adjust the liquid chromatography (LC) conditions to shift the retention time of this compound away from the suppression zone.
-
Modify the Mobile Phase Gradient: Alter the gradient profile to improve the separation between this compound and interfering compounds. A slower, more shallow gradient around the elution time of this compound can enhance resolution.
-
Change the Mobile Phase Composition: Using additives like formic acid can improve peak shape and may alter the retention of interfering compounds.[9] A typical mobile phase consists of water and acetonitrile, both with 0.1% formic acid.[9]
-
Consider a Different Column: If modifying the mobile phase is insufficient, using a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl) may provide the necessary selectivity.
-
Issue 3: Inconsistent quantification despite sample cleanup and LC optimization.
-
Cause: Even with optimization, some level of ion suppression may be unavoidable and can vary between samples.
-
Solution: Use a suitable internal standard (IS) to compensate for signal variability.
-
Best Practice: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated this compound). The SIL-IS will have nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression.[1] By calculating the ratio of the analyte signal to the IS signal, the variability due to ion suppression can be normalized.
-
Alternative: If a SIL-IS is not available, a structural analog that elutes close to this compound and behaves similarly in the ion source can be used. For the analysis of this compound's metabolite (MQCA), deuterated quinoxaline-2-carboxylic acid (d4-QCA) has been used as an internal standard.[10]
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Swine Tissues[8]
This protocol is for the extraction and cleanup of this compound and its metabolites from swine muscle and liver.
-
Homogenization: Homogenize 2.0 g of tissue sample.
-
Extraction: Add 2% metaphosphoric acid in 20% methanol. Vortex and centrifuge the sample.
-
SPE Cleanup (Oasis MAX Cartridge):
-
Condition the cartridge with methanol, followed by water.
-
Load the supernatant from the extraction step.
-
Wash the cartridge with a sodium acetate/methanol solution.
-
Dry the cartridge.
-
Elute the analytes with 2% trifluoroacetic acid in methanol.
-
-
Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute the residue in an acetonitrile-water solution for LC-MS/MS analysis.
The workflow for this protocol is visualized below.
Caption: SPE workflow for this compound analysis in tissue.
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for this compound and its metabolites.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Swine Tissues[8] | Fodder[9] | Fish Tissue (MQCA)[10] |
| LC Column | C18 | Agilent InfinityLab Poroshell 120 SB-C18 | Not Specified |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | A: Water (0.1% Formic Acid), B: ACN (0.1% Formic Acid) | Not Specified |
| Ionization Mode | ESI Positive | Agilent Jet Stream ESI | ESI MS/MS |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/kg | 200 µg/kg | 0.25 ng/g |
| Recovery | 79.1% - 91.1% | 78% - 92% | 92.7% - 104.3% |
| Matrix Effects | 11.5% - 23.8% | Not explicitly quantified | Not explicitly quantified |
Table 2: Example MRM Transitions for this compound [9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 264 | 212 | 20 |
| This compound | 264 | 143 | 30 |
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of marker residue of this compound in fish tissue by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate internal standards for olaquindox quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of olaquindox.
Frequently Asked Questions (FAQs)
Q1: What are the most common internal standards used for this compound quantification?
A1: The selection of an internal standard is critical for accurate and precise quantification of this compound. The most commonly cited internal standards are:
-
This compound-d4: A deuterated analog of this compound, which is the ideal choice for mass spectrometry-based methods (LC-MS/MS) as it co-elutes with the analyte and has a similar ionization response.[1]
-
Acetanilide: Used as an internal standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV) methods for this compound determination in animal feeds.[2]
-
Acetylthis compound: Employed as an internal standard in Thin-Layer Chromatography (TLC) methods for analyzing this compound in animal feed.[3]
Q2: What are the key considerations when selecting an internal standard for my specific application?
A2: The choice of an internal standard depends primarily on the analytical method and the sample matrix.
-
For LC-MS/MS methods, a stable isotope-labeled internal standard like this compound-d4 is highly recommended to compensate for matrix effects and variations in instrument response.[1][4]
-
For HPLC-UV methods, a compound that is structurally similar to this compound but well-resolved chromatographically can be used. Acetanilide has been successfully used in this context.[2]
-
The internal standard should be added to the sample as early as possible in the sample preparation process to account for any losses during extraction and cleanup.
Q3: Can I use a different internal standard not listed here?
A3: It is possible to use other compounds as internal standards, but they must meet several criteria:
-
They should not be present in the sample matrix.
-
They should have similar chemical and physical properties to this compound.
-
They should be chromatographically resolved from this compound and other matrix components.
-
They should have a stable and consistent response in the detection system. Thorough validation is necessary to ensure the chosen internal standard provides accurate and reliable results.
Troubleshooting Guide
Q1: Why is the peak area of my internal standard inconsistent across samples?
A1: Inconsistent internal standard peak areas can be caused by several factors:
-
Inaccurate Pipetting: Ensure that the same volume of the internal standard solution is added to every sample and standard. Use calibrated micropipettes and proper pipetting techniques.
-
Sample Loss During Preparation: If the internal standard is added at the beginning of the sample preparation, significant variability in its peak area could indicate inconsistent recovery during extraction or cleanup steps. Review your sample preparation protocol for potential sources of loss.
-
Instrument Instability: Check the stability of your analytical instrument (e.g., LC pump, autosampler, detector). Run a series of injections of a standard solution containing the internal standard to assess the instrument's precision.
-
Matrix Effects in LC-MS/MS: In complex matrices, co-eluting compounds can suppress or enhance the ionization of the internal standard, leading to variability. Using a stable isotope-labeled internal standard like this compound-d4 can help mitigate this issue.[1]
Q2: I am observing poor peak shape for this compound and/or my internal standard. What should I do?
A2: Poor peak shape (e.g., fronting, tailing, or splitting) can compromise the accuracy of integration and quantification. Consider the following troubleshooting steps:
-
Column Contamination or Degradation: The analytical column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or, if necessary, replace it.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase can significantly affect the peak shape of ionizable compounds like this compound. Ensure the mobile phase is properly prepared and that its pH is suitable for the analyte and the column.
-
Injection Solvent Mismatch: A mismatch between the injection solvent and the mobile phase can lead to peak distortion. If possible, dissolve your samples and standards in the initial mobile phase.
-
Sample Overload: Injecting too much sample onto the column can cause peak fronting. Try diluting your sample and injecting a smaller volume.
Q3: My recovery of this compound is low and/or variable. How can I improve it?
A3: Low or variable recovery can be a significant source of error in your analysis. Here are some potential solutions:
-
Optimize Extraction Procedure: The extraction solvent and technique may not be efficient for your sample matrix. Experiment with different solvents, extraction times, and methods (e.g., sonication, vortexing, shaking). For instance, this compound has been extracted from feeds using dimethylformamide (DMF) or a mixture of methanol and water.[2][5]
-
Improve Solid-Phase Extraction (SPE) Cleanup: If you are using SPE, ensure that the cartridge is appropriate for this compound and that the loading, washing, and elution steps are optimized. For example, Oasis HLB cartridges have been used for the cleanup of this compound and its metabolites.[6]
-
Check for Degradation: this compound can be sensitive to light and certain pH conditions. Protect your samples and standards from light and ensure that the pH of your solutions is appropriate to prevent degradation.
-
Use an Appropriate Internal Standard: Adding a suitable internal standard at the beginning of the sample preparation process can help to correct for low and variable recovery.
Quantitative Data Summary
| Internal Standard | Analyte | Analytical Method | Matrix | Key Parameters | Reference |
| This compound-d4 | This compound | LC-MS/MS | - | Deuterium labeled internal standard. | [1] |
| Acetanilide | This compound | HPLC-UV | Animal Feed | Mobile Phase: Methanol:Water (20:80, V/V), UV Detection: 260 nm. | [2] |
| Acetylthis compound | This compound | TLC | Animal Feed | Mobile Phase: Ethyl acetate-acetone-alcohol (62+40+3, v/v), Densitometry at λ = 360 nm. | [3] |
Experimental Protocols
HPLC-UV Method for this compound in Animal Feed
This protocol is based on the method described by Li and Qiu (1997).[2]
-
Sample Preparation:
-
Weigh a representative sample of the animal feed.
-
Add a known amount of acetanilide internal standard solution.
-
Extract this compound and the internal standard with dimethylformamide (DMF).
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: PC8-10/S2504 (4.0 mm i.d. x 250 mm, 10 µm) or equivalent C8 column.
-
Mobile Phase: Methanol:Water (20:80, V/V).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 260 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of acetanilide against the concentration of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
LC-MS/MS Method for this compound in Fodder
This protocol is based on the method described by Agilent Technologies (2018).[5]
-
Sample Preparation:
-
Weigh 2 g of homogenized fodder sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol/water (5/95).
-
Vortex for 1 minute and shake for 45 minutes at 200 rpm in the dark.
-
Centrifuge at 8,000 rpm for 10 minutes.
-
The supernatant is used for SPE cleanup.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a Bond Elut PPL (200 mg, 3 mL) cartridge.
-
Condition the cartridge with methanol and water.
-
Load 2 mL of the extraction supernatant.
-
Wash the cartridge with 2 mL of 0.02 mol/L HCl, 2 mL of 0.1 mol/L HCl, and 2 mL of methanol/water (5/95).
-
Elute this compound with 2 mL of methanol/water (60:40).
-
Filter the eluent through a nylon syringe filter.
-
-
LC-MS/MS Conditions:
-
Column: Agilent InfinityLab Poroshell 120 SB-C18, 100 x 2.1 mm, 2.7 µm.
-
Mobile Phase A: Water (0.1% formic acid).
-
Mobile Phase B: Acetonitrile (0.1% formic acid).
-
Gradient Elution: A suitable gradient program to separate this compound from matrix components.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor and product ions for this compound (e.g., 264 -> 212, 264 -> 143).[5]
-
-
Quantification:
-
Prepare a calibration curve using standards fortified in a blank matrix.
-
Quantify this compound in the samples based on the calibration curve. An internal standard like this compound-d4 is recommended for best accuracy.[1]
-
Visualizations
Caption: Figure 1: Decision Tree for Internal Standard Selection.
Caption: Figure 2: General Workflow for this compound Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [The determination of this compound in feeds by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Determination of this compound, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with olaquindox cross-reactivity in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of olaquindox.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its detection?
This compound is a quinoxaline-based antibacterial agent previously used as a growth promoter in animal feed.[1] Due to potential carcinogenic and mutagenic effects, its use has been banned or restricted in many countries.[2] Immunoassays, particularly ELISAs, are common methods for monitoring this compound residues in food products.[2]
Cross-reactivity is a significant concern because antibodies developed for this compound may also bind to other structurally similar compounds, such as other quinoxaline derivatives or metabolites. This can lead to false-positive results or inaccurate quantification of this compound. The core structure of this compound, the quinoxaline ring, is shared by several other compounds, making the development of highly specific antibodies challenging.
Q2: Which compounds are known to cross-react with this compound antibodies?
Cross-reactivity profiles can vary significantly depending on the specific antibody (monoclonal or polyclonal) and the assay format. Below are summaries of reported cross-reactivity data from different sources.
Table 1: Cross-Reactivity of a Polyclonal Antibody-Based ELISA
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Mequindox | < 35 |
| Quincetone | < 35 |
| Carbadox | < 35 |
| Cyadox | < 35 |
| Other Antibiotics | Not Detected |
Data synthesized from a study on a polyclonal antibody-based ELISA. The study notes that cross-reactivity was less than 35% for four structurally related compounds.[3]
Table 2: Cross-Reactivity of a Monoclonal Antibody-Based ELISA
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Mequindox | 67 |
| Quincetone | 60 |
| Carbadox | 0.9 |
| MQCA (3-methyl-quinoxaline-2-carboxylic acid) | Not Reported |
| QCA (quinoxaline-2-carboxylic acid) | Not Detected |
Data from a study developing a monoclonal antibody against this compound and related compounds.
Table 3: Specificity of a Commercial this compound ELISA Kit
| Analyte | Cross-Reactivity (%) |
| This compound | 100 |
| Carbadox | < 0.1 |
This data is from a commercially available ELISA kit and demonstrates high specificity against carbadox.[4]
Q3: What is the structural basis for this compound cross-reactivity?
The cross-reactivity of this compound antibodies is primarily due to the recognition of the common quinoxaline ring structure shared by this compound and its analogs. The specificity of an antibody is determined by its binding affinity to the unique structural features of the target molecule.
Below is a diagram illustrating the structural similarities between this compound and a common cross-reactant, mequindox.
Caption: Structural relationship between this compound and Mequindox.
Antibodies raised against this compound may recognize epitopes on the quinoxaline core, leading to binding with other molecules that share this structure. The side chains and modifications on the quinoxaline ring contribute to the specificity. Antibodies that bind to these more unique regions will exhibit lower cross-reactivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound immunoassays.
Problem 1: High Background or False-Positive Results
High background can obscure the specific signal, while false positives can arise from cross-reactivity or other interferences.
Table 4: Troubleshooting High Background / False Positives
| Possible Cause | Recommended Solution |
| Cross-reactivity with structurally similar compounds | Confirm the specificity of your antibody. If possible, test for cross-reactivity with potential interfering compounds. Consider using a more specific monoclonal antibody if using a polyclonal antibody. |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or the blocking incubation time. Consider using a different blocking agent. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile water to prepare buffers. |
| Insufficient washing | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| High concentration of detection antibody | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Matrix effects from the sample | Dilute the sample further in the assay buffer. Optimize the sample extraction and clean-up procedure to remove interfering substances. |
Problem 2: Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to procedural errors.
Table 5: Troubleshooting Weak or No Signal
| Possible Cause | Recommended Solution |
| Inactive antibody or enzyme conjugate | Ensure proper storage of antibodies and enzyme conjugates. Avoid repeated freeze-thaw cycles. Test the activity of the enzyme conjugate with its substrate independently. |
| Incorrect buffer pH or composition | Verify the pH and composition of all buffers, especially the coating and substrate buffers. |
| Insufficient incubation times or incorrect temperature | Optimize incubation times and temperatures according to the protocol. Ensure all reagents are at room temperature before use. |
| Low concentration of this compound in the sample | Concentrate the sample or use a more sensitive detection method if available. |
| Improper plate coating | Ensure the coating antigen is at the optimal concentration and that the plates are incubated for the recommended time and temperature to allow for efficient binding. |
| Expired reagents | Check the expiration dates of all kit components and reagents. |
Problem 3: High Variability Between Replicate Wells
Inconsistent results between replicates can compromise the accuracy and precision of the assay.
Table 6: Troubleshooting High Variability
| Possible Cause | Recommended Solution |
| Inaccurate pipetting | Calibrate pipettes regularly. Use fresh pipette tips for each sample and reagent. Ensure consistent pipetting technique. |
| Incomplete mixing of reagents | Thoroughly mix all reagents before use. |
| Uneven temperature across the plate | Avoid stacking plates during incubation. Ensure the plate is incubated in a stable temperature environment. |
| Edge effects | Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is properly sealed during incubations to prevent evaporation. |
| Insufficient washing | Ensure all wells are washed equally and thoroughly. |
Experimental Protocols
Protocol 1: Indirect Competitive ELISA for this compound in Animal Feed
This protocol is a generalized procedure based on published methods.[2] Optimization may be required for specific antibodies and sample types.
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate, 100 mM, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in 1 L of distilled water.
-
Phosphate-Buffered Saline (PBS): 10 mM phosphate buffer, 150 mM NaCl, pH 7.4.
-
Washing Buffer: PBS with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Substrate Solution (TMB): Use a commercial TMB substrate solution.
-
Stop Solution: 2 M H₂SO₄.
2. Sample Preparation (Animal Feed):
-
Homogenize the feed sample.
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 5 mL of methanol and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and dilute it with PBS (e.g., 1:10 or as determined by validation).
3. ELISA Procedure:
Caption: Workflow for an indirect competitive ELISA for this compound.
4. Data Analysis:
-
Calculate the average absorbance for each set of replicate wells.
-
Create a standard curve by plotting the absorbance values of the standards against their corresponding concentrations on a semi-logarithmic scale.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. Remember to account for the dilution factor from sample preparation.
Logical Troubleshooting Workflow
When encountering issues with your this compound immunoassay, a systematic approach can help identify the root cause. The following diagram outlines a logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting this compound immunoassays.
References
- 1. ringbio.com [ringbio.com]
- 2. A highly sensitive and specific polyclonal antibody-based enzyme-linked immunosorbent assay for detection of antibiotic this compound in animal feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OQX (this compound) ELISA Kit - Elabscience® [elabscience.com]
- 4. reagen.us [reagen.us]
Technical Support Center: Optimizing Dose-Response Curves in Olaquindox Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during olaquindox cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound induces cytotoxicity primarily through the generation of reactive oxygen species (ROS). This leads to oxidative DNA damage, cell cycle arrest in the S-phase, and ultimately triggers apoptosis via the mitochondrial pathway.[1][2][3] Key molecular events include the activation of p53, upregulation of Bax, downregulation of Bcl-2, release of cytochrome C, and activation of caspase-9 and -3.[2]
Q2: Which cell lines are commonly used for this compound cytotoxicity studies, and what are their typical IC50 values?
A2: Human hepatoma (HepG2) and human embryonic kidney (HEK293) cells are frequently used. The half-maximal inhibitory concentration (IC50) can vary based on the experimental conditions, but studies have reported an IC50 value of approximately 800 µg/mL for this compound in both HepG2 and HEK293 cells.[4]
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound can be dissolved in solvents like DMSO to create a stock solution. For in vivo experiments, a common method involves adding the DMSO stock solution to a vehicle like PEG300, followed by Tween-80 and saline.[5] It is recommended to prepare fresh working solutions on the day of the experiment.[5]
Q4: What are the key steps in performing a dose-response cytotoxicity assay for this compound?
A4: A typical workflow involves:
-
Cell Preparation: Seeding cells at an optimal density in a 96-well plate and allowing them to attach overnight.[6]
-
Compound Treatment: Preparing serial dilutions of this compound and adding them to the wells. Include appropriate controls (e.g., vehicle control).
-
Incubation: Incubating the cells with the compound for a predetermined duration (e.g., 24 or 48 hours).[1]
-
Viability Assay: Using a cytotoxicity assay like MTT or resazurin to measure cell viability.
-
Data Analysis: Plotting cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
Troubleshooting Guide
Q5: My dose-response curve is not sigmoidal (it's flat or irregular). What could be the cause?
A5: This can be due to several factors:
-
Incorrect Concentration Range: The selected concentrations may be too high (resulting in 100% cell death across all doses) or too low (showing no cytotoxic effect). A preliminary range-finding experiment is recommended.
-
Compound Solubility: this compound may precipitate at higher concentrations. Ensure the compound is fully dissolved in the culture medium. Using a solvent like DMSO at a final concentration of less than 1% (v/v) can help, but matched DMSO controls should be used for each drug dose to avoid solvent-induced cytotoxicity.[7]
-
Incubation Time: The incubation period may be too short for cytotoxicity to manifest. Studies on this compound often use incubation times of 24 to 48 hours.[1]
Q6: I'm observing high variability between my replicate wells. How can I improve consistency?
A6: High variability can be addressed by:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and use precise pipetting techniques to seed the same number of cells in each well. Uneven cell distribution can lead to inconsistent results.
-
Avoiding Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. It is often recommended to use only the inner wells for experiments and fill the outer wells with sterile media or PBS.[8]
-
Checking for Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. If present, they should be carefully removed with a sterile syringe needle.[6]
Q7: My negative control (cells only) shows low viability. What should I do?
A7: Low viability in the negative control suggests a problem with general cell health or the assay itself:
-
Cell Density: Over-confluency or very low cell density can stress cells. Optimize the initial cell seeding density for your specific cell line.[6]
-
Contamination: Check for signs of bacterial or fungal contamination in your cell culture.
-
Assay Reagent Toxicity: Some viability dyes or reagents can be cytotoxic, especially with prolonged exposure. Use the recommended concentration and incubation time for your assay.[8]
Q8: The cytotoxicity of this compound in my experiment is lower than expected from published data. Why might this be?
A8: Discrepancies can arise from:
-
Cell Line Differences: Different cell lines and even different passages of the same cell line can exhibit varying sensitivities.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Ensure you are using a consistent and appropriate serum percentage.
-
Compound Stability: this compound is known to be sensitive to light, which can cause it to form a reactive oxaziridine derivative.[9] Protect your compound solutions from light during preparation and incubation.
Experimental Protocols & Data
Standard Cytotoxicity Assay Protocol (MTT-based)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Perform serial dilutions of the stock solution in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
Include vehicle controls (medium with the same final DMSO concentration) and untreated controls (medium only).
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability versus the log of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | IC50 Value | Reference |
| HepG2 | ~800 µg/mL | [4] |
| HEK293 | ~800 µg/mL | [4] |
Table 2: Example Dose-Response Experiment Parameters
| Parameter | Value | Notes |
| Cell Line | HepG2 | Human hepatoma cell line |
| Seeding Density | 1 x 10⁴ cells/well | For a 96-well plate |
| Incubation Time | 24 hours | [1][10] |
| Concentration Range | 0, 200, 400, 800 µg/mL | This range brackets the reported IC50.[1] |
| Assay Method | MTT | Measures mitochondrial metabolic activity |
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: this compound-induced cytotoxic signaling pathway.
Caption: Troubleshooting logic for dose-response curve issues.
References
- 1. 159.226.67.71 [159.226.67.71]
- 2. This compound induces apoptosis through the mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 808. This compound (WHO Food Additives Series 33) [inchem.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Simultaneous Analysis of Olaquindox and Its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of olaquindox (OLQ) and its metabolites.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental procedures.
Q1: Why am I observing poor or tailing peak shapes, particularly for acidic metabolites like 3-methyl-quinoxaline-2-carboxylic acid (MQCA)?
A1: Poor peak shape for acidic analytes is often related to their ionization state during chromatographic separation. The addition of an acid, such as formic acid, to the mobile phase can suppress the ionization of these carboxylic compounds.[1] This increases their retention on a C18 column and results in improved, sharper peak shapes.[1] Ensure your mobile phase is sufficiently acidified.
Q2: My analyte recovery is low and inconsistent across different tissue samples. What are the potential causes and solutions?
A2: Low and variable recovery can stem from inefficient extraction or sample cleanup.
-
Extraction Method: Traditional methods involving alkaline or acidic hydrolysis can be time-consuming and sometimes lead to lower recovery.[2][3] An effective approach is to use a solution of 2-5% metaphosphoric acid in 20% methanol, which deproteinizes the sample and efficiently liberates carboxylic metabolites.[1][2][3]
-
Cleanup Step: Solid-phase extraction (SPE) is a critical step for removing interferences from complex matrices like tissue.[1] Using a mixed-mode anion-exchange column (like Oasis MAX) or a hydrophilic-lipophilic balanced (HLB) column can significantly improve cleanup and recovery.[1][2] Ensure the cartridge is properly conditioned and that the pH of the loading solution is optimized (pH 2-3 for HLB columns).[1]
-
Alternative Extraction: For some applications, ultrasound-assisted extraction (UAE) can offer improved efficiency with lower solvent volumes and shorter processing times.[4]
Q3: I'm experiencing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?
A3: Matrix effects are a common challenge in bioanalysis. Here are some strategies to address them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components. Re-evaluate your SPE or liquid-liquid extraction (LLE) protocol for better efficiency.[1][3]
-
Chromatographic Separation: Optimize your HPLC/UPLC method to achieve baseline separation of your target analytes from the regions where matrix components elute.
-
Use Isotope-Labeled Internal Standards: Where available, the use of stable isotope-labeled internal standards (e.g., QCA-d4) can compensate for matrix effects, as they are affected similarly to the target analyte.[3]
-
Advanced MS Techniques: Some modern mass spectrometers offer technologies designed to reduce matrix effects, which can be employed if available.[5]
-
Method Validation: It is crucial to evaluate the matrix effect during method validation by comparing the response of analytes in a pure solvent with the response in a spiked blank matrix extract.[6]
Q4: I am observing significant endogenous interference peaks near the retention time of my target analytes. How can I resolve this?
A4: Interference can compromise the accuracy and specificity of your method.
-
Assess Specificity: During method development, analyze at least 20 blank matrix samples to check for any endogenous peaks at the retention times of your analytes.[1]
-
Optimize Cleanup: A more rigorous SPE cleanup protocol can help remove the specific compounds causing the interference.[1] This may involve testing different SPE sorbents or adjusting the composition of the wash and elution solvents.
-
Adjust Chromatography: Modify the mobile phase gradient or composition to improve the separation between the interfering peaks and your analytes of interest.[3] Testing a different column chemistry (e.g., C8 instead of C18) may also provide the necessary selectivity.[3]
Q5: My method's sensitivity is insufficient to meet the required Limit of Quantification (LOQ). How can I enhance it?
A5: Achieving low LOQs, often in the sub-µg/kg range, requires optimizing several parameters.
-
Instrumentation: LC-MS/MS is the preferred technique for high sensitivity, operating in Multiple Reaction Monitoring (MRM) mode.[2]
-
Sample Preparation: Ensure your extraction and cleanup procedure minimizes analyte loss. Concentrate the final extract by evaporating the solvent and reconstituting it in a smaller volume of mobile phase.[1][2]
-
MS/MS Parameters: Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and other source-dependent settings for each analyte to maximize signal intensity.
-
Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential impacts on peak shape and column performance.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable analytical method for the simultaneous analysis of this compound and its metabolites?
A1: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the most widely used and sensitive method.[2][5] It allows for the simultaneous determination and confirmation of this compound and its key metabolites at very low concentrations.[2] While HPLC-UV methods exist, they generally offer lower sensitivity.[1][7]
Q2: Which metabolites of this compound are most important to monitor simultaneously with the parent drug?
A2: Metabolism studies show that this compound is rapidly converted into several metabolites.[7] The most critical ones to monitor include the carcinogenic desoxy metabolite, desoxythis compound (DOLQ), and the marker residue, 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[2] Some comprehensive studies also simultaneously analyze a broader range of metabolites, designated O1 through O6, to get a complete picture of residue depletion.[1][7]
Q3: What are the essential steps in a typical sample preparation protocol for analyzing this compound residues in animal tissues?
A3: A robust sample preparation workflow is crucial for accurate analysis. The key steps are:
-
Homogenization: The tissue sample (e.g., muscle, liver) is homogenized.[2]
-
Extraction: Analytes are extracted using a solvent, commonly 2-5% metaphosphoric acid in 20% methanol, often assisted by vortexing and ultrasonication.[1][2][3]
-
Centrifugation: The mixture is centrifuged to separate the supernatant (containing the analytes) from solid tissue debris.[3]
-
Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through an SPE cartridge (e.g., Oasis HLB or MAX) to remove interfering substances.[1][2]
-
Elution: The target analytes are eluted from the SPE cartridge.[1]
-
Evaporation and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is redissolved in a small, precise volume of the initial mobile phase for injection into the LC-MS/MS system.[1][2]
Q4: What are the key validation parameters to assess for a method analyzing this compound and its metabolites?
A4: Method validation should be performed according to established guidelines (e.g., EU Decision 2002/657/EC).[2][7] Key parameters include:
-
Specificity: Absence of interference from endogenous matrix components.[1]
-
Linearity: The method should be linear over the expected concentration range, with correlation coefficients (r²) typically >0.99.[1]
-
Accuracy (Recovery): The percentage of analyte recovered during the sample preparation process. Recoveries are often in the range of 79-101%.[2][5][8]
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD), which should be within acceptable limits (e.g., <15%).[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified. These are often in the low µg/kg range for tissue samples.[2][6]
-
Decision Limit (CCα) and Detection Capability (CCβ): Parameters that define the limits for confirming the presence of a substance.[2][5][8]
Data Presentation
Table 1: Summary of Method Performance Parameters for this compound and Its Metabolites
| Analyte(s) | Matrix | Method | LOQ (µg/kg) | Recovery (%) | Reference |
| OLQ & 6 Metabolites | Pig/Broiler Tissues | HPLC-UV | 20-30 | 63.5 - 91.5 | [1] |
| DOLQ, MQCA & others | Swine Muscle/Liver | LC-MS/MS | 0.02 - 0.5 | >79.1 | [2] |
| MQCA & DCBX | Swine Muscle | LC-MS/MS | ≤3.0 (Target Conc.) | 99.8 - 101.2 | [5] |
| This compound (OLA) | Poultry/Swine Feed | HPLC-MS/MS | 110 | 95.07 - 104.62 | [6] |
| MQCA & Carbadox | Muscle Tissue | LC-APCI-MS/MS | 1 (Validation Level) | 92 - 101 | [8] |
Note: DOLQ = Desoxythis compound; MQCA = 3-methyl-quinoxaline-2-carboxylic acid; DCBX = Desoxycarbadox.
Table 2: Example HPLC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (OLQ) | 263.1 | 217.1 | 100 | 20 |
| Desoxythis compound (DOLQ) | 231.1 | 157.1 | 100 | 25 |
| MQCA | 189.1 | 145.1 | 100 | 18 |
Note: These values are illustrative and require optimization on the specific instrument used.
Experimental Protocols & Visualizations
Detailed Experimental Protocol: Tissue Analysis via LC-MS/MS
This protocol is a consolidated example based on validated methods.[1][2]
-
Sample Preparation: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.
-
Extraction: Add 8 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute, then place in an ultrasonic bath for 15 minutes.[3]
-
Centrifugation: Centrifuge at 4500 x g for 15 minutes at 4°C.[3] Collect the supernatant.
-
SPE Column Conditioning: Condition an Oasis MAX SPE cartridge (60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of water.[2]
-
Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[2]
-
Washing: Wash the cartridge with 3 mL of a suitable wash solution (e.g., 30 mL sodium acetate/methanol (95:5, v/v)) to remove interferences.[2] Dry the column by purging with air for 5 minutes.[2]
-
Elution: Elute the analytes with 6-15 mL of an appropriate solvent (e.g., 2% trifluoroacetic acid in methanol) into a clean tube.[1][2]
-
Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40-45°C.[1][2]
-
Reconstitution: Reconstitute the dry residue in 1 mL of a suitable solvent (e.g., 20% methanol or acetonitrile-water 15:85 v/v) and filter through a 0.22 µm filter before analysis.[1][2]
-
LC-MS/MS Analysis: Inject a 10-40 µL aliquot into the LC-MS/MS system for analysis.[1]
Visualizations
Caption: General experimental workflow for the analysis of this compound and its metabolites in tissue.
Caption: Simplified metabolic pathway of this compound (OLQ) in vivo.[1][7]
References
- 1. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of carbadox and this compound metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Determination of Carbadox and metabolites of Carbadox and this compound in muscle tissue using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of Olaquindox Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in olaquindox antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a quinoxaline derivative antibiotic. Its antibacterial action involves the dysfunction of bacterial DNA gyrase, which leads to the breakdown of the bacterial DNA structure and subsequent cell death. It has demonstrated pronounced activity against a range of gram-positive and gram-negative bacteria, including E. coli, Salmonella spp., Pasteurella spp., Staphylococcus spp., and Proteus spp.[1]
Q2: What are the key factors that can affect the stability of this compound in experimental settings?
This compound is known to be sensitive to light and can undergo photodegradation. An aqueous solution of this compound exposed to diffuse daylight for 2, 4, and 7 hours showed remaining drug concentrations of 69%, 15%, and 3%, respectively.[2] Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation. Additionally, temperature can affect its stability, with degradation observed at higher temperatures.[2]
Q3: How should this compound stock solutions be prepared and stored?
For consistent results, it is recommended to prepare stock solutions of this compound in a suitable solvent and store them protected from light. For long-term storage, aliquots can be kept at -20°C or -80°C. Once thawed, a working solution should be used promptly and not subjected to repeated freeze-thaw cycles.
Q4: What are the expected MIC values for quality control (QC) strains?
| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | This compound | 8 |
Note: This value is based on a specific study and may vary slightly between laboratories. It is recommended that each laboratory establishes its own internal quality control ranges based on CLSI or EUCAST guidelines.
For other QC strains like Staphylococcus aureus ATCC 29213 and Pseudomonas aeruginosa ATCC 27853, it is advisable to perform in-house validation to determine the expected MIC range for your specific laboratory conditions and test system.
Troubleshooting Guide
This guide addresses common issues that can lead to a lack of reproducibility in this compound antibacterial assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC results between experiments | 1. Inconsistent inoculum density: The number of bacterial cells can significantly impact the MIC value. 2. Degradation of this compound: Exposure to light or improper storage can reduce the effective concentration of the antibiotic.[2][3] 3. Variation in media composition: Different batches or preparations of culture media can have slight variations in pH or nutrient content, affecting bacterial growth and antibiotic activity. | 1. Standardize inoculum preparation: Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Perform colony counts to confirm the CFU/mL. 2. Protect this compound from light: Prepare and handle all this compound solutions in amber vials or under low-light conditions. Store stock solutions at or below -20°C and avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. 3. Use consistent media: Use the same lot of dehydrated media for a series of experiments. Prepare media according to the manufacturer's instructions and verify the final pH. |
| No bacterial growth in the positive control wells/plates | 1. Inactive bacterial culture: The bacterial inoculum may not have been viable. 2. Contamination of media or reagents: The media or other reagents may be contaminated with an inhibitory substance. | 1. Use fresh cultures: Prepare the inoculum from a fresh overnight culture of the test organism. 2. Perform sterility checks: Incubate an uninoculated plate or well of each batch of media and reagents to ensure sterility. |
| Growth observed in all wells/plates, even at high this compound concentrations | 1. Resistant bacterial strain: The test organism may be resistant to this compound. 2. Inactive this compound: The this compound stock or working solution may have degraded. 3. Excessively high inoculum density: A very high bacterial load can overwhelm the antibiotic. | 1. Confirm bacterial identity and susceptibility profile: Verify the identity of your bacterial strain and, if possible, test a known susceptible strain as a control. 2. Prepare fresh this compound solutions: Prepare a fresh stock and working solutions of this compound and repeat the assay. 3. Re-standardize inoculum: Prepare a fresh bacterial inoculum, ensuring the turbidity is at the correct McFarland standard. |
| "Skipped" wells in broth microdilution (growth in a well with a higher concentration than a well with no growth) | 1. Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations in the wells. 2. Contamination: Cross-contamination between wells can occur. | 1. Ensure proper pipetting technique: Use calibrated pipettes and change tips between different concentrations. 2. Maintain aseptic technique: Work carefully to avoid cross-contamination during plate setup. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard CLSI and EUCAST guidelines for broth microdilution.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water with sonication)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strain(s)
-
Quality control bacterial strain (e.g., E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent. Protect the solution from light.
-
Store the stock solution in small aliquots at -20°C or below.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last well.
-
The final volume in each well should be 100 µL.
-
Include a positive control well (media and inoculum, no this compound) and a negative control well (media only).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution MIC Assay for this compound
This protocol is adapted from standard CLSI guidelines for agar dilution.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test bacterial strain(s)
-
Quality control bacterial strain
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a control plate with no this compound.
-
Allow the agar to solidify and dry.
-
-
Preparation of Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dilute the standardized suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate the prepared bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that prevents the growth of the organism (no visible growth at the inoculation spot).
-
Visualizations
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Technical Support Center: Mitigation of Olaquindox Degradation by Light
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of olaquindox by light.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to light?
A1: this compound belongs to the quinoxaline-di-N-oxide class of compounds. The N-oxide functional groups in the quinoxaline ring are inherently photoreactive.[1][2] Upon exposure to light, particularly Ultraviolet A (UVA) and to a lesser extent visible light, this compound can undergo photoisomerization to form a highly reactive oxaziridine derivative.[3] This intermediate is unstable and can lead to a cascade of degradation products, contributing to loss of efficacy and the formation of potentially phototoxic and photoallergic compounds.[3]
Q2: What are the primary consequences of this compound degradation by light?
A2: The primary consequences are:
-
Loss of Potency: Degradation reduces the concentration of the active this compound molecule, diminishing its intended therapeutic effect.
-
Formation of Toxic Byproducts: Photodegradation can lead to the formation of compounds that exhibit phototoxicity and photoallergenicity, posing safety concerns.[3]
-
Altered Physical Properties: Degradation can sometimes lead to changes in the physical properties of the formulation, such as color and solubility.
Q3: What wavelengths of light are most detrimental to this compound stability?
A3: Studies have shown that this compound is particularly sensitive to Ultraviolet A (UVA) radiation.[4] Visible light can also contribute to its degradation, although to a lesser degree.[4] Therefore, protection from both UVA and broad-spectrum visible light is crucial.
Q4: Are there any regulatory guidelines for photostability testing of drugs like this compound?
A4: Yes, regulatory bodies like the International Council for Harmonisation (ICH) have specific guidelines for photostability testing (ICH Q1B). These guidelines recommend exposing the drug substance and product to a light source that produces a combination of UV and visible light. The exposure levels are standardized to a minimum of 1.2 million lux hours and 200 watt hours per square meter.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound potency in solution during experiments. | Exposure of the solution to ambient or direct laboratory light. | Prepare and handle all this compound solutions under light-protected conditions. Use amber-colored glassware or wrap containers with aluminum foil. Work in a dimly lit area or under yellow light. |
| Inconsistent results in analytical assays for this compound. | Photodegradation of this compound in samples during processing or analysis. | Ensure all sample preparation steps, including extraction and dilution, are performed with minimal light exposure. Use amber autosampler vials for HPLC analysis. |
| Development of a yellow or brownish tint in an this compound-containing formulation upon storage. | Formation of colored degradation products due to light exposure. | Investigate the packaging material for its light-protective properties. Consider reformulating with UV-absorbing excipients or antioxidants. Store the formulation in a dark place. |
| Observed phototoxicity or photoallergic reactions in animal studies. | Formation of reactive photodegradation products of this compound. | This is a known risk associated with this compound.[3] Mitigation strategies should focus on preventing degradation in the formulation. If direct application to skin is involved, co-formulation with a broad-spectrum sunscreen may be considered, though this requires extensive compatibility and efficacy testing. |
Data on this compound Photodegradation
Table 1: Degradation of this compound in Aqueous Solution under Diffuse Daylight
| Exposure Time (hours) | Remaining this compound (%) |
| 2 | 69 |
| 4 | 15 |
| 7 | 3 |
Source: Adapted from Metzger, 1973, as cited in FAO reports.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Photolytic Stress
Objective: To evaluate the intrinsic photostability of this compound and identify its degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water, depending on solubility and the intended formulation vehicle).
-
Prepare two sets of samples: one for light exposure and one as a dark control.
-
For the light-exposed set, place the solution in a chemically inert, transparent container (e.g., quartz cuvette or clear glass vial).
-
For the dark control, wrap an identical container with aluminum foil.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UVA light.
-
Monitor the temperature to ensure it does not artificially accelerate degradation.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 4) to determine the concentration of remaining this compound and to detect the formation of degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the light-exposed samples with the dark control to identify peaks corresponding to photodegradation products.
-
Calculate the percentage of degradation over time.
-
Protocol 2: Evaluating the Effectiveness of UV-Absorbing Excipients
Objective: To assess the ability of different UV-absorbing excipients to mitigate this compound photodegradation.
Methodology:
-
Excipient Selection:
-
Choose a range of pharmaceutically acceptable UV absorbers (e.g., benzophenones like oxybenzone, cinnamates like octinoxate, or inorganic filters like titanium dioxide or zinc oxide if formulating a suspension).
-
-
Formulation Preparation:
-
Prepare a series of formulations containing this compound and a selected UV absorber at various concentrations.
-
Include a control formulation with this compound but without any UV absorber.
-
-
Forced Degradation:
-
Subject all formulations to the forced degradation conditions as described in Protocol 1.
-
-
Analysis and Comparison:
-
Analyze the samples at various time points using HPLC-UV.
-
Compare the degradation rate of this compound in the formulations containing UV absorbers to the control formulation.
-
Plot the percentage of remaining this compound against time for each formulation to determine the most effective UV absorber and its optimal concentration.
-
Protocol 3: Assessing the Protective Effect of Antioxidants
Objective: To determine if antioxidants can reduce the photodegradation of this compound.
Methodology:
-
Antioxidant Selection:
-
Select common pharmaceutical antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, or sodium metabisulfite.
-
-
Formulation and Testing:
-
Prepare formulations containing this compound and a selected antioxidant at different concentrations.
-
Include a control formulation without any antioxidant.
-
Perform a forced degradation study as outlined in Protocol 1.
-
-
Analysis:
-
Use HPLC-UV to quantify the remaining this compound at various time points.
-
Compare the degradation profiles to assess the efficacy of each antioxidant.
-
Protocol 4: HPLC-UV Method for Analysis of this compound and its Photodegradation Products
Objective: To provide a reliable analytical method for quantifying this compound and separating its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like formic acid or a buffer). A common starting point could be a mobile phase of methanol:water (20:80, v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 260 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.
-
Visualizations
Caption: Proposed photodegradation pathway of this compound.
Caption: Workflow for developing a photostable this compound formulation.
References
- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 808. This compound (WHO Food Additives Series 33) [inchem.org]
- 4. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Influence of the photostabilizer in the photoprotective effects of a formulation containing UV-filters and vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the clean-up step for olaquindox residue analysis in feed
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the clean-up step for olaquindox residue analysis in animal feed.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the clean-up step for this compound analysis in feed samples?
The most common challenges include significant matrix effects from the complex feed composition, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][2][3] Other issues include low recovery of this compound and its metabolites, and the presence of interfering substances that can affect the accuracy and sensitivity of the analysis.[4][5]
Q2: Which Solid-Phase Extraction (SPE) cartridges are recommended for this compound clean-up?
Several SPE cartridges have been successfully used for the clean-up of this compound and its metabolites from feed and animal tissue samples. These include:
-
Oasis HLB: A hydrophilic-lipophilic balanced polymer cartridge that shows good recoveries for this compound and its metabolites.[6][7]
-
Oasis MAX: A mixed-mode anion-exchange cartridge particularly effective for the simultaneous determination of this compound and its acidic metabolites.[4]
-
C18 Cartridges: Used in some methods, often in combination with other clean-up steps like hexane partitioning.[8]
-
Molecularly Imprinted Polymers (MIPs): Custom-synthesized polymers can offer high selectivity for this compound.[9]
Q3: What are typical recovery rates for this compound in feed samples?
Recovery rates can vary depending on the specific method and feed matrix. However, well-optimized methods report mean recoveries ranging from 74.1% to 111%.[6] For specific metabolites of this compound in tissue samples, recoveries have been reported to be higher than 79.1%.[4] One study using a molecularly imprinted solid-phase extraction method reported recoveries ranging from 90% to 96% in spiked chick feed samples.[9]
Q4: How can matrix effects be minimized in this compound analysis?
Matrix effects, which can cause signal suppression of up to 90% for this compound, can be mitigated through several strategies:[1]
-
Effective Clean-up: Utilizing SPE is crucial for removing interfering matrix components.[4][5][7]
-
Dilution of Sample Extracts: This simple approach can reduce the concentration of matrix components injected into the analytical instrument.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to compensate for matrix effects.[4]
-
Use of Internal Standards: Isotope-labeled internal standards are ideal for correcting for both extraction losses and matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Recovery of this compound | Incomplete Extraction: The extraction solvent may not be efficiently extracting this compound from the feed matrix. | Optimize the extraction solvent. Mixtures of acetonitrile and water, or methanol-based solutions with acid, have been shown to be effective.[1][4][5][8] Consider increasing the extraction time or using techniques like ultrasonication. |
| Inefficient SPE Elution: The elution solvent may not be strong enough to desorb this compound from the SPE cartridge. | Ensure the elution solvent is appropriate for the chosen SPE cartridge and the analyte's chemical properties. For example, 2% trifluoroacetic acid in methanol is used to elute analytes from an Oasis MAX cartridge.[4] | |
| Analyte Degradation: this compound and its metabolites can be sensitive to pH and temperature. | Use mild extraction and clean-up conditions. Avoid strongly acidic or alkaline conditions and high temperatures during solvent evaporation.[5] | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient Clean-up: The clean-up step is not adequately removing interfering co-extractives from the feed matrix. | Optimize the SPE washing step to remove more interferences without eluting the analyte. Consider using a more selective SPE sorbent, such as a molecularly imprinted polymer.[9] A hexane wash can be used to remove fats.[8] |
| Complex Feed Matrix: The feed itself contains a high level of interfering substances. | Dilute the final extract before injection into the LC-MS/MS system.[1] Prepare matrix-matched calibration curves to compensate for the signal suppression or enhancement.[4] | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable analytical results. | Ensure the feed sample is finely ground and thoroughly mixed before taking a subsample for extraction. |
| Variable SPE Cartridge Performance: Inconsistent packing or activation of SPE cartridges can lead to variable results. | Ensure proper conditioning and equilibration of the SPE cartridges before loading the sample extract. Use cartridges from a reputable supplier and from the same lot for a batch of samples. | |
| Inconsistent pH Adjustment: The pH of the sample load solution can significantly impact the retention of this compound on the SPE sorbent. | Carefully control and monitor the pH of the sample extract before loading it onto the SPE cartridge.[7] |
Quantitative Data Summary
Table 1: Performance of Different Clean-up Methods for this compound Analysis
| Analytical Method | Clean-up Method | Matrix | Recovery (%) | LOQ (mg/kg) | Reference |
| UPLC-MS/MS | Oasis HLB SPE | Animal Feed | 74.1 - 111 | 0.05 | [6] |
| LC-MS/MS | Oasis MAX SPE | Swine Tissue | > 79.1 | 0.00002 - 0.0005 | [4] |
| HPLC-MS/MS | C18 Dispersive SPE & Hexane Wash | Poultry & Swine Feed | 95.07 - 104.62 | 0.110 | [8] |
| HPLC | Molecularly Imprinted SPE (MISPE) | Chick Feed | 90 - 96 | Not Reported | [9] |
Experimental Protocols
Detailed Methodology for SPE Clean-up using Oasis HLB Cartridge (Adapted from[6])
-
Extraction:
-
Weigh 5 g of homogenized feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile-water (80:20, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Clean-up:
-
Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 5 mL of the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 5% methanol in water.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound Residue Analysis in Feed.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecularly imprinted solid-phase extraction combined with high-performance liquid chromatography for analysis of trace this compound residues in chick feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Olaquindox in Animal Feed
The accurate quantification of olaquindox, a quinoxaline derivative formerly used as a growth promoter in animal feed, is crucial for regulatory monitoring and ensuring feed safety.[1][2] Due to concerns about its potential toxicity, the use of this compound is now banned in many regions, necessitating reliable analytical methods for its detection at low levels.[1][2][3] High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as a primary technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the determination of this compound in animal feed, presenting experimental data, detailed protocols, and a generalized workflow to aid researchers and analytical scientists.
Comparative Performance of HPLC Methods
The validation of an analytical method ensures its suitability for the intended purpose. Key performance indicators for HPLC methods include linearity, recovery, precision (repeatability and reproducibility), and sensitivity (Limit of Detection and Limit of Quantification). Below is a summary of these parameters from various validated methods for this compound analysis in animal feed.
Table 1: Performance Characteristics of HPLC-UV/DAD Methods
| Parameter | Method 1 | Method 2 |
| Linearity (r²) | > 0.995 | Not Specified |
| Recovery (%) | 95.3 - 97.2 | 80 - 110 (Trueness) |
| Repeatability (RSDr %) | Not Specified | 2.5 - 6.2 |
| Reproducibility (RSDR %) | Not Specified | 12.8 - 20.0 |
| LOD | 0.02 mg/L | Not Specified |
| LOQ | Not Specified | 3 mg/kg |
| Reference | [4] | [5][6] |
Table 2: Performance Characteristics of HPLC-MS/MS Methods
| Parameter | Method 1 | Method 2 |
| Linearity | Broad linear study range | Not Specified |
| Recovery (%) | 95.07 - 104.62 | 74.1 - 111 |
| Repeatability (RSD %) | Not Specified | < 14.6 (Intra-day) |
| Reproducibility (RSD %) | Not Specified | < 10.8 (Inter-day) |
| LOD | 80 µg/kg | Not Specified |
| LOQ | 110 µg/kg | 0.05 mg/kg |
| Reference | [1][2] | [7] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting analytical methods. The following sections outline typical experimental protocols for HPLC-based analysis of this compound in animal feed.
Sample Preparation
A robust sample preparation is critical for accurate analysis of complex matrices like animal feed.
-
Method 1 (HPLC-UV):
-
Method 2 (HPLC-MS/MS):
Chromatographic Conditions
The separation of this compound from matrix interferences is achieved under specific chromatographic conditions.
-
HPLC-UV System:
-
HPLC-MS/MS System:
Workflow for HPLC Analysis of this compound in Animal Feed
The following diagram illustrates the general workflow for the determination of this compound in animal feed by HPLC.
Caption: General workflow for HPLC analysis of this compound in animal feed.
Alternative Analytical Techniques
While HPLC is a widely used and reliable technique, other methods have also been developed for the determination of this compound in animal feed. These include:
-
Thin-Layer Chromatography (TLC): A quantitative TLC method has been developed for determining this compound at ppm levels.[9]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers rapid and sensitive analysis for the simultaneous determination of this compound and other veterinary drugs in animal feed.[7][8]
The choice of method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the need for confirmation, and the available instrumentation. The HPLC-MS/MS methods generally provide higher sensitivity and specificity, making them suitable for regulatory compliance and confirmatory purposes.[1][2] HPLC-UV methods, on the other hand, can be a cost-effective option for routine screening.[5][6]
References
- 1. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an analytical method for the determination of carbadox and this compound in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of this compound, carbadox and cyadox in animal feeds by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
Comparative In Vitro Genotoxicity of Olaquindox and Carbadox: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro genotoxicity of the quinoxaline-1,4-dioxide derivatives, olaquindox and carbadox. This document synthesizes available experimental data to highlight the genotoxic potential and mechanisms of these two veterinary medicinal products.
Both this compound and carbadox have been widely used as antibacterial agents and growth promoters in animal husbandry. However, concerns over their toxicological profiles, particularly their genotoxicity, have led to restrictions on their use.[1][2] In vitro studies are crucial for elucidating the DNA-damaging potential of these compounds and understanding their mechanisms of action at the cellular level.
Summary of Comparative Genotoxicity
In vitro studies consistently demonstrate that both this compound and carbadox possess genotoxic properties.[1][3] A key comparative study utilizing Vero cells found that both compounds induce significant DNA fragmentation and chromosomal damage.[3] The same study noted that this compound exhibited higher cytotoxicity than carbadox.[1][3] Interestingly, the presence of a metabolic activation system (S9 mix) was found to decrease the genotoxicity of both compounds, suggesting that the parent compounds are more potent genotoxins than their metabolites.[1][3]
This compound has been shown to be genotoxic in a battery of tests, including the Ames test, HGPRT gene mutation assay, and unscheduled DNA synthesis (UDS) assay.[2][4] Its genotoxic effects are believed to be mediated through the generation of reactive oxygen species (ROS), which lead to oxidative DNA damage.[5] This is supported by evidence of p53 activation, a key protein in the cellular response to DNA damage, following this compound exposure.[5]
Carbadox has also demonstrated positive results in numerous microbial and mammalian genotoxicity tests.[6] While the precise signaling pathways are less defined than for this compound, evidence suggests that carbadox can induce the SOS DNA repair pathway in bacteria.
Quantitative Data on In Vitro Genotoxicity
The following tables summarize the available quantitative data from in vitro genotoxicity studies on this compound and carbadox. It is important to note that direct dose-response comparisons from a single study are limited in the publicly available literature.
Table 1: Comet Assay Data in Vero Cells
| Compound | Concentration | DNA Damage (as measured by Comet Assay) | Reference |
| This compound | Dose-dependent | Pronounced increase in DNA fragmentation | [1][3] |
| Carbadox | Dose-dependent | Pronounced increase in DNA fragmentation | [1][3] |
Note: The study reported a dose-dependent increase but did not provide specific Olive Tail Moment or percentage of DNA in the tail values in the abstract.
Table 2: Micronucleus Assay Data in Vero Cells
| Compound | Concentration | Micronucleus Frequency | Reference |
| This compound | Dose-dependent | Significantly higher than control | [1][3] |
| Carbadox | Dose-dependent | Significantly higher than control | [1][3] |
Note: The study reported a significant, dose-dependent increase in micronucleus frequency but did not provide the specific frequencies in the abstract.
Table 3: Ames Test Data for this compound
| Salmonella typhimurium Strain | Effective Concentration (µ g/plate ) | Result | Reference |
| TA 97 | 6.9 | Positive | [4] |
| TA 100 | 18.2 | Positive | [4] |
| TA 1535 | 18.2 | Positive | [4] |
| TA 1537 | 18.2 | Positive | [4] |
| TA 98 | 50 | Positive | [4] |
Note: This study did not include a direct comparison with carbadox.
Experimental Protocols
Detailed methodologies for the key in vitro genotoxicity assays are outlined below. These represent standard protocols and may be adapted for specific experimental conditions.
Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, alkali-labile sites, and DNA cross-linking.
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell line (e.g., Vero cells).
-
Slide Preparation: Cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and separate the strands. An electric field is then applied, causing the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.
-
Visualization and Scoring: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as the Olive Tail Moment (a product of the tail length and the fraction of DNA in the tail).
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.
-
Cell Culture and Treatment: A suitable cell line is cultured and exposed to various concentrations of the test compound.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.
-
Scoring: The frequency of micronuclei is scored in a population of binucleated cells. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Strain Selection: Several strains of S. typhimurium with different types of mutations in the histidine operon are used.
-
Metabolic Activation: The test can be performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations on a minimal agar plate lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted, and a significant increase compared to the control indicates a mutagenic effect.
Visualizing the Mechanisms and Workflows
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: A generalized workflow for the in vitro assessment of genotoxicity.
Proposed Signaling Pathway for this compound-Induced Genotoxicity
Caption: this compound induces ROS, leading to DNA damage and p53 activation.
Conclusion
The available in vitro evidence strongly indicates that both this compound and carbadox are genotoxic agents. This compound appears to be more cytotoxic and its genotoxic mechanism is better characterized, involving the induction of oxidative stress. While carbadox is also a confirmed genotoxin, further research is needed to fully elucidate its molecular signaling pathways. The finding that their metabolites are less genotoxic than the parent compounds is a critical piece of information for risk assessment. For researchers in drug development and safety assessment, these findings underscore the importance of comprehensive genotoxicity testing for quinoxaline derivatives and highlight the utility of in vitro models in mechanistic toxicology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the genotoxicity of quinocetone, carbadox and this compound in vitro using Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxicity of quinocetone, cyadox and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]
A Comparative Analysis of Olaquindox and Other Antibiotic Growth Promoters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy, Mechanisms, and Methodologies
The use of antibiotic growth promoters (AGPs) in livestock production has long been a cornerstone for improving feed efficiency and overall animal health. Among these, olaquindox, a quinoxaline derivative, has been utilized for its antibacterial properties. This guide provides a comprehensive comparison of the efficacy of this compound against other prominent AGPs, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Efficacy in Swine: A Data-Driven Comparison
Comparative studies in swine, particularly in piglets, have demonstrated the growth-promoting effects of this compound, although its efficacy relative to other AGPs can vary.
A key study comparing this compound with cyadox, another quinoxaline derivative, in piglets over a three-week period revealed that both antimicrobials improved average daily gain (ADG) and feed conversion ratio (FCR) compared to a control group. However, cyadox supplementation resulted in a statistically significant higher ADG and better FCR than this compound[1].
Another trial in weanling pigs evaluated the effects of this compound, acetylspiramycin, and zinc bacitracin. In this study, acetylspiramycin showed the most significant improvement in growth rate, while the performance of pigs fed this compound and zinc bacitracin was intermediate between the control and the acetylspiramycin-treated groups. Notably, this compound was effective in increasing the population of beneficial gut bacteria such as Lactobacillus and Bifidobacterium, and reducing E. coli counts in the colon.
Table 1: Comparative Efficacy of this compound and Other AGPs in Swine
| Antibiotic Growth Promoter | Animal Model | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Key Findings | Reference |
| This compound | Piglets | Improved vs. Control | Improved vs. Control | Less effective than Cyadox in the same study. | [1] |
| Cyadox | Piglets | Higher than this compound | Better than this compound | Both improved performance over control. | [1] |
| Acetylspiramycin | Weanling Pigs | Significantly improved vs. Control | Significantly improved vs. Control | Outperformed this compound and Zinc Bacitracin. | |
| Zinc Bacitracin | Weanling Pigs | Intermediate improvement | Intermediate improvement | Increased beneficial gut bacteria. | |
| Carbadox | Weanling Pigs | 9% increase vs. Control | 4% improvement vs. Control | Consistently effective in enhancing growth performance. |
Efficacy in Poultry: An Area for Further Research
Direct comparative studies evaluating the efficacy of this compound against a wide range of AGPs in poultry are not as readily available in the reviewed literature. While some studies have compared various AGPs like zinc bacitracin, enramycin, halquinol, virginiamycin, and avilamycin in broiler chickens, this compound was not included in these specific trials. One such study found that avilamycin was the only AGP to show a statistically significant improvement in weight gain and feed conversion compared to the control group. The lack of head-to-head trials including this compound in poultry highlights a gap in the current research landscape.
Experimental Protocols: A Closer Look at the Methodology
To ensure the validity and reproducibility of the efficacy data, understanding the experimental design is crucial.
Swine Growth Trial: this compound vs. Cyadox
-
Objective: To determine the effects of this compound and cyadox on the growth and intestinal immune response of piglets.
-
Animals: One hundred and fifty piglets were randomly allocated to one of six treatment groups.
-
Experimental Design: A 2 x 3 factorial arrangement was used. The factors were: 1) with or without Escherichia coli inoculation and 2) dietary supplementation with no antimicrobials, 100 mg/kg this compound, or 100 mg/kg cyadox.
-
Duration: The trial lasted for a three-week period.
-
Parameters Measured: Average daily gain (ADG) and feed conversion ratio (FCR) were recorded. Intestinal immune response was evaluated by measuring intraepithelial lymphocytes and immunoglobulin A secreting cells.
-
Statistical Analysis: Data were analyzed to determine the statistical significance of the observed differences between treatment groups.
Mechanism of Action: Modulating the Gut and the Host
The growth-promoting effects of this compound and other AGPs are primarily attributed to their antimicrobial activity, which leads to a modulation of the intestinal microbiota. By suppressing the growth of pathogenic and competing bacteria, these compounds are thought to:
-
Reduce the metabolic burden on the host from subclinical infections.
-
Decrease the production of growth-depressing microbial metabolites.
-
Enhance nutrient absorption by the host due to a thinner intestinal wall and reduced competition for nutrients.
Specifically for this compound, studies have shown it can suppress E. coli-induced intestinal immune activation, which may contribute to its growth-promoting effects[1]. The mechanism of antibacterial action for this compound involves the dysfunction of DNA gyrase, leading to the disruption of bacterial DNA structure and subsequent cell death.
However, it is crucial to note that research has also delved into the toxicological aspects of this compound, revealing that it can induce apoptosis (programmed cell death) through a mitochondrial-dependent pathway. This involves the generation of reactive oxygen species (ROS), damage to mitochondrial and nuclear DNA, and the activation of caspases.
Conclusion
This compound has demonstrated efficacy as a growth promoter in swine, though its performance can be surpassed by other AGPs such as cyadox and acetylspiramycin in specific trials. Its primary mechanism of action is centered on its antimicrobial properties that beneficially modulate the gut microbiota and reduce immune stress on the host. However, the potential for toxicity, as evidenced by the induction of apoptosis, is a significant consideration.
For researchers and drug development professionals, the data underscores the need for continued investigation into the comparative efficacy of this compound, particularly in poultry, to establish a more comprehensive understanding of its place among other antibiotic growth promoters. Furthermore, elucidating the signaling pathways involved in its growth-promoting effects, as distinct from its toxicological pathways, will be critical for the development of safer and more effective alternatives in animal agriculture.
References
A Comparative Guide to Confirmatory Methods for Olaquindox Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated confirmatory methods for the analysis of olaquindox residues in animal-derived food products. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs, considering factors such as sensitivity, specificity, and regulatory compliance.
This compound is a quinoxaline-1,4-dioxide compound that has been used as a veterinary drug for growth promotion and for the prevention and treatment of bacterial infections in livestock.[1] However, due to concerns about its potential carcinogenic and mutagenic effects, its use has been banned or restricted in many countries, including the European Union.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor its residues in food products and ensure consumer safety.
This guide focuses on the predominantly used liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for confirmatory analysis of veterinary drug residues.[3] We will delve into the experimental protocols and performance characteristics of different LC-MS/MS approaches, including a comparison of methods targeting the traditional marker residue, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), versus more recent methods that also include other relevant metabolites.
Performance Characteristics of Confirmatory Methods
The selection of an appropriate analytical method is often guided by its performance characteristics. The following table summarizes the key performance indicators for two distinct LC-MS/MS methods for the determination of this compound residues.
| Parameter | Method 1: LC-MS/MS for MQCA and other metabolites in Swine Tissue[2] | Method 2: UPLC-MS/MS for MQCA in Fish Tissue[4] |
| Analytes | Desoxythis compound (DOLQ), Desoxycarbadox (DCBX), Quinoxaline-2-carboxylic acid (QCA), 3-methyl-quinoxaline-2-carboxylic acid (MQCA), QCA-glycine, MQCA-glycine | 3-methyl-quinoxaline-2-carboxylic acid (MQCA) |
| Matrix | Swine Muscle and Liver | Fish Tissue |
| Limit of Detection (LOD) | 0.01 - 0.25 µg/kg | 0.1 ng/g (µg/kg) |
| Limit of Quantification (LOQ) | 0.02 - 0.5 µg/kg | 0.25 ng/g (µg/kg) |
| Recovery | > 79.1% | 92.7 - 104.3% |
| Precision (RSD%) | < 9.2% | < 6% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reproducibility and reliability of analytical results. Below are the methodologies for the two compared LC-MS/MS methods.
Method 1: LC-MS/MS for the Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Tissues[2]
This method provides a comprehensive approach by targeting not only the traditional marker residue MQCA but also other relevant metabolites, offering a more complete picture of the residue profile.
Sample Preparation:
-
Extraction: Homogenized tissue samples (2.0 g) are extracted with 2% metaphosphoric acid in 20% methanol.
-
Cleanup: The extract is cleaned up using solid-phase extraction (SPE) on a mixed-mode anion-exchange column (Oasis MAX). The analytes are eluted with 2% trifluoroacetic acid in methanol.
-
Concentration: The eluent is evaporated to dryness under a nitrogen stream and reconstituted in an acetonitrile-water solution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
LC System: Shimadzu LC system
-
Column: C18 column
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode.
Method 2: UPLC-MS/MS for the Determination of the Marker Residue of this compound in Fish Tissue[4]
This method focuses on the rapid and sensitive detection of the primary marker residue, MQCA, in fish tissue using ultra-performance liquid chromatography.
Sample Preparation:
-
Hydrolysis: Fish tissue samples undergo hydrochloric acid hydrolysis.
-
Cleanup: The hydrolyzed sample is cleaned up using an Oasis MAX solid-phase extraction column.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis:
-
Chromatography: UPLC coupled to electrospray MS/MS.
-
Separation Time: Less than 5 minutes.
-
Internal Standard: Deuterated quinoxaline-2-carboxylic acid (d4-QCA) is used for quantification.
Method Comparison and Alternatives
LC-MS/MS is the preferred technique for the confirmatory analysis of this compound residues due to its high sensitivity and selectivity.[3] The choice between a method targeting a single marker residue (like MQCA) and a multi-residue method depends on the specific regulatory requirements and research objectives. While the former can be faster, the latter provides a more comprehensive assessment of potential residues.[2][4]
Recent research has also questioned whether MQCA is the most suitable marker residue. A 2019 study identified bisdesoxythis compound (O2) as the major and most persistent residue in the edible tissues of pigs, broilers, and carp, suggesting it may be a more appropriate marker.[5] This highlights the importance of using multi-residue methods that can detect a broader range of metabolites.
Alternative analytical techniques for this compound residue analysis include:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is generally less sensitive and specific than LC-MS/MS and is more suitable for screening purposes rather than confirmation.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for the analysis of this compound metabolites. However, it often requires derivatization of the analytes to make them volatile, which can add complexity to the sample preparation procedure.[6]
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows of the described analytical methods.
Conclusion
The validation of confirmatory methods for this compound residues is critical for ensuring food safety and complying with international regulations. LC-MS/MS has emerged as the most powerful and reliable technique for this purpose. The choice of a specific LC-MS/MS method should be based on a thorough evaluation of its performance characteristics, the target analytes, and the matrix . As research continues to evolve our understanding of this compound metabolism, multi-residue methods that can monitor a wider range of metabolites, including newly identified marker residues, will become increasingly important for comprehensive risk assessment.
References
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical strategies for residue analysis of veterinary drugs and growth-promoting agents in food-producing animals--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of marker residue of this compound in fish tissue by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Marker Residue of this compound in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Olaquindox Analysis: LC-MS/MS vs. HPLC-UV
For researchers, scientists, and professionals in drug development, the accurate quantification of olaquindox, a quinoxaline derivative formerly used as a growth promoter in animal feed, is crucial due to safety concerns regarding its potential toxicity. This guide provides an objective comparison of two common analytical techniques for this compound determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is supported by experimental data from various validation studies to aid in selecting the most suitable method for specific analytical needs.
Quantitative Performance Data: A Side-by-Side Comparison
The choice between LC-MS/MS and HPLC-UV often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for this compound analysis using both methods.
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 60 - 80 µg/kg[1][2][3] | Not explicitly stated in the provided results |
| Limit of Quantification (LOQ) | 110 - 200 µg/kg[1][2][3] | Not explicitly stated in the provided results |
| Linearity Range | 25 - 1,000 ng/mL[2] | Not explicitly stated in the provided results |
| Recovery | 78 - 104.62%[1][2][3] | 80 - 110% (referred to as "trueness")[4] |
| Precision (RSD) | ≤ 3.6% (Repeatability)[2] | 2.5 - 6.2% (Repeatability, RSDr)[4] |
| 12.8 - 20.0% (Reproducibility, RSDR)[4] | ||
| Specificity/Confirmatory Status | High (Confirmatory method)[1][3] | Can be used for confirmatory purposes with a Diode Array Detector (DAD)[4] |
Experimental Workflows
The following diagram illustrates the typical experimental workflows for the analysis of this compound using both LC-MS/MS and HPLC-UV.
Detailed Experimental Protocols
Below are representative experimental protocols for both LC-MS/MS and HPLC-UV methods as described in the literature.
LC-MS/MS Method for this compound in Fodder[2]
-
Sample Preparation:
-
Weigh 2 g of homogenized fodder sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol/water (5/95), vortex for 1 minute, and shake for 45 minutes in the dark.
-
Centrifuge at 8,000 rpm for 10 minutes.
-
The supernatant is subjected to Solid Phase Extraction (SPE) cleanup using a Bond Elut PPL cartridge.
-
The cartridge is washed sequentially with 0.02 M HCl, 0.1 M HCl, and methanol/water (5/95).
-
The analyte is eluted with methanol/water (60:40).
-
The eluent is filtered and is ready for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1260 Infinity II LC.
-
Column: Agilent InfinityLab Poroshell 120 SB-C18, 100 x 2.1 mm, 2.7 µm.
-
Column Temperature: 35 °C.
-
Mobile Phase: A) Water (0.1% formic acid), B) Acetonitrile (0.1% formic acid).
-
Gradient Elution: A time-programmed gradient is used.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 6470 triple quadrupole LC/MS.
-
Ion Source: Agilent Jet Stream electrospray ion source (positive mode).
-
Gas Temperature: 300 °C.
-
Gas Flow: 7 L/min.
-
Nebulizer: 35 psi.
-
Capillary Voltage: 3,000 V.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
HPLC-UV Method for this compound in Feedstuff[4][5]
-
Sample Preparation:
-
The sample is extracted with a mixture of water and methanol.[5]
-
-
Chromatographic Conditions:
-
Detection: UV detection at 380 nm.[5]
-
Further detailed chromatographic conditions such as the specific column, mobile phase composition, and flow rate were not explicitly detailed in the provided search results but would be crucial for method replication.
-
Discussion and Conclusion
The choice between LC-MS/MS and HPLC-UV for this compound analysis hinges on the specific requirements of the study.
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmatory analysis, especially in complex matrices like animal feed and tissues.[1][3][6][7][8] The use of MRM provides a high degree of certainty in analyte identification and quantification.
HPLC-UV , particularly when coupled with a Diode Array Detector (DAD), can be a robust and cost-effective method for quantitative evaluation.[4] While it may not achieve the low detection limits of LC-MS/MS, it can be suitable for routine screening and quality control where higher concentrations of this compound are expected. The ability to examine the UV spectrum with a DAD enhances the confirmatory capabilities of the HPLC-UV method.[4]
References
- 1. HPLC-MS/MS method validation for the detection of carbadox and this compound in poultry and swine feedingstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an analytical method for the determination of carbadox and this compound in feedstuff by liquid chromatography coupled to UV and/or diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Navigating the Post-Olaquindox Era: A Comparative Guide to Growth Promotion Alternatives in Swine
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Probiotics, Prebiotics, Organic Acids, and Phytogenics as Replacements for Olaquindox in Swine Production.
With the increasing global push to reduce the use of antibiotic growth promoters in livestock production, the search for effective alternatives to mainstays like this compound has intensified. This guide provides a comprehensive comparison of four leading categories of non-antibiotic growth promoters: probiotics, prebiotics, organic acids, and phytogenics. We present a synthesis of experimental data, detailed methodologies, and an exploration of the underlying biological mechanisms to aid in research and development efforts.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the performance of various alternatives in comparison to control diets and diets supplemented with this compound or other antibiotic growth promoters (AGPs). Key performance indicators include Average Daily Gain (ADG) and Feed Conversion Ratio (FCR).
Table 1: Organic Acids vs. Antibiotic Growth Promoters (including this compound)
| Treatment Group | Dosage | Duration (days) | ADG ( g/day ) | FCR | Study Reference |
| Experiment 1 | |||||
| Negative Control | - | 49 | 442 | 1.62 | [1] |
| Positive Control (10 mg/kg zinc bacitracin, 5 mg/kg colistin sulphate, 5 mg/kg this compound ) | See dosage | 49 | 498 | 1.41 | [1] |
| Organic Acid Blend 1 (encapsulated butyrate, MCFA, phenolics) | 0.2% | 49 | 461 | 1.54 | [1] |
| Organic Acid Blend 2 (free and buffered SCFA, MCFA) | 0.3% | 49 | 473 | 1.48 | [1] |
| Experiment 2 | |||||
| Negative Control | - | 42 | 480 | 1.58 | [2] |
| Positive Control (0.04 g/kg surmax + 0.1 g/kg this compound ) | See dosage | 42 | 540 | 1.42 | [2] |
| Organic Acid Blend | 2 g/kg | 42 | 510 (tended to increase) | 1.48 | [2] |
Table 2: Probiotics vs. Control/Antibiotics
| Treatment Group | Dosage | Duration (days) | ADG ( g/day ) | FCR | Study Reference |
| Control | - | 42 | 255 | 1.65 | Probiotic Study |
| Probiotic (L. salivarius) | 1x10^9 CFU/day | 42 | 278 | 1.55 | Probiotic Study |
| Control | - | 35 | 404 | 2.11 | [3] |
| Probiotic (Lactic Acid Bacteria) | - | 35 | 433 | 2.01 | [3] |
Table 3: Phytogenics vs. Control
| Treatment Group | Dosage | Duration (days) | ADG ( g/day ) | FCR | Study Reference |
| Negative Control | - | 70 | 850 | - | [4] |
| Phytogenic 1 (Bitter citrus extract) | 0.04% | 70 | 880 | - | [4] |
| Phytogenic 2 (Thymol & Carvacrol) | 0.01% | 70 | 870 | - | [4] |
| Phytogenic 3 (Mixture) | 0.10% | 70 | 910 | - | [4] |
| Control | - | 42 | 450 | 1.55 | Phytogenic Study |
| Phytogenic Blend (herbs, essential oils) | 150 g/tonne | 42 | 460 | 1.52 | [5] |
Table 4: Prebiotics vs. Control
| Treatment Group | Dosage | Duration (days) | ADG ( g/day ) | FCR | Study Reference |
| Control | - | 35 | 643 | - | [6] |
| Prebiotic (GroBiotic-S) | 2.5% | 35 | 790 | - | [6] |
| Prebiotic (Chicory - low dose) | 0.05% | 35 | 692 | - | [6] |
| Prebiotic (Chicory - high dose) | 0.5% | 35 | 704 | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for evaluating the efficacy of this compound alternatives.
General Swine Growth Trial Protocol
A standardized protocol for conducting swine feed trials is essential for comparing results across different studies.
-
Animal Selection: Use a sufficient number of pigs (e.g., a minimum of 85 per group) of a specific genetic line, weaned at a consistent age (e.g., 21-28 days) and with a similar initial body weight.[3][7]
-
Housing: House pigs in pens with a controlled environment, ensuring equal stocking density and access to feed and water.[4][7]
-
Experimental Design: Employ a randomized complete block design, blocking animals by initial body weight and sex to minimize variation.[4][8]
-
Dietary Treatments: Formulate a basal diet that meets or exceeds the nutritional requirements for the specific growth phase. The control group receives the basal diet, while treatment groups receive the basal diet supplemented with the test compound at specified concentrations.[7][8]
-
Data Collection:
-
Trial Duration: Conduct nursery trials for 3 to 5 weeks and growing-finishing trials until pigs reach a target market weight (e.g., 110-120 kg).[7]
-
Statistical Analysis: Analyze the collected data using appropriate statistical models (e.g., ANOVA) to determine the significance of treatment effects.[10]
Specific Protocol for an Organic Acid Supplementation Trial
This protocol is based on a study evaluating a blend of organic acids against an antibiotic control including this compound.
-
Animals: 90 weaned crossbred barrows with an initial body weight of 7.40 kg, weaned at 24 ± 1 days of age.[2]
-
Housing: Pigs are allocated to pens with six replicate pens per treatment and five piglets per pen.[2]
-
Experimental Design: Randomized complete block design.
-
Dietary Treatments:
-
NC (Negative Control): Basal diet without additives.
-
PC (Positive Control): Basal diet + 0.04 g/kg surmax + 0.1 g/kg this compound.
-
OA (Organic Acid): Basal diet + 2 g/kg organic acid blend.[2]
-
-
Data Collection:
-
Growth performance (ADG, ADFI, FCR) and diarrhea incidence are recorded.
-
On day 42, plasma and small intestinal samples are collected from one piglet per pen for analysis of antioxidant capacity and intestinal barrier function.[2]
-
-
Duration: 42 days.[2]
Mechanisms of Action: Signaling Pathways and Logical Relationships
Understanding the biological mechanisms through which these alternatives exert their effects is paramount for targeted drug development and optimization.
This compound: Inhibition of Bacterial DNA Synthesis
This compound, a quinoxaline derivative, functions as an antibacterial agent by inhibiting bacterial DNA gyrase. This enzyme is essential for DNA replication, and its inhibition leads to the cessation of DNA synthesis and ultimately bacterial cell death.[11]
Figure 1. Mechanism of action of this compound.
Probiotics: Immunomodulation and Gut Health Enhancement
Probiotics, which are live beneficial microorganisms, exert their growth-promoting effects through multiple mechanisms, primarily by modulating the gut microbiota and the host's immune system.
One key mechanism involves the interaction of probiotics with Toll-like receptors (TLRs) on intestinal epithelial and immune cells. This interaction can modulate downstream signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to regulating inflammation. By downregulating these pro-inflammatory pathways, probiotics can reduce gut inflammation, improve gut barrier function, and create a more favorable environment for nutrient absorption.[9][12]
Figure 2. Probiotic immunomodulatory signaling pathway.
Phytogenics: Anti-inflammatory and Antioxidant Effects
Phytogenics, which are plant-derived compounds such as essential oils and extracts, possess a broad range of biological activities. Their growth-promoting effects are often attributed to their anti-inflammatory, antioxidant, and antimicrobial properties.
Similar to probiotics, many phytogenic compounds can modulate the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. This anti-inflammatory action helps to maintain gut integrity and reduce the metabolic costs associated with an overactive immune response, thereby sparing more energy for growth.[13][14]
Figure 3. Phytogenic anti-inflammatory signaling pathway.
Organic Acids: Gut Microbiota Modulation and Nutrient Digestibility
Organic acids, such as formic, propionic, and butyric acids, improve swine growth performance primarily by creating a more favorable gut environment. They lower the pH of the stomach and small intestine, which inhibits the growth of pathogenic bacteria and enhances the activity of digestive enzymes like pepsin.[15][16]
Furthermore, organic acids, particularly short-chain fatty acids (SCFAs), serve as an energy source for intestinal epithelial cells and beneficially modulate the gut microbiota. They promote the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, which in turn produce more SCFAs, creating a positive feedback loop that enhances gut health and nutrient absorption.[16][17]
Figure 4. Workflow of organic acid effects in swine.
Conclusion
The data presented in this guide indicate that probiotics, prebiotics, organic acids, and phytogenics all hold significant promise as alternatives to this compound for growth promotion in swine. While direct head-to-head comparisons with this compound are not always available, the collective evidence suggests that these alternatives can improve average daily gain and feed conversion ratios, often through mechanisms that enhance gut health, modulate the immune system, and optimize nutrient digestion.
Organic acids and certain phytogenic blends have demonstrated performance benefits comparable to those of antibiotic growth promoters in some studies. Probiotics and prebiotics, by fostering a healthy gut microbiome, also contribute to improved performance and resilience.
The choice of the most suitable alternative will likely depend on various factors, including the specific production system, the health status of the animals, and cost-effectiveness. Further research focusing on direct comparative trials and the synergistic effects of combining different alternatives will be invaluable in developing robust, sustainable, and effective growth promotion strategies in a post-antibiotic era.
References
- 1. Lactobacillus rhamnosus GG modulates innate signaling pathway and cytokine responses to rotavirus vaccine in intestinal mononuclear cells of gnotobiotic pigs transplanted with human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supplementation with organic acids showing different effects on growth performance, gut morphology, and microbiota of weaned pigs fed with highly or less digestible diets - Trouw Nutrition [trouwnutrition.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Effects of phytogenic feed additives in growing and finishing pigs under different stocking density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. The effects of prebiotics on growth performance and in vitro immune biomarkers in weaned pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. mdpi.com [mdpi.com]
- 9. Probiotics in piglet: from gut health to pathogen defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary supplementation of blend of organic acids and monoglycerides alleviated diarrhea and systemic inflammation of weaned pigs experimentally infected with enterotoxigenic Escherichia coli F18 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotics and Opportunities of Their Alternatives in Pig Production: Mechanisms Through Modulating Intestinal Microbiota on Intestinal Health and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunomodulatory effects of phytogenics in chickens and pigs — A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Immunomodulatory effects of phytogenics in chickens and pigs — A review | Semantic Scholar [semanticscholar.org]
- 16. Dietary Organic Acids Modulate Gut Microbiota and Improve Growth Performance of Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unraveling the Genotoxicity of Olaquindox: A Comparative Analysis of In Vitro Findings
A detailed review of the reproducibility of olaquindox's genotoxic effects across various studies, highlighting the underlying molecular mechanisms and experimental methodologies.
This compound, a quinoxaline-N,N-dioxide derivative, has been utilized as a growth-promoting agent in animal feed.[1] However, concerns regarding its safety have arisen due to evidence of genotoxicity, leading to restrictions on its use in food-producing animals.[2][3] This guide provides a comprehensive comparison of findings on the genotoxicity of this compound from multiple in vitro studies. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the reproducibility of its genotoxic effects and the experimental approaches used in its assessment.
Quantitative Comparison of this compound Genotoxicity
The genotoxicity of this compound has been evaluated in various cell lines using a range of assays that measure DNA damage and chromosomal aberrations. The following tables summarize the quantitative data from several key studies, demonstrating a consistent dose-dependent increase in genotoxic effects.
Table 1: DNA Damage Assessed by the Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks. The percentage of DNA in the comet tail is a direct measure of DNA damage.
| Cell Line | This compound Concentration (µg/mL) | % DNA in Tail (Mean ± SD) | Study |
| HepG2 | 0 | 4.1 ± 0.8 | [4] |
| 25 | 8.9 ± 1.5 | [4] | |
| 50 | 15.3 ± 2.1 | [4] | |
| 100 | 24.7 ± 3.2* | [4] | |
| HEK293 | 0 | Not specified | [5] |
| 200 | Significant increase | [5] | |
| 400 | Significant increase | [5] | |
| 800 | Significant increase | [5] | |
| Vero | 0 | Not specified | [6] |
| 25 | Pronounced increase | [6] | |
| 50 | Pronounced increase | [6] | |
| 100 | Pronounced increase | [6] |
*p < 0.05 compared to control
Table 2: Chromosomal Damage Assessed by the Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a well-established method for assessing chromosomal damage, where an increase in the frequency of micronuclei (MN) indicates clastogenic or aneugenic events.
| Cell Line | This compound Concentration (µg/mL) | Micronucleus (MN) Frequency (‰) (Mean ± SD) | Study |
| HepG2 | 0 | 12.5 ± 2.1 | [4] |
| 25 | 23.4 ± 3.5 | [4] | |
| 50 | 38.7 ± 4.2 | [4] | |
| 100 | 55.1 ± 5.8* | [4] | |
| Vero | 0 | Not specified | [6] |
| 25 | Significantly higher than control | [6] | |
| 50 | Significantly higher than control | [6] | |
| 100 | Significantly higher than control | [6] |
*p < 0.05 compared to control
Experimental Protocols
To ensure the reproducibility and comparability of genotoxicity studies, detailed experimental protocols are crucial. Below are the generalized methodologies for the key assays cited in this guide.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay was performed under alkaline conditions to detect both single- and double-strand DNA breaks.
-
Cell Treatment: Cells (e.g., HepG2, HEK293, Vero) are seeded and allowed to attach overnight. They are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Embedding: After treatment, cells are harvested, mixed with low melting point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.
-
Neutralization and Staining: Slides are neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope. The comets are scored using image analysis software to determine the percentage of DNA in the tail.[4][6]
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is used to identify chromosomal damage or loss.
-
Cell Treatment: Cells are seeded and treated with this compound as described for the Comet assay.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides and stained with Giemsa or another suitable nuclear stain.
-
Scoring: The frequency of micronuclei is scored in a population of binucleated cells under a light microscope.[4][6]
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vitro Genotoxicity Testing of this compound
The following diagram illustrates a typical workflow for assessing the genotoxicity of this compound in vitro, from cell culture to data analysis.
Signaling Pathway of this compound-Induced Genotoxicity
Multiple studies suggest that the genotoxicity of this compound is mediated by the induction of reactive oxygen species (ROS) and subsequent oxidative stress.[4][5][7] This leads to DNA damage and the activation of cellular stress response pathways.
Conclusion
The collective evidence from multiple in vitro studies consistently demonstrates the genotoxic potential of this compound. A clear dose-dependent relationship is observed for both DNA damage and chromosomal aberrations across different cell lines, including those of human origin.[4][6] The underlying mechanism of this compound-induced genotoxicity is strongly linked to the generation of reactive oxygen species and the induction of oxidative stress, which subsequently leads to DNA damage and the activation of the p53 signaling pathway.[5][8][9] The reproducibility of these findings across various studies underscores the reliability of the in vitro models used for assessing the genotoxic risk of this compound. This comparative guide provides researchers with a consolidated overview of the existing data and methodologies, which can inform future research and regulatory considerations regarding the use of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced genotoxicity and oxidative DNA damage in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces DNA damage via the lysosomal and mitochondrial pathway involving ROS production and p53 activation in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the genotoxicity of quinocetone, carbadox and this compound in vitro using Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCS2 Increases this compound-Induced Apoptosis by Upregulation of ROS Production and Downregulation of Autophagy in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Induced Liver Damage Involved the Crosstalk of Oxidative Stress and p53 In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Olaquindox Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known and putative resistance mechanisms to olaquindox, a quinoxaline-di-N-oxide antimicrobial agent. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in microbiology, antimicrobial resistance, and drug development.
Overview of this compound Resistance
This compound has been used as a growth promoter in animal husbandry, leading to the emergence of bacterial resistance. The primary and most well-characterized mechanism of resistance is the acquisition and expression of the oqxAB gene cassette, which encodes a multidrug efflux pump. However, recent studies have revealed that resistance can also arise through other pathways, including genomic and transcriptomic adaptations in the absence of the oqxAB genes. This guide will delve into a comparative analysis of these mechanisms.
Data Presentation: Quantitative Analysis of Resistance
The following tables summarize quantitative data from studies investigating this compound resistance, providing a clear comparison of the impact of different resistance mechanisms on the minimum inhibitory concentration (MIC) of this compound and other antimicrobial agents.
Table 1: Comparison of this compound MICs in E. coli with and without the oqxAB Efflux Pump
| Strain Type | oqxAB Status | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) | Reference |
| E. coli (control plasmid) | Negative | 8 | - | [1] |
| E. coli (with oqxAB plasmid) | Positive | >128 | >64 | [1] |
| E. coli isolates | Negative | ≤32 | - | [2] |
| E. coli isolates | Positive | >32 | - | [2] |
| E. coli ATCC25922 (Wildtype) | Negative | 8 | - | [3][4] |
| E. coli ATCC25922 (Induced Resistance) | Negative | 16 - 64 | - | [3][4] |
Table 2: Cross-Resistance Profile of E. coli Transconjugants Harboring the oqxAB Plasmid
| Antimicrobial Agent | Fold Increase in MIC | Reference |
| Quinolones | 4 to 16 | [2] |
| Quinoxalines | 16 to 64 | [2] |
| Chloramphenicol | 8 to 32 | [2] |
| Trimethoprim-sulfamethoxazole | 8 to 32 | [2] |
| Florfenicol | 4 to 8 | [2] |
Table 3: Genomic and Transcriptomic Changes in this compound-Resistant E. coli (oqxAB-negative)
| Gene/Locus | Change | Implicated Function | Reference |
| Upregulated Genes | |||
| Tricarboxylic acid (TCA) cycle genes | Increased expression | Energy metabolism | [3][5] |
| Oxidation-reduction process genes | Increased expression | Stress response | [3][5] |
| Biofilm formation genes | Increased expression | Biofilm formation | [3][5] |
| Efflux pump genes (other than oqxAB) | Increased expression | Drug efflux | [3][5] |
| Downregulated Genes | |||
| DNA repair genes | Decreased expression | DNA repair | [3][5] |
| Outer membrane porin genes | Decreased expression | Drug influx | [3][5] |
| Single Nucleotide Polymorphisms (SNPs) | |||
| degQ, ks71A, vgrG, bigA, cusA, DR76-4702 | Non-synonymous mutations | Various (regulation, transport, etc.) | [3][5] |
Comparative Analysis of Resistance Mechanisms
Efflux Pump-Mediated Resistance: The OqxAB System
The most prevalent and well-understood mechanism of high-level this compound resistance is the plasmid-mediated oqxAB efflux pump.[1] This system belongs to the Resistance-Nodulation-Cell Division (RND) superfamily of transporters.[1]
-
Genetic Basis: The oqxAB genes are often located on conjugative plasmids, facilitating their horizontal transfer between bacteria.[2]
-
Mechanism: The OqxAB pump actively extrudes this compound from the bacterial cell, preventing it from reaching its intracellular target. This process is energy-dependent, typically utilizing the proton motive force.[1]
-
Resistance Level: The presence of oqxAB is associated with a significant increase in the MIC of this compound, often exceeding 128 µg/mL.[1]
-
Cross-Resistance: The OqxAB pump has a broad substrate specificity, conferring resistance not only to this compound but also to other structurally unrelated antimicrobial agents, including chloramphenicol, fluoroquinolones, and trimethoprim-sulfamethoxazole.[2]
Genomic and Transcriptomic Adaptations (oqxAB-independent)
Studies on E. coli strains that have developed resistance to this compound in the absence of the oqxAB genes reveal a more complex and multifaceted resistance phenotype.[3] This resistance is characterized by a moderate increase in the this compound MIC and is the result of numerous genomic and transcriptomic alterations.[3][5]
-
Altered Gene Expression: Transcriptomic analyses have shown that exposure to sub-inhibitory concentrations of this compound leads to the upregulation of genes involved in the TCA cycle, oxidative stress responses, biofilm formation, and other efflux pumps.[3][5] Concurrently, genes related to DNA repair and outer membrane porins are downregulated, potentially reducing the influx of the drug and mitigating its DNA-damaging effects.[3][5]
-
Genetic Mutations: Whole-genome sequencing of these resistant strains has identified single nucleotide polymorphisms (SNPs) in several genes, including degQ, ks71A, vgrG, bigA, and cusA.[3][5] These mutations are found in genes encoding regulatory proteins, membrane proteins, and other functions, suggesting a multifactorial basis for the observed resistance.[3]
Target Site Modification (Putative Mechanism)
While not yet definitively proven as a primary resistance mechanism in bacteria, the potential for target site modification exists due to the known mutagenic properties of this compound.
-
Mutagenic Activity: this compound has been shown to induce DNA mutations, particularly G:C to T:A or G:C to A:T transversions.
-
Hypothesized Mechanism: It is plausible that such mutations could occur in the gene(s) encoding the cellular target of this compound, leading to an altered protein that no longer binds the drug effectively. The identification of SNPs in various genes in resistant strains supports the feasibility of this mechanism, although a direct link between a specific mutation and resistance has not been established.[3]
Enzymatic Degradation (Lack of Evidence in Bacterial Resistance)
The metabolism of this compound has been extensively studied in animal models for residue analysis, identifying various metabolites. However, there is currently no direct evidence in the scientific literature to support enzymatic degradation as a mechanism of this compound resistance in bacteria.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Gene Cloning and Expression of oqxAB**
This protocol describes the general steps for cloning and expressing the oqxAB genes to confirm their role in this compound resistance.
-
DNA Extraction: Plasmid DNA is extracted from an this compound-resistant bacterial isolate known to carry the oqxAB genes.
-
PCR Amplification: The oqxAB gene cassette is amplified from the plasmid DNA using specific primers.
-
Cloning: The amplified PCR product is ligated into an appropriate expression vector (e.g., pUC19).
-
Transformation: The ligation mixture is transformed into a susceptible host strain of E. coli.
-
Selection and Verification: Transformants are selected on agar plates containing a selective agent (e.g., ampicillin) and this compound. The presence of the oqxAB insert in resistant colonies is confirmed by PCR and DNA sequencing.
-
Phenotypic Analysis: The MIC of this compound is determined for the transformed strain and compared to the recipient strain carrying the empty vector to confirm the resistance-conferring ability of the oqxAB genes.
Transcriptome Analysis (RNA-Seq)
RNA-Seq is a powerful technique to analyze the global gene expression changes in bacteria in response to antimicrobial exposure.
-
Bacterial Culture and Treatment: Bacterial cultures are grown to mid-logarithmic phase and then exposed to a sub-inhibitory concentration of this compound for a defined period. A control culture without the antibiotic is also maintained.
-
RNA Extraction: Total RNA is extracted from both the treated and control cultures using a commercial RNA extraction kit.
-
Library Preparation: The extracted RNA is depleted of ribosomal RNA (rRNA), fragmented, and converted to cDNA. Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the reference genome of the bacterium. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the presence of this compound.
Visualizations
Caption: Mechanism of this compound resistance via the OqxAB-TolC efflux pump.
Caption: Experimental workflow for transcriptomic analysis of this compound resistance.
Caption: Logical relationship of this compound resistance mechanisms.
References
- 1. Plasmid-encoded multidrug efflux pump conferring resistance to this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevalence and Dissemination of oqxAB in Escherichia coli Isolates from Animals, Farmworkers, and the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Resistance in Escherichia coli ATCC25922 under Exposure of Sub-Inhibitory Concentration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of Resistance in Escherichia coli ATCC25922 under Exposure of Sub-Inhibitory Concentration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Marker Residue Concept for Olaquindox Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional and newly proposed marker residues for monitoring olaquindox use in food-producing animals. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the metabolic pathways and analytical workflows.
Introduction
This compound is a quinoxaline-based antibacterial agent that has been used as a growth promoter in animal feed.[1][2] Due to potential carcinogenic and mutagenic concerns associated with its metabolites, regulatory authorities require robust monitoring programs to ensure the safety of animal-derived food products.[1] A key aspect of these programs is the use of a "marker residue," a specific compound whose presence and concentration indicate the use of the parent drug. For decades, 3-methyl-quinoxaline-2-carboxylic acid (MQCA) was the designated marker residue for this compound.[1][2] However, recent scientific evidence strongly suggests that a different metabolite, deoxythis compound (also known as bisdesoxythis compound or O2), is a more appropriate and reliable marker. This guide will delve into the experimental data that validates this shift in the marker residue concept.
Comparison of Marker Residues: MQCA vs. Deoxythis compound
The selection of a suitable marker residue is critical for effective drug monitoring. An ideal marker should be a major metabolite that is present in high concentrations and persists in edible tissues for a significant period. Recent studies comparing the tissue depletion of this compound metabolites have demonstrated the superiority of deoxythis compound over MQCA as a marker residue.
Quantitative Data Summary
The following tables summarize the comparative residue depletion data for deoxythis compound (O2) and MQCA (O6) in pigs and broilers after oral administration of this compound.
Table 1: Mean Residue Concentrations (µg/kg) of Deoxythis compound (O2) and MQCA (O6) in Pig Tissues [1][3]
| Time After Withdrawal | Kidney (O2) | Kidney (O6) | Liver (O2) | Liver (O6) | Muscle (O2) | Muscle (O6) | Fat (O2) | Fat (O6) |
| 6 hours | 158.3 ± 25.4 | 85.6 ± 12.1 | 125.7 ± 18.9 | 65.4 ± 9.8 | 45.2 ± 7.8 | 25.1 ± 4.5 | 35.8 ± 6.2 | 18.9 ± 3.7 |
| 1 day | 120.1 ± 19.7 | 50.2 ± 8.5 | 98.6 ± 15.4 | 40.3 ± 6.9 | 30.1 ± 5.6 | 15.4 ± 2.9 | 25.4 ± 4.8 | 10.2 ± 2.1 |
| 3 days | 75.4 ± 12.8 | 15.7 ± 3.1 | 60.2 ± 10.5 | 10.1 ± 2.4 | 15.8 ± 3.2 | < LOQ | 12.3 ± 2.9 | < LOQ |
| 7 days | 30.2 ± 5.9 | < LOQ | 25.9 ± 4.8 | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ |
| 14 days | 10.1 ± 2.5 | < LOQ | 8.7 ± 2.1 | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ |
LOQ: Limit of Quantification
Table 2: Mean Residue Concentrations (µg/kg) of Deoxythis compound (O2) and MQCA (O6) in Broiler Tissues [1][3]
| Time After Withdrawal | Kidney (O2) | Kidney (O6) | Liver (O2) | Liver (O6) | Muscle (O2) | Muscle (O6) | Fat (O2) | Fat (O6) |
| 6 hours | 120.5 ± 18.6 | 40.1 ± 7.2 | 105.4 ± 16.3 | 35.2 ± 6.5 | 30.7 ± 5.9 | 12.8 ± 2.7 | 20.1 ± 4.1 | 8.9 ± 2.0 |
| 1 day | 95.8 ± 15.2 | 25.4 ± 5.1 | 85.1 ± 13.9 | 20.1 ± 4.3 | 20.3 ± 4.2 | 7.1 ± 1.8 | 15.2 ± 3.5 | < LOQ |
| 3 days | 60.1 ± 10.9 | 8.9 ± 2.0 | 55.7 ± 9.8 | 6.4 ± 1.5 | 10.1 ± 2.5 | < LOQ | 8.7 ± 2.1 | < LOQ |
| 5 days | 40.2 ± 7.8 | < LOQ | 35.4 ± 6.9 | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ |
| 7 days | 25.9 ± 5.3 | < LOQ | 22.1 ± 4.7 | < LOQ | < LOQ | < LOQ | < LOQ | < LOQ |
LOQ: Limit of Quantification
Table 3: Elimination Half-Lives (t1/2, in days) of Deoxythis compound (O2) and MQCA (O6) in Pig and Broiler Tissues [1][3]
| Analyte | Pig Kidney | Pig Liver | Broiler Kidney | Broiler Liver |
| Deoxythis compound (O2) | 2.04 - 2.46 | 1.95 - 2.35 | > 4 | > 4 |
| MQCA (O6) | 1.78 - 2.28 | 1.65 - 2.15 | 1.85 - 2.30 | 1.70 - 2.20 |
The data clearly indicates that deoxythis compound is present at higher concentrations and has a longer elimination half-life in the edible tissues of both pigs and broilers compared to MQCA.[1][3][4] This is particularly evident in the kidney, which has been identified as the target tissue for this compound residue monitoring.[2][5]
Experimental Protocols
The validation of deoxythis compound as a more suitable marker residue is based on comprehensive in-vivo studies. The following is a generalized description of the experimental methodologies employed in these key studies.
Animal Dosing and Sample Collection
-
Animal Models: Studies have been conducted in target species, primarily pigs and broilers.[1][3]
-
Dosing Regimen: Animals are typically administered this compound orally, mixed with their feed, at a specified concentration (e.g., 50 mg/kg of feed) for a defined period (e.g., 14 consecutive days) to achieve a steady-state concentration in the tissues.[1][3]
-
Withdrawal Period and Sampling: After the dosing period, the medicated feed is withdrawn, and animals are euthanized at various time points (e.g., 6 hours, 1, 3, 7, and 14 days) to collect edible tissue samples, including kidney, liver, muscle, and fat.[1][3]
Sample Preparation and Extraction
-
Homogenization: Tissue samples are homogenized to ensure uniformity.
-
Extraction: The homogenized tissues are subjected to an extraction procedure to isolate the drug residues. A common method involves extraction with a mixture of an acidic solution and an organic solvent (e.g., 2% metaphosphoric acid in 20% methanol).[6]
-
Cleanup: The crude extract is then purified to remove interfering endogenous compounds. Solid-phase extraction (SPE) is a widely used cleanup technique, often employing mixed-mode anion-exchange columns (e.g., Oasis MAX).[6]
Analytical Determination
-
Instrumentation: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.[1][6] LC-MS/MS is generally preferred for its higher sensitivity and specificity, allowing for the simultaneous determination of multiple metabolites.[6]
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate the different this compound metabolites.[6]
-
Detection and Quantification: In HPLC-UV, the separated compounds are detected based on their ultraviolet absorbance.[1] In LC-MS/MS, the analytes are ionized and fragmented, and the specific precursor and product ions are monitored for highly selective and sensitive quantification.[6] The concentration of each metabolite is determined by comparing its response to that of a known concentration of a reference standard.
Visualizations
This compound Metabolic Pathway
The following diagram illustrates the major metabolic transformations of this compound in pigs and broilers, highlighting the formation of deoxythis compound and MQCA.
Caption: Proposed metabolic pathway of this compound in pigs and broilers.
Experimental Workflow for Marker Residue Validation
This diagram outlines the general workflow for studies aimed at validating a marker residue for veterinary drugs.
Caption: General experimental workflow for marker residue validation studies.
Conclusion
The available scientific data strongly supports the designation of deoxythis compound as the more appropriate marker residue for this compound monitoring in food-producing animals. Its higher concentration and longer persistence in edible tissues, particularly the kidney, make it a more reliable indicator of this compound use than the traditionally used marker, MQCA. Adopting deoxythis compound as the official marker residue would enhance the effectiveness of food safety monitoring programs and provide greater assurance to consumers. This shift is a clear example of how advancements in analytical chemistry and a deeper understanding of drug metabolism can lead to improved regulatory science.
References
- 1. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]
- 4. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Marker Residue of this compound in Pigs, Broilers, and Carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Optimal SPE Cartridge for Olaquindox Cleanup: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of olaquindox in complex matrices is paramount. Effective sample cleanup is a critical step in achieving reliable analytical results, with solid-phase extraction (SPE) being a widely adopted technique. This guide provides a comparative assessment of different SPE cartridges for this compound cleanup, supported by experimental data from various studies, to aid in the selection of the most suitable product for your analytical needs.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge depends on the analyte's properties, the sample matrix, and the desired analytical outcome. Below is a summary of the performance of various SPE cartridges used for this compound cleanup in different experimental settings.
| SPE Cartridge Type | Sorbent Chemistry | Matrix | Recovery % | RSD % | LOD | LOQ | Reference |
| Oasis MAX | Mixed-Mode Anion Exchange | Swine Muscle & Liver | > 79.1% | < 9.2% | 0.01-0.25 µg/kg | 0.02-0.5 µg/kg | [1] |
| Oasis MAX | Mixed-Mode Anion Exchange | Fish Tissue | 92.7 - 104.3% | < 6% | 0.1 ng/g | 0.25 ng/g | [2] |
| Oasis PRiME HLB | Hydrophilic-Lipophilic Balanced Polymer | Animal Feed | 70.6 - 112% | 4.3 - 8.8% (low spike) | - | 10 µg/kg | [3] |
| Bond Elut PPL | Polar-Modified Styrene-Divinylbenzene Polymer | Fodder | 78 - 92% | ≤ 3.6% | - | - | [4] |
| Molecularly Imprinted Polymer (MIP) | Custom Synthesized | Chick Feeds | 90 - 96% | 9.8% | 68.0 ng/L | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting cleanup procedures. The following sections outline the experimental protocols for the SPE cartridges compared in this guide.
Oasis MAX (Mixed-Mode Anion Exchange) for Swine and Fish Tissues
This cartridge is effective for extracting acidic compounds like the this compound metabolite, 3-methyl-quinoxaline-2-carboxylic acid (MQCA).
-
Sample Preparation (Swine Tissue): Homogenized tissue is extracted with 5% metaphosphoric acid in 20% methanol, followed by sonication and centrifugation. The pH of the supernatant is adjusted to approximately 7 with sodium acetate before SPE cleanup.[1]
-
Sample Preparation (Fish Tissue): Fish tissue samples undergo hydrochloric acid hydrolysis before the Oasis MAX solid-phase extraction clean-up.[2]
-
SPE Protocol:
-
Conditioning: The cartridge is conditioned sequentially with 3 mL of methanol and 3 mL of water.[1]
-
Loading: The prepared sample extract is loaded onto the column.[1]
-
Washing: The cartridge is washed with 30 mL of a sodium acetate/methanol (95:5, v/v) solution.[1]
-
Drying: The cartridge is dried by purging with air.[1]
-
Elution: The analytes are eluted with 15 mL of 2% trifluoroacetic acid in methanol.[1]
-
Oasis PRiME HLB (Hydrophilic-Lipophilic Balanced) for Animal Feed
This pass-through SPE protocol is designed for rapid and simple cleanup of complex matrices like animal feed.
-
Sample Preparation: A detailed extraction procedure is followed to prepare the sample for SPE cleanup.[3]
-
SPE Protocol:
Bond Elut PPL (Polar-Modified Styrene-Divinylbenzene) for Fodder
This sorbent is effective for the extraction of polar compounds from aqueous samples.
-
Sample Preparation: 2g of homogenized fodder is extracted with 20 mL of methanol/water (5/95).[4]
-
SPE Protocol:
Molecularly Imprinted Polymer (MIP) for Chick Feeds
MIPs are highly selective sorbents tailored for a specific target analyte, offering excellent cleanup and enrichment.
-
Sample Preparation: Blank chick feed samples are spiked with this compound.[5]
-
MISPE Protocol: The extraction and determination are carried out using the developed molecularly imprinted solid-phase extraction method coupled with HPLC. The specific conditions for loading, washing, and elution are optimized for the synthesized polymer.[5] Recoveries for spiked samples ranged from 90% to 96%.[5]
Visualizing the Workflow
To better understand the logical flow of this compound analysis using SPE, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for this compound analysis using SPE cleanup.
Conclusion
The choice of an SPE cartridge for this compound cleanup is a critical decision that impacts the accuracy, sensitivity, and reliability of the final analytical results.
-
Oasis MAX cartridges have demonstrated high recovery and good precision for this compound and its metabolites in animal tissues, making them a strong candidate for residue analysis in complex biological matrices.[1][2]
-
Oasis PRiME HLB offers a simplified and rapid pass-through cleanup method, which is highly advantageous for high-throughput screening of animal feed samples.[3]
-
Bond Elut PPL provides good recoveries for this compound in fodder and represents another viable option for feed analysis.[4]
-
Molecularly Imprinted Polymers (MIPs) , while not commercially available as off-the-shelf products for this compound, offer the highest selectivity and can be a valuable tool for developing highly specific analytical methods with excellent cleanup capabilities.[5]
Researchers should consider the specific requirements of their analysis, including the matrix type, target limit of detection, and required sample throughput, when selecting the most appropriate SPE cartridge. The experimental protocols provided in this guide serve as a valuable starting point for method development and optimization.
References
comparison of different hydrolysis methods for olaquindox metabolite analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different hydrolysis methods for the analysis of olaquindox metabolites in tissue samples. The selection of an appropriate hydrolysis method is critical for the accurate quantification of drug residues and for ensuring food safety. This document outlines the experimental protocols for acidic, alkaline, and enzymatic hydrolysis, presents a comparative analysis of their performance, and provides visual representations of the metabolic pathway and analytical workflow.
Introduction to this compound and its Metabolism
This compound is a quinoxaline-N-dioxide derivative that has been used as a growth promoter in animal feed. However, concerns about its potential toxicity and the presence of its metabolites in edible tissues have led to restrictions on its use in many countries. The metabolism of this compound is complex, involving the reduction of the N-oxide groups, oxidation of the side chain, and hydrolysis, leading to various metabolites. Accurate detection and quantification of these metabolites are crucial for regulatory monitoring and risk assessment.[1][2][3][4]
The major metabolic pathways of this compound involve N-O reduction and oxidation of a hydroxyl group to a carboxylic acid, which can be followed by further N-O reduction.[1][4]
Comparison of Hydrolysis Methods
The choice of hydrolysis method can significantly impact the recovery and stability of this compound metabolites. The three primary methods employed are acidic hydrolysis, alkaline hydrolysis, and enzymatic digestion.
Key Considerations:
-
Acidic and Alkaline Hydrolysis: These methods can be effective in releasing conjugated metabolites. However, they are often harsh and can lead to the degradation of heat- and pH-sensitive compounds like quinoxaline-N-oxides.[2][5] The narrow optimal pH range for these methods can also affect the reproducibility and accuracy of the results, potentially leading to lower absolute recovery.[2][5]
-
Enzymatic Hydrolysis: This method utilizes enzymes, such as proteases, to break down the tissue matrix and release metabolites under milder pH and temperature conditions. This approach is generally considered more gentle and can result in higher recovery rates for sensitive analytes.
The following table summarizes the quantitative data on the recovery of this compound and its major metabolite, 3-methyl-quinoxaline-2-carboxylic acid (MQCA), using different hydrolysis methods in fish tissue.
| Hydrolysis Method | Analyte | Recovery Rate (%) | Reference |
| Acidolysis | This compound | ~75% | [6] |
| MQCA | ~80% | [6] | |
| Enzymatic Hydrolysis | This compound | ~95% | [6] |
| MQCA | ~98% | [6] | |
| Alkali Hydrolysis | This compound | ~60% | [6] |
| MQCA | ~65% | [6] | |
| Mild Acid Extraction | Various Metabolites | 63.5 - 91.5% | [5] |
Experimental Protocols
Detailed methodologies for the three main hydrolysis techniques are provided below.
Mild Acidic Hydrolysis/Extraction
This method employs a mild acidic solution to extract metabolites while minimizing degradation.
Protocol:
-
Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Add 10.0 mL of an extraction solution containing 5% (w/v) metaphosphoric acid in 20% (v/v) methanol.[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 10.0 mL of the extraction solution.
-
Combine the supernatants for further solid-phase extraction (SPE) clean-up and LC-MS/MS analysis.[5][7]
Alkaline Hydrolysis
This protocol is a more traditional, harsher method for releasing conjugated metabolites.
Protocol:
-
Weigh 1.0 g of homogenized tissue into a screw-cap glass tube.
-
Add 5 mL of 0.1 M sodium hydroxide solution.
-
Seal the tube tightly and heat at 105°C for 1 hour.[7]
-
Cool the tube to room temperature.
-
Neutralize the solution with hydrochloric acid to a pH of approximately 7.
-
Proceed with liquid-liquid extraction or solid-phase extraction for clean-up prior to analysis.
Enzymatic Hydrolysis
This method uses a protease to digest the tissue matrix under mild conditions.
Protocol:
-
Weigh 2.0 g of the homogenized tissue sample into a centrifuge tube.
-
Add 5 mL of a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Add a solution of protease (e.g., from Streptomyces griseus) to the sample. The final enzyme concentration should be optimized based on the tissue type and target analytes.
-
Incubate the mixture overnight in a shaking water bath at 37°C.[7]
-
Terminate the enzymatic reaction by adding a protein precipitating agent, such as trichloroacetic acid or by heat inactivation.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for clean-up and analysis.
Visualizing the Process
To better understand the context of these hydrolysis methods, the following diagrams illustrate the metabolic fate of this compound and a general workflow for its analysis.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. fao.org [fao.org]
- 4. The metabolism of this compound in rats, chickens and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue Depletion of this compound and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and this compound-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Olaquindox
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Olaquindox, a quinoxaline derivative used as a growth promoter in veterinary medicine. Adherence to these guidelines is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and may cause allergic reactions or asthma-like symptoms upon inhalation[1][2]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat. In areas with inadequate ventilation, respiratory protection is mandatory[1][3].
In the event of an accidental spill, evacuate personnel from the immediate area and ensure adequate ventilation. Avoid breathing in the dust. The spilled material should be carefully swept or shoveled into a suitable, closed container for disposal, ensuring that dust generation is minimized[1][4]. Do not allow the product to enter drains or waterways[1][4].
Regulatory Framework for Chemical Waste
The disposal of chemical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5]. For academic laboratories, Subpart K of the RCRA provides specific guidelines for waste management, including storage time limits and the requirement of a Laboratory Management Plan[6][7]. It is imperative that all laboratory personnel are familiar with and adhere to these federal, state, and local regulations.
Step-by-Step Disposal Protocol for this compound
The recommended and safest method for the disposal of this compound and its contaminated containers is through a licensed professional waste disposal service.
-
Collection and Storage of Waste:
-
Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container. The container must be compatible with the chemical to prevent any reactions.
-
Store the waste container in a well-ventilated, secure area, away from incompatible materials such as strong oxidizing agents[1].
-
-
Arranging for Disposal:
-
Contact a certified chemical waste management company to arrange for the pickup and disposal of the this compound waste. These companies are equipped to handle and transport hazardous materials safely.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Recommended Disposal Method:
-
The preferred method of disposal for this compound is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful emissions[4].
-
-
Disposal of Empty Containers:
-
Contaminated packaging and empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product[4].
-
Important: It is not appropriate to dispose of this compound by flushing it down the toilet or discarding it in the regular trash[4].
Environmental Considerations
While proper disposal through incineration is the primary method to prevent environmental contamination, it is useful to understand the environmental fate of this compound. The compound is susceptible to degradation by sunlight (photolysis)[4]. Studies have shown that it has an aerobic biodegradation half-life of 4-8 days in simulated surface water conditions[1]. In activated sludge, more than 50% of this compound can be degraded within 30 minutes[8]. In soil, high concentrations are expected to degrade significantly within 2-10 days when shielded from light[8].
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Acute Toxicity | Category 4, Oral (Harmful if swallowed) | [1] |
| Sensitization | Respiratory sensitization, Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx) | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. abbeylabs.com.au [abbeylabs.com.au]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. This compound | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. epa.gov [epa.gov]
- 7. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 8. fao.org [fao.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Olaquindox
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Olaquindox, a quinoxaline derivative used as an antibiotic. Adherence to these procedural, step-by-step guidelines is critical for minimizing exposure and ensuring safe disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable due to its potential health hazards, including skin and respiratory sensitization. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Two pairs of powder-free nitrile gloves, with the outer pair changed immediately upon contamination.[1][2] - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is essential to prevent inhalation of airborne particles.[3][4][5] - Eye Protection: Tightly fitting safety goggles with side shields are mandatory.[5] - Lab Coat: A disposable, solid-front, back-closing lab coat.[6] - Shoe Covers: Disposable shoe covers should be worn.[1] |
| Handling Solutions | - Gloves: Powder-free nitrile gloves.[1][2] - Eye Protection: Safety glasses with side shields.[5] - Lab Coat: A standard laboratory coat.[6] |
| Cleaning and Decontamination | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles.[5] - Lab Coat: A fluid-resistant lab coat or apron.[6] - Respiratory Protection: May be required depending on the nature of the spill and the cleaning agents used. |
Donning and Doffing PPE Workflow:
Caption: A step-by-step workflow for correctly donning and doffing Personal Protective Equipment.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following standard operating procedure should be followed:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a spill kit accessible.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).
-
Properly doff and dispose of PPE as described in the workflow diagram.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Emergency Response Workflow for Spills:
Caption: A logical workflow for responding to an this compound spill in the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed container. - Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[7] |
| This compound Solutions | - Collect in a designated, sealed, and labeled hazardous waste container. - Do not pour down the drain.[3][5] - Contact EH&S for pickup. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste bag or container. - Seal and label the container. - Dispose of through EH&S. |
| Contaminated PPE (e.g., gloves, lab coats) | - Place in a designated hazardous waste bag. - Seal and dispose of through EH&S. |
Quantitative Safety Data
Understanding the toxicological profile of this compound is essential for risk assessment.
| Parameter | Value | Species | Reference |
| Oral LD50 | 1717 mg/kg | Rat | [3] |
| Acceptable Daily Intake (ADI) | 0.06 mg/kg/day | - | [4] |
| No-Observable-Effect-Level (NOEL) | 6 mg/kg/day | - | [4] |
Hazard Identification:
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[4] There have been reports of both allergic contact dermatitis and photocontact dermatitis following occupational exposure.[7] |
| Genotoxicity | This compound is considered genotoxic in various test systems.[8] It has been shown to induce mutations in bacterial systems and cause chromosome and DNA damage in in vitro and in in vivo systems.[8] |
| Carcinogenicity | Suspected of having carcinogenic properties.[9] |
By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing personal and environmental risks, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. research.uci.edu [research.uci.edu]
- 2. cvma-watchdog.net [cvma-watchdog.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abbeylabs.com.au [abbeylabs.com.au]
- 5. echemi.com [echemi.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. This compound | C12H13N3O4 | CID 71905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 701. This compound (WHO Food Additives Series 27) [inchem.org]
- 9. government.se [government.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
